Pex5-pex14 ppi-IN-2
Beschreibung
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
3D Structure
Eigenschaften
Molekularformel |
C25H26N4O3 |
|---|---|
Molekulargewicht |
430.5 g/mol |
IUPAC-Name |
methyl (2S)-3-(1H-indol-3-yl)-2-[(3S)-3-(1H-indol-3-ylmethyl)-5-oxopiperazin-1-yl]propanoate |
InChI |
InChI=1S/C25H26N4O3/c1-32-25(31)23(11-17-13-27-22-9-5-3-7-20(17)22)29-14-18(28-24(30)15-29)10-16-12-26-21-8-4-2-6-19(16)21/h2-9,12-13,18,23,26-27H,10-11,14-15H2,1H3,(H,28,30)/t18-,23-/m0/s1 |
InChI-Schlüssel |
MEXLGHCMVQBSAZ-MBSDFSHPSA-N |
Isomerische SMILES |
COC(=O)[C@H](CC1=CNC2=CC=CC=C21)N3C[C@@H](NC(=O)C3)CC4=CNC5=CC=CC=C54 |
Kanonische SMILES |
COC(=O)C(CC1=CNC2=CC=CC=C21)N3CC(NC(=O)C3)CC4=CNC5=CC=CC=C54 |
Herkunft des Produkts |
United States |
Foundational & Exploratory
The Pex5-Pex14 Nexus: An In-depth Technical Guide to a Crucial Interaction in Peroxisome Biogenesis
For Researchers, Scientists, and Drug Development Professionals
Abstract
Peroxisome biogenesis is a fundamental cellular process essential for lipid metabolism and redox balance. The import of matrix proteins into the peroxisome is orchestrated by a sophisticated machinery, at the core of which lies the critical interaction between the cytosolic receptor Pex5 and the peroxisomal membrane-docking protein Pex14. This technical guide provides a comprehensive overview of the Pex5-Pex14 interaction mechanism, consolidating quantitative binding data, detailing key experimental methodologies, and visualizing the intricate molecular dialogues that govern this process. A deeper understanding of this interaction is paramount for elucidating the molecular basis of peroxisomal disorders and for the development of novel therapeutic strategies.
Introduction
Peroxisomes are ubiquitous organelles that host a variety of metabolic pathways. The import of folded, and even oligomeric, proteins into the peroxisomal matrix is a unique process that relies on a family of proteins known as peroxins (Pex). The primary pathway for matrix protein import involves the recognition of a C-terminal Peroxisomal Targeting Signal 1 (PTS1) on cargo proteins by the soluble receptor Pex5. The cargo-loaded Pex5 then traffics to the peroxisomal membrane and docks onto a complex that includes Pex14, initiating the translocation of the cargo into the peroxisomal matrix. The Pex5-Pex14 interaction represents the initial and critical step in the docking of the cargo-receptor complex to the peroxisome. Dysregulation of this interaction is implicated in severe human genetic disorders, collectively known as peroxisome biogenesis disorders (PBDs). This guide will delve into the molecular intricacies of the Pex5-Pex14 binding, providing a technical resource for researchers in the field.
The Pex5-Pex14 Interaction: A Molecular Handshake
The interaction between Pex5 and Pex14 is a highly dynamic and multivalent process, primarily mediated by the N-terminal regions of both proteins. Pex14 possesses a conserved N-terminal domain (Pex14-NTD) that serves as the binding site for Pex5.[1][2] The Pex5 protein, in turn, contains multiple binding motifs within its N-terminal half that engage with the Pex14-NTD.[3]
Key Interaction Motifs
Two primary types of motifs in human Pex5 have been identified to mediate the interaction with Pex14:
-
WxxxF/Y Motifs: These are diaromatic pentapeptide motifs that are reiterated multiple times in the N-terminal region of Pex5.[2][4] These motifs adopt an α-helical conformation upon binding to hydrophobic pockets on the surface of the Pex14-NTD. The tryptophan and phenylalanine/tyrosine residues are crucial for this interaction.
-
LVxEF Motif: A novel, evolutionarily conserved motif with the consensus sequence LVXEF has been identified in the N-terminal region of Pex5. This motif also binds to the Pex14-NTD, and its interaction exhibits distinct kinetic properties compared to the WxxxF/Y motifs, suggesting a role in the initial tethering of Pex5 to the peroxisomal membrane.
A Sliding Model of Interaction
A "sliding model" has been proposed for the Pex5-Pex14 interaction, suggesting a sequential engagement of the different binding motifs. The initial contact is thought to be made by the N-terminal LVxEF motif, which serves as a docking site. Subsequently, Pex14 is proposed to "slide" along the N-terminal region of Pex5, engaging with the various WxxxF/Y motifs. This sequential binding may induce conformational changes that facilitate the formation of a transient translocation pore and ultimately lead to the release of the cargo into the peroxisomal matrix.
Quantitative Analysis of the Pex5-Pex14 Interaction
The affinity and kinetics of the Pex5-Pex14 interaction have been quantified using various biophysical techniques, primarily Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). These studies have provided valuable insights into the strength and dynamics of the binding between different domains and motifs of Pex5 and Pex14.
Binding Affinity Data
The following tables summarize the key quantitative data on the Pex5-Pex14 interaction.
| Interacting Molecules | Method | Dissociation Constant (K D) | Reference(s) |
| Pex5 (116-124) peptide - Pex14-NTD | ITC | 0.47 µM | |
| Pex5 (113-127) peptide - Pex14-NTD | ITC | 0.12 µM | |
| Pex5 (108-127) peptide - Pex14-NTD | ITC | 0.07 µM | |
| Pex5 N-terminal fragment (1-78) - Pex14-NTD (full length) | SPR | Low nanomolar range | |
| Pex5 NTD - Pex14 NTD (in aqueous solution) | ITC | 147 ± 16 nM | |
| Pex5 NTD - Pex14 NTD (in presence of bicelles) | ITC | 260 ± 26 nM | |
| Pex5 TPR domain - Pex14 IPSWQI peptide | NMR | 250 µM |
Table 1: Equilibrium Dissociation Constants (K D ) for Pex5-Pex14 Interactions.
| Interacting Molecules | Method | Association Rate Constant (k a ) | Dissociation Rate Constant (k d ) | Reference(s) |
| Pex5 LVxEF motif - Pex14-NTD | SPR | Not specified | 33-fold faster than WxxxF/Y | |
| Pex5 WxxxF/Y motif - Pex14-NTD | SPR | Not specified | Not specified | |
| Pex5 N-terminal fragment (1-78) - Pex14-NTD (full length) | SPR | Not specified | Not specified |
Table 2: Kinetic Rate Constants for Pex5-Pex14 Interactions.
Visualization of Pathways and Workflows
Diagrams created using the DOT language provide a clear visual representation of the complex processes involved in the Pex5-Pex14 interaction and its study.
Figure 1: A simplified signaling pathway of peroxisomal matrix protein import, highlighting the central role of the Pex5-Pex14 interaction in docking the cargo-receptor complex to the peroxisomal membrane.
Figure 2: A generalized workflow for a Yeast Two-Hybrid (Y2H) assay to investigate the Pex5-Pex14 interaction.
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of the Pex5-Pex14 interaction. These protocols are intended as a guide and may require optimization based on specific laboratory conditions and reagents.
Yeast Two-Hybrid (Y2H) Assay
The Y2H system is a powerful genetic method to identify and characterize protein-protein interactions in vivo.
Principle: The transcription factor required to activate a reporter gene is split into two separate domains: a DNA-binding domain (BD) and a transcriptional activation domain (AD). The two proteins of interest (e.g., Pex5 and Pex14) are fused to the BD and AD, respectively. If the two proteins interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor and activating the expression of a reporter gene, which can be detected by cell growth on selective media or a colorimetric assay.
Protocol:
-
Plasmid Construction:
-
Clone the coding sequence of human Pex14 into a "bait" vector (e.g., pGBKT7) to create a fusion protein with the GAL4 DNA-binding domain (BD-Pex14).
-
Clone the coding sequence of human Pex5 into a "prey" vector (e.g., pGADT7) to create a fusion protein with the GAL4 activation domain (AD-Pex5).
-
-
Yeast Transformation:
-
Co-transform a suitable yeast strain (e.g., AH109 or Y2HGold) with the bait (BD-Pex14) and prey (AD-Pex5) plasmids using the lithium acetate/single-stranded carrier DNA/polyethylene glycol method.
-
As negative controls, co-transform yeast with BD-Pex14 and an empty prey vector, and an empty bait vector with AD-Pex5.
-
As a positive control, use plasmids known to encode interacting proteins.
-
-
Selection for Interaction:
-
Plate the transformed yeast cells on synthetic defined (SD) medium lacking tryptophan and leucine (SD/-Trp/-Leu) to select for cells that have taken up both plasmids.
-
To test for interaction, replica-plate the colonies from the SD/-Trp/-Leu plates onto a more stringent selective medium, such as SD medium lacking tryptophan, leucine, histidine, and adenine (SD/-Trp/-Leu/-His/-Ade).
-
-
Reporter Gene Assay (LacZ):
-
Perform a β-galactosidase filter lift assay or a liquid culture assay using o-nitrophenyl-β-D-galactopyranoside (ONPG) as a substrate to quantify the strength of the interaction. A blue color indicates a positive interaction.
-
-
Analysis:
-
Growth on the highly selective medium and the development of a blue color in the LacZ assay indicate a positive interaction between Pex5 and Pex14.
-
Co-immunoprecipitation (Co-IP)
Co-IP is a technique used to identify physiologically relevant protein-protein interactions by using an antibody to pull down a specific protein and its binding partners from a cell lysate.
Principle: A specific antibody targeting a known protein ("bait," e.g., Pex14) is used to capture it from a cell lysate. If other proteins ("prey," e.g., Pex5) are part of a complex with the bait protein, they will also be pulled down. The entire complex is then isolated using protein A/G-conjugated beads, and the presence of the prey protein is detected by Western blotting.
Protocol:
-
Cell Lysis:
-
Harvest cultured mammalian cells (e.g., HEK293T) expressing the proteins of interest.
-
Lyse the cells in a non-denaturing lysis buffer (e.g., RIPA buffer supplemented with protease and phosphatase inhibitors) on ice for 30 minutes.
-
Centrifuge the lysate at high speed to pellet cellular debris and collect the supernatant.
-
-
Pre-clearing the Lysate (Optional):
-
Incubate the cell lysate with protein A/G-agarose beads for 1 hour at 4°C with gentle rotation to reduce non-specific binding.
-
Centrifuge and collect the supernatant.
-
-
Immunoprecipitation:
-
Incubate the pre-cleared lysate with an antibody specific to the bait protein (e.g., anti-Pex14) or a control IgG overnight at 4°C with gentle rotation.
-
Add protein A/G-agarose beads to the lysate-antibody mixture and incubate for another 1-3 hours at 4°C.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads several times with cold lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Analysis:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform a Western blot analysis using an antibody specific to the prey protein (e.g., anti-Pex5) to detect its presence in the immunoprecipitated complex.
-
Isothermal Titration Calorimetry (ITC)
ITC is a powerful biophysical technique that directly measures the heat changes that occur during a binding event, allowing for the determination of binding affinity (K D), stoichiometry (n), and the thermodynamics of the interaction.
Principle: A solution of one molecule (the "ligand," e.g., a Pex5 peptide) is titrated into a solution of its binding partner (the "macromolecule," e.g., Pex14-NTD) in a sample cell. The heat released or absorbed upon binding is measured by the instrument. By analyzing the heat changes as a function of the molar ratio of the two molecules, a binding isotherm can be generated, from which the thermodynamic parameters of the interaction can be derived.
Protocol:
-
Sample Preparation:
-
Express and purify the Pex14-NTD and synthesize the desired Pex5 peptide.
-
Dialyze both protein and peptide extensively against the same buffer to minimize heats of dilution. A typical buffer is 20 mM sodium phosphate, 150 mM NaCl, pH 7.4.
-
Determine the accurate concentrations of the protein and peptide solutions.
-
-
ITC Experiment Setup:
-
Degas the samples to prevent air bubbles in the calorimeter.
-
Load the Pex14-NTD solution (e.g., 20-50 µM) into the sample cell of the ITC instrument.
-
Load the Pex5 peptide solution (e.g., 200-500 µM, typically 10-fold higher concentration than the protein) into the injection syringe.
-
-
Titration:
-
Set the experimental parameters, including the temperature (e.g., 25°C), stirring speed, injection volume, and spacing between injections.
-
Perform a series of small injections of the Pex5 peptide into the Pex14-NTD solution.
-
-
Data Analysis:
-
Integrate the raw heat-burst data to obtain the heat change for each injection.
-
Subtract the heat of dilution, determined from a control experiment where the peptide is injected into the buffer alone.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., a one-site binding model) to determine the binding affinity (K D), stoichiometry (n), and enthalpy of binding (ΔH). The Gibbs free energy (ΔG) and entropy (ΔS) can then be calculated.
-
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique used to monitor biomolecular interactions in real-time. It provides kinetic data, including association (k a) and dissociation (k d) rate constants, in addition to the equilibrium binding constant (K D).
Principle: One molecule (the "ligand," e.g., Pex14-NTD) is immobilized on a sensor chip surface. A solution containing the other molecule (the "analyte," e.g., a Pex5 peptide) is flowed over the surface. The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU). The rate of increase in the signal during analyte injection reflects the association rate, and the rate of decrease after the injection reflects the dissociation rate.
Protocol:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., a CM5 chip).
-
Activate the carboxymethylated dextran surface of the chip using a mixture of N-hydroxysuccinimide (NHS) and N-ethyl-N'-(dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize the Pex14-NTD onto the activated surface via amine coupling.
-
Deactivate any remaining active groups on the surface with ethanolamine.
-
-
Analyte Injection and Kinetic Analysis:
-
Flow a running buffer (e.g., HBS-EP+) over the sensor surface to establish a stable baseline.
-
Inject a series of different concentrations of the Pex5 peptide over the immobilized Pex14-NTD surface.
-
Monitor the association phase during the injection and the dissociation phase after the injection is complete.
-
-
Regeneration:
-
If the interaction is strong, a regeneration step using a low pH buffer or a high salt concentration may be necessary to remove the bound analyte before the next injection.
-
-
Data Analysis:
-
Subtract the signal from a reference flow cell (without immobilized ligand) to correct for bulk refractive index changes.
-
Fit the resulting sensorgrams to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (k a), the dissociation rate constant (k d), and the equilibrium dissociation constant (K D = k d/k a).
-
Immunofluorescence Microscopy
Immunofluorescence microscopy is used to visualize the subcellular localization of proteins and to assess their co-localization, providing evidence for their interaction in a cellular context.
Principle: Cells are fixed and permeabilized to allow antibodies to access intracellular proteins. Primary antibodies specific to the proteins of interest (Pex5 and Pex14) are used to label them. Fluorescently labeled secondary antibodies that bind to the primary antibodies are then used for visualization with a fluorescence microscope. Co-localization of the fluorescent signals suggests that the two proteins are in close proximity within the cell.
Protocol:
-
Cell Culture and Transfection (if necessary):
-
Grow mammalian cells (e.g., HeLa or COS-7) on glass coverslips.
-
If necessary, transfect the cells with plasmids encoding tagged versions of Pex5 and/or Pex14 (e.g., GFP-Pex5 and FLAG-Pex14).
-
-
Fixation and Permeabilization:
-
Wash the cells with phosphate-buffered saline (PBS).
-
Fix the cells with 4% paraformaldehyde in PBS for 15 minutes at room temperature.
-
Permeabilize the cells with a solution of 0.1% Triton X-100 in PBS for 10 minutes.
-
-
Immunostaining:
-
Block non-specific antibody binding by incubating the cells in a blocking solution (e.g., PBS with 5% bovine serum albumin) for 1 hour.
-
Incubate the cells with primary antibodies against Pex5 and Pex14 (from different species, e.g., rabbit anti-Pex5 and mouse anti-Pex14) diluted in blocking buffer for 1-2 hours.
-
Wash the cells extensively with PBS.
-
Incubate the cells with fluorescently labeled secondary antibodies (e.g., Alexa Fluor 488-conjugated anti-rabbit IgG and Alexa Fluor 594-conjugated anti-mouse IgG) for 1 hour in the dark.
-
Wash the cells again with PBS.
-
-
Mounting and Imaging:
-
Mount the coverslips onto glass slides using a mounting medium containing an anti-fade reagent and DAPI (to stain the nucleus).
-
Image the cells using a confocal or super-resolution fluorescence microscope.
-
-
Co-localization Analysis:
-
Analyze the acquired images using software to determine the degree of overlap between the signals for Pex5 and Pex14. Quantitative analysis can be performed using metrics such as Pearson's correlation coefficient.
-
Conclusion and Future Directions
The interaction between Pex5 and Pex14 is a cornerstone of peroxisomal matrix protein import. The multivalent nature of this interaction, involving multiple motifs with distinct affinities and kinetics, allows for a highly regulated and efficient docking and translocation process. The quantitative data and experimental methodologies detailed in this guide provide a robust framework for further investigation into this crucial molecular partnership.
Future research should focus on several key areas:
-
High-resolution structural analysis of the full-length Pex5-Pex14 complex: While structures of individual domains and peptide complexes exist, a high-resolution structure of the entire complex will be instrumental in understanding the complete mechanism of interaction and translocation.
-
Single-molecule studies: Techniques such as single-molecule FRET could provide unprecedented insights into the real-time dynamics of the "sliding" mechanism and the conformational changes that occur during cargo translocation.
-
Modulation of the Pex5-Pex14 interaction: A deeper understanding of how this interaction is regulated by other peroxins and cellular signaling pathways will be critical.
-
Therapeutic targeting: The development of small molecules or biologics that can modulate the Pex5-Pex14 interaction holds promise for the treatment of peroxisomal biogenesis disorders.
This technical guide serves as a valuable resource for researchers dedicated to unraveling the complexities of peroxisome biogenesis and for those in the pharmaceutical industry seeking to develop novel therapies for related diseases. The continued exploration of the Pex5-Pex14 nexus will undoubtedly yield further critical insights into this fundamental cellular process.
References
A Technical Guide to the Structural Basis of Pex5 WxxxF/Y Motif Binding to Pex14
Abstract: The import of peroxisomal matrix proteins is a fundamental cellular process orchestrated by a suite of proteins known as peroxins (Pex). Central to this pathway is the interaction between the cytosolic receptor Pex5, which carries cargo proteins bearing a Peroxisomal Targeting Signal 1 (PTS1), and the peroxisomal membrane protein Pex14. This interaction serves as the critical docking step, tethering the cargo-laden receptor to the peroxisomal membrane prior to translocation. The primary binding interface is mediated by multiple WxxxF/Y pentapeptide motifs within the N-terminal region of Pex5 and the N-terminal domain of Pex14. This technical guide provides an in-depth examination of the structural, quantitative, and mechanistic basis of this crucial protein-protein interaction, intended for researchers, scientists, and professionals in drug development.
Molecular Architecture of the Pex5-Pex14 Interaction
The high-affinity interaction between Pex5 and Pex14 is structurally well-defined, primarily involving the N-terminal domains (NTDs) of both proteins.
The Pex14 N-Terminal Domain (Pex14-NTD)
The conserved N-terminal domain of human Pex14 (residues 16-80) adopts a compact, three-helix bundle fold.[1][2][3] Helices α1 and α2 are oriented in an anti-parallel fashion, with helix α3 positioned diagonally across them.[1] This arrangement creates a hydrophobic surface groove that serves as the binding site for Pex5.[3] Two key residues, Phe-35 and Phe-52, protrude from this surface, forming two distinct hydrophobic pockets that are essential for recognizing the diaromatic WxxxF/Y motif of Pex5. Mutational analysis has confirmed that these phenylalanine residues are indispensable for Pex14 function and its interaction with Pex5.
The Pex5 WxxxF/Y Motifs
The N-terminal half of human Pex5 is largely intrinsically disordered but contains seven conserved WxxxF/Y motifs and one related LVAEF motif (referred to as W0). These short, diaromatic pentapeptide sequences act as distinct, high-affinity binding sites for Pex14. While the Pex5 NTD is flexible in solution, the segments containing the WxxxF/Y motifs adopt an α-helical conformation upon binding to Pex14. This pre-formed helical propensity in some motifs may lower the entropic penalty of binding.
The Pex14-Pex5 Complex Structure
The solution structure of the Pex14-NTD in complex with a Pex5-derived peptide (residues 108-127) has been determined by NMR spectroscopy. The Pex5 peptide binds as an amphipathic α-helix diagonally across the α1 and α2 helices of Pex14. The interaction is characterized by the insertion of the two critical aromatic side chains of the WxxxF/Y motif into the two hydrophobic pockets on the Pex14 surface. Specifically, the tryptophan (Trp) residue is deeply buried in one pocket, while the phenylalanine (Phe) or tyrosine (Tyr) residue occupies the second pocket. The total binding interface covers approximately 460 Ų.
Quantitative Analysis of Binding Affinity
The strength and thermodynamics of the Pex5-Pex14 interaction have been quantified using biophysical techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). These studies reveal high-affinity binding in the nanomolar to low micromolar range.
| Interacting Partners (Human) | Method | Dissociation Constant (KD) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Stoichiometry (N) | Reference |
| Pex14-NTD (1-104) + Pex5-NTD (1-315) | ITC | 2.1 μM | -12.4 | 4.7 | 0.8 | |
| Pex14-NTD (1-104) + Pex5-NTD (1-315) with bicelles | ITC | 4.2 μM | -9.0 | 1.6 | 0.9 | |
| Pex14-NTD + Pex5 peptide (108-127) | ITC | 0.07 μM | - | - | - | |
| Pex14-NTD + Pex5 peptide (113-127) | ITC | 0.12 μM | - | - | - | |
| Pex14-NTD + Pex5 peptide (116-124) | ITC | 0.47 μM | - | - | - | |
| Pex14-NTD + Pex5 peptide (LVAEF motif) | ITC | 157 nM (0.157 μM) | - | - | 1.0 | |
| Pex14-(1-78) + Pex5 (full length) | SPR | Low nanomolar range | - | - | - |
Table 1: Quantitative binding data for the Pex5-Pex14 interaction. The data demonstrate high-affinity binding, which is slightly modulated by the presence of a membrane-mimicking environment. Different WxxxF/Y motifs exhibit varying affinities, and the presence of flanking residues can enhance binding strength.
Functional Pathways and Logical Relationships
The interaction between the Pex5 WxxxF/Y motifs and Pex14 is a cornerstone of the peroxisomal matrix protein import cycle. This docking step is the first point of commitment for the cargo-receptor complex at the peroxisomal membrane.
Furthermore, the Pex14-NTD is a versatile binding module that interacts with other proteins. Pex19, a receptor involved in peroxisomal membrane protein import, binds competitively to the same site on Pex14 as Pex5. However, the affinity of Pex14 for Pex5 is approximately 130-fold stronger than for Pex19, ensuring that cargo-loaded Pex5 can efficiently displace Pex19 to initiate matrix protein import.
Detailed Experimental Protocols
The structural and quantitative data presented herein were obtained through a combination of molecular biology, biochemical, and biophysical techniques.
Protein Expression and Purification
Recombinant human Pex14-NTD (e.g., residues 16-80) and Pex5 fragments or peptides are typically expressed in Escherichia coli BL21(DE3) cells using a pET-based vector system.
-
Expression: Cultures are grown in LB or M9 minimal media (for isotopic labeling) to an OD₆₀₀ of 0.6-0.8. Protein expression is induced with IPTG and proceeds for several hours at a reduced temperature (e.g., 18-25°C).
-
Lysis: Cells are harvested by centrifugation and resuspended in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole) with protease inhibitors. Lysis is achieved by sonication or high-pressure homogenization.
-
Affinity Chromatography: The cleared lysate is loaded onto a Ni-NTA affinity column. The column is washed extensively, and the His-tagged protein is eluted with a high-concentration imidazole gradient.
-
Tag Cleavage & Further Purification: The affinity tag (e.g., His-tag) is often cleaved with a specific protease (e.g., TEV). The protein is further purified by size-exclusion chromatography to ensure homogeneity and proper folding.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a binding event, allowing for the determination of the binding constant (KD), enthalpy (ΔH), and stoichiometry (N).
-
Preparation: Purified Pex14-NTD is placed in the sample cell (e.g., 30 µM), and a Pex5 peptide or domain is loaded into the injection syringe (e.g., 50-500 µM), both in identical, degassed buffer (e.g., 20 mM NaP pH 6.5, 100 mM NaCl).
-
Titration: A series of small injections of the Pex5 solution are made into the Pex14 solution at a constant temperature (e.g., 297 K).
-
Data Analysis: The heat change per injection is measured. After subtracting the heat of dilution, the resulting binding isotherm is fitted to a one-site binding model to extract the thermodynamic parameters.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is used to determine the three-dimensional structure of the protein complex in solution.
-
Sample Preparation: ¹⁵N- and/or ¹³C-labeled Pex14-NTD is prepared by expression in M9 minimal medium containing ¹⁵NH₄Cl and/or ¹³C-glucose. The protein is concentrated to ~1 mM in a suitable NMR buffer.
-
Titration & Data Acquisition: The unlabeled Pex5 peptide is titrated into the labeled Pex14-NTD sample. A series of 2D and 3D heteronuclear NMR experiments (e.g., ¹H-¹⁵N HSQC, NOESY, TOCSY) are recorded to assign the backbone and side-chain resonances and to collect distance restraints (NOEs).
-
Structure Calculation: The collected experimental restraints are used in software programs like CYANA or XPLOR-NIH to calculate an ensemble of 3D structures that satisfy the data. The final structure represents the lowest energy conformer.
Implications for Drug Development
The detailed structural and functional understanding of the Pex5-Pex14 interaction makes it an attractive target for therapeutic intervention. In pathogenic organisms like Trypanosoma, which cause diseases such as Chagas disease and African sleeping sickness, peroxisome-like organelles called glycosomes are essential for viability. The Pex5-Pex14 interaction is conserved and critical for glycosomal protein import. Therefore, developing small molecule inhibitors that disrupt this protein-protein interface represents a promising strategy for anti-trypanosomal drug design. Structure-based drug design efforts, using the high-resolution structural data of the Pex14-NTD, have already led to the identification of novel inhibitor scaffolds with trypanocidal activity in cell-based assays.
Conclusion
The binding of Pex5's WxxxF/Y motifs to the N-terminal domain of Pex14 is a structurally defined, high-affinity interaction that is fundamental to peroxisomal biogenesis. It is characterized by the recognition of an α-helical peptide motif by a three-helix bundle domain, driven by hydrophobic interactions. The multivalency of the motifs in Pex5 likely contributes to the avidity and regulation of the docking process. The detailed knowledge of this interaction's structure, thermodynamics, and functional role provides a solid foundation for further research into the dynamics of peroxisomal import and offers a validated target for the development of novel therapeutics against diseases involving parasitic pathogens.
References
- 1. Structural basis for competitive interactions of Pex14 with the import receptors Pex5 and Pex19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for competitive interactions of Pex14 with the import receptors Pex5 and Pex19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Crystal structure of the conserved N-terminal domain of the peroxisomal matrix protein import receptor, Pex14p - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pex5-Pex14 Complex: A Critical Nexus in Cellular Metabolism and Therapeutic Target
An In-depth Technical Guide for Researchers and Drug Development Professionals
Abstract
The Pex5-Pex14 complex is a cornerstone of cellular metabolism, orchestrating the import of essential enzymes into the peroxisome. This intricate molecular machinery is fundamental for a myriad of metabolic processes, including fatty acid β-oxidation, ether phospholipid synthesis, and reactive oxygen species (ROS) homeostasis. Dysregulation of this complex is implicated in severe metabolic disorders, making it a compelling target for therapeutic intervention. This technical guide provides a comprehensive overview of the Pex5-Pex14 complex, detailing its structure, function, and role in cellular metabolism. We present quantitative data on protein-protein interactions, detailed experimental protocols for studying the complex, and visual diagrams of the associated signaling pathways and experimental workflows to facilitate a deeper understanding for researchers and professionals in drug development.
Introduction: The Central Role of Peroxisomes in Cellular Metabolism
Peroxisomes are ubiquitous and dynamic organelles that play a crucial role in various metabolic pathways.[1][2] Their metabolic functions are diverse and essential for cellular health, encompassing the β-oxidation of very long-chain fatty acids, α-oxidation of branched-chain fatty acids, and the synthesis of bile acids and ether-linked phospholipids.[2][3][4] Furthermore, peroxisomes are significant sites of reactive oxygen species (ROS) production and scavenging, implicating them in cellular signaling and oxidative stress responses. The functional integrity of peroxisomes is entirely dependent on the accurate and efficient import of their resident enzymes from the cytosol, a process mediated by a sophisticated protein import machinery.
The Pex5-Pex14 Complex: The Gateway to the Peroxisome
The import of the majority of peroxisomal matrix proteins is facilitated by the soluble receptor Pex5, which recognizes a C-terminal peroxisomal targeting signal (PTS1) on its cargo proteins. The cargo-laden Pex5 then docks at the peroxisomal membrane by interacting with a membrane-bound complex, of which Pex14 is a central component. Pex14 serves as the primary docking site for the Pex5-cargo complex, initiating the translocation of the cargo into the peroxisomal matrix.
Structural Organization and Interaction
The interaction between Pex5 and Pex14 is a highly specific and regulated process. The N-terminal region of Pex5 contains multiple WxxxF/Y motifs that are recognized by the N-terminal domain of Pex14. This multivalent interaction is thought to increase the avidity of the Pex5-Pex14 binding, ensuring efficient docking of the cargo-receptor complex at the peroxisomal membrane. Recent studies have also identified a novel binding interface between the C-terminal TPR domain of Pex5 and a conserved motif in Pex14, suggesting a more complex regulatory mechanism for receptor recycling.
Quantitative Analysis of Pex5-Pex14 Interaction
The affinity of the Pex5-Pex14 interaction has been quantified using various biophysical techniques, providing insights into the dynamics of peroxisomal protein import.
| Interacting Proteins | Technique | Dissociation Constant (KD) | Reference |
| Human Pex14 (N-terminal domain) and Human Pex5 peptide (WxxxF/Y motif) | Isothermal Titration Calorimetry (ITC) | 0.47 µM | |
| Human Pex14 (N-terminal domain) and Human Pex5 peptide (longer flanking region) | Isothermal Titration Calorimetry (ITC) | 0.07 µM | |
| Human Pex14 (N-terminal domain) and Human Pex5 (residues 1-110) | Isothermal Titration Calorimetry (ITC) | 157 ± 9 nM | |
| Human Pex14 (N-terminal domain) and Human Pex5 (N-terminal domain) in solution | Isothermal Titration Calorimetry (ITC) | 150 nM | |
| Human Pex14 (N-terminal domain) and Human Pex5 (N-terminal domain) in presence of bicelles | Isothermal Titration Calorimetry (ITC) | 250 nM | |
| Human Pex5 (TPR domain) and Human Pex14 (IPSWQI peptide) | Isothermal Titration Calorimetry (ITC) | 250 µM | |
| Human Pex14 (N-terminal fragment) and Human Pex5 | Surface Plasmon Resonance (SPR) | Low nanomolar range |
Signaling Pathways and Logical Relationships
Peroxisomal Matrix Protein Import Pathway
The import of PTS1-containing cargo into the peroxisome is a cyclical process involving Pex5 and the docking complex. The following diagram illustrates the key steps of this pathway.
Caption: The peroxisomal matrix protein import cycle for PTS1-containing cargo.
Pex5 Receptor Ubiquitination and Recycling
After cargo release, Pex5 is modified by ubiquitination, a critical step for its recycling back to the cytosol. This process is essential for maintaining the pool of import-competent receptors.
Caption: The ubiquitination-dependent recycling of the Pex5 receptor.
Experimental Protocols
A thorough investigation of the Pex5-Pex14 complex requires a combination of in vitro and in vivo techniques. Below are detailed methodologies for key experiments.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the thermodynamic parameters of binding interactions in solution.
Objective: To determine the binding affinity (KD), enthalpy (ΔH), and stoichiometry (n) of the Pex5-Pex14 interaction.
Methodology:
-
Protein Preparation: Express and purify recombinant Pex5 (or its domains/peptides) and the N-terminal domain of Pex14. Ensure high purity and accurate concentration determination. Dialyze both proteins extensively against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
ITC Instrument Setup: Set the experimental temperature (e.g., 25°C).
-
Sample Loading: Load the Pex14 solution (e.g., 50-100 µM) into the sample cell and the Pex5 solution (e.g., 0.5-1 mM) into the injection syringe.
-
Titration: Perform a series of injections (e.g., 20 injections of 2 µL each) of the Pex5 solution into the Pex14 solution, with sufficient time between injections for the signal to return to baseline.
-
Data Analysis: Integrate the heat changes for each injection and fit the data to a suitable binding model (e.g., one-site binding model) using the manufacturer's software to determine KD, ΔH, and n.
Co-immunoprecipitation (Co-IP)
Co-IP is used to study protein-protein interactions in their native cellular environment.
Objective: To demonstrate the in vivo interaction between Pex5 and Pex14.
Methodology:
-
Cell Culture and Lysis: Culture cells (e.g., HEK293T) and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer with protease inhibitors).
-
Pre-clearing: Incubate the cell lysate with protein A/G agarose beads to reduce non-specific binding.
-
Immunoprecipitation: Incubate the pre-cleared lysate with an antibody specific for Pex14 (or a tag if using tagged proteins) overnight at 4°C.
-
Immune Complex Capture: Add fresh protein A/G agarose beads to the lysate-antibody mixture and incubate for 1-2 hours to capture the immune complexes.
-
Washing: Pellet the beads and wash them several times with lysis buffer to remove non-specifically bound proteins.
-
Elution and Analysis: Elute the bound proteins from the beads by boiling in SDS-PAGE sample buffer. Analyze the eluate by Western blotting using an antibody against Pex5.
Experimental Workflow for Co-immunoprecipitation
Caption: A generalized workflow for co-immunoprecipitation to detect Pex5-Pex14 interaction.
The Pex5-Pex14 Complex and Cellular Metabolism
The efficient import of peroxisomal enzymes, governed by the Pex5-Pex14 complex, is paramount for key metabolic pathways.
-
Fatty Acid Metabolism: Peroxisomes are the primary site for the β-oxidation of very long-chain fatty acids. A faulty Pex5-Pex14 interaction leads to the mislocalization of the enzymes required for this process, resulting in the accumulation of these fatty acids, a hallmark of peroxisomal biogenesis disorders.
-
Reactive Oxygen Species (ROS) Homeostasis: Peroxisomes produce and degrade hydrogen peroxide (H₂O₂), a key signaling molecule and a potentially toxic ROS. The import of catalase, the primary H₂O₂-degrading enzyme, is Pex5-dependent. Therefore, a functional Pex5-Pex14 complex is essential for maintaining redox balance and preventing oxidative stress.
-
Ether Phospholipid Synthesis: Peroxisomes are indispensable for the synthesis of plasmalogens, a class of ether phospholipids crucial for membrane structure and function, particularly in the nervous system. The enzymes involved in the initial steps of plasmalogen biosynthesis are imported into peroxisomes via the Pex5-Pex14 pathway.
Therapeutic Implications and Future Directions
The central role of the Pex5-Pex14 complex in cellular metabolism makes it an attractive target for therapeutic intervention in a range of diseases.
-
Peroxisome Biogenesis Disorders (PBDs): Mutations in the PEX5 or PEX14 genes can lead to severe and often fatal PBDs, such as Zellweger syndrome. Understanding the molecular details of the Pex5-Pex14 interaction is crucial for developing strategies to restore or bypass the defective import machinery in these patients.
-
Metabolic Diseases: Given the role of peroxisomes in lipid metabolism, targeting the Pex5-Pex14 complex could offer novel therapeutic avenues for metabolic disorders such as dyslipidemia and non-alcoholic fatty liver disease.
-
Neurodegenerative Diseases: The importance of peroxisomal metabolism in the nervous system suggests that modulating the Pex5-Pex14 interaction could be a potential strategy for neurodegenerative diseases where oxidative stress and lipid abnormalities are implicated.
Future research should focus on high-resolution structural studies of the entire Pex5-Pex14 docking complex, the identification of small molecules that can modulate this interaction, and the development of gene therapies for PBDs targeting the Pex5-Pex14 pathway.
Conclusion
The Pex5-Pex14 complex is a highly dynamic and essential component of the cellular metabolic landscape. Its role as the gatekeeper for peroxisomal protein import places it at the crossroads of numerous critical metabolic pathways. A comprehensive understanding of its structure, function, and regulation, as outlined in this guide, is fundamental for researchers and drug development professionals seeking to unravel the complexities of cellular metabolism and develop novel therapeutic strategies for a host of debilitating diseases.
References
- 1. Role of peroxisomes as a source of reactive oxygen species (ROS) signaling molecules - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Peroxisomes: a Nexus for Lipid Metabolism and Cellular Signaling - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Fatty Acid Oxidation in Peroxisomes: Enzymology, Metabolic Crosstalk with Other Organelles and Peroxisomal Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Lipid metabolism in peroxisomes: enzymology, functions and dysfunctions of the fatty acid alpha- and beta-oxidation systems in humans - PubMed [pubmed.ncbi.nlm.nih.gov]
Unraveling the Pex5-Pex14 Interface: A Technical Guide to the Discovery and Validation of Novel Binding Sites
For Researchers, Scientists, and Drug Development Professionals
The intricate dance of protein import into peroxisomes is orchestrated by a symphony of protein-protein interactions, central to which is the binding of the cytosolic receptor Pex5 to the peroxisomal membrane protein Pex14. This interaction is a critical checkpoint, ensuring the fidelity and efficiency of cargo delivery into the peroxisomal matrix. Dysregulation of this process is linked to severe metabolic disorders, making the Pex5-Pex14 interface a compelling target for therapeutic intervention. This technical guide provides an in-depth exploration of the discovery and validation of novel Pex5-Pex14 binding sites, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying molecular pathways.
I. The Expanding Landscape of Pex5-Pex14 Interactions
The canonical view of Pex5-Pex14 binding has centered on the interaction between multiple WxxxF/Y motifs within the N-terminal region of Pex5 and the N-terminal domain (NTD) of Pex14.[1][2][3][4][5] However, recent research has unveiled a more complex and nuanced binding landscape, revealing novel interaction sites that play distinct and crucial roles in the import process.
Two key novel binding interactions have been characterized:
-
A Non-canonical LVAEF Motif in Pex5: A systematic screening of the Pex5 N-terminal region identified a novel Pex14-binding motif with the consensus sequence LVXEF. This motif binds to the same hydrophobic pocket on the Pex14 NTD as the canonical WxxxF/Y motifs but with significantly faster dissociation rates. This kinetic distinction suggests a role for this novel site in the initial, transient tethering of Pex5 to the peroxisomal membrane.
-
A C-terminal Pex14 Motif Binding to the Pex5 TPR Domain: A surprising discovery revealed a novel binding interface involving the C-terminal region of Pex14 and the C-terminal tetratricopeptide repeat (TPR) domain of Pex5, the very domain responsible for cargo recognition. Specifically, a conserved IPSWQI peptide motif in the C-terminal intrinsically disordered region of Pex14 binds to a groove on the Pex5 TPR domain. This interaction is non-overlapping with the cargo-binding site and appears to be sensitive to the cargo-loaded state of Pex5, suggesting a role in later stages of the import cycle, such as cargo release or receptor recycling.
II. Quantitative Analysis of Pex5-Pex14 Binding Affinities
The validation of these novel binding sites has been rigorously supported by quantitative biophysical techniques, primarily Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). These methods provide precise measurements of binding affinities (dissociation constants, Kd) and kinetic parameters.
| Interacting Partners | Binding Motif/Domain | Technique | Dissociation Constant (Kd) | Reference(s) |
| Pex14 NTD and Pex5 peptide (116-124) | WxxxF/Y | ITC | 0.47 µM | |
| Pex14 NTD and Pex5 peptide (113-127) | WxxxF/Y | ITC | 0.12 µM | |
| Pex14 NTD and Pex5 peptide (108-127) | WxxxF/Y | ITC | 0.07 µM | |
| Pex14 NTD and Pex5 (1-110) | LVAEF | ITC | 157 ± 9 nM | |
| Pex14 NTD and truncated Pex5 (TPR + Wxxx(F/Y)) | WxxxF/Y | ITC | 227 nM | |
| Pex5 TPR domain and Pex14 IPSWQI peptide | IPSWQI | ITC | 250 µM | |
| Pex14 NTD and Pex5 NTD (1-315) in aqueous solution | Multiple WxxxF/Y | ITC | ~150 nM | |
| Pex14 NTD and Pex5 NTD (1-315) in bicelles | Multiple WxxxF/Y | ITC | ~250 nM |
III. Visualizing the Molecular Choreography
To conceptualize the intricate steps of peroxisomal protein import and the experimental approaches to validate these interactions, the following diagrams were generated using the Graphviz DOT language.
Caption: The peroxisomal protein import pathway.
Caption: Experimental workflow for discovery and validation.
IV. Detailed Experimental Protocols
A rigorous validation of novel protein-protein interactions necessitates the application of multiple, complementary experimental techniques. Below are detailed methodologies for key experiments cited in the study of Pex5-Pex14 binding.
A. Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat changes that occur upon the binding of two molecules, providing a complete thermodynamic profile of the interaction in a single experiment.
Objective: To determine the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS) of the Pex5-Pex14 interaction.
Protocol:
-
Protein Preparation:
-
Express and purify recombinant Pex5 and Pex14 domains (e.g., Pex14-NTD, Pex5-TPR, or peptides) to >95% purity.
-
Dialyze both protein samples extensively against the same buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT) to minimize heat of dilution effects.
-
Accurately determine the concentration of both protein solutions using a reliable method (e.g., UV-Vis spectroscopy with calculated extinction coefficients).
-
-
ITC Experiment Setup:
-
Thoroughly clean the ITC instrument (e.g., MicroCal PEAQ-ITC) sample and reference cells with detergent and water.
-
Load the sample cell with one of the binding partners (typically the macromolecule, e.g., Pex14-NTD) at a concentration of 10-50 µM.
-
Load the injection syringe with the other binding partner (the ligand, e.g., a Pex5 peptide) at a concentration 10-20 times that of the protein in the cell.
-
Equilibrate the system to the desired temperature (e.g., 25°C).
-
-
Titration:
-
Perform an initial small injection (e.g., 0.4 µL) to remove any air from the syringe and to allow for an initial data point, which is often discarded during analysis.
-
Carry out a series of injections (e.g., 19 injections of 2 µL each) with sufficient spacing between injections to allow the signal to return to baseline.
-
Perform a control titration by injecting the ligand into the buffer alone to determine the heat of dilution.
-
-
Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the area under each injection peak to determine the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of the two binding partners.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the instrument's software to determine Kd, n, and ΔH. Calculate ΔS from the Gibbs free energy equation (ΔG = ΔH - TΔS = -RTlnKa).
-
B. Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that allows for the real-time monitoring of biomolecular interactions, providing kinetic information (association and dissociation rates) in addition to affinity data.
Objective: To determine the association rate constant (ka), dissociation rate constant (kd), and equilibrium dissociation constant (Kd) of the Pex5-Pex14 interaction.
Protocol:
-
Sensor Chip Preparation and Ligand Immobilization:
-
Select an appropriate sensor chip (e.g., CM5).
-
Activate the carboxymethylated dextran surface of the sensor chip using a mixture of N-hydroxysuccinimide (NHS) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC).
-
Immobilize one of the binding partners (the ligand, e.g., Pex14-NTD) to the activated surface via amine coupling. Aim for a low immobilization density to avoid mass transport limitations.
-
Deactivate the remaining active esters on the surface with an injection of ethanolamine.
-
A reference flow cell should be prepared in the same way but without the immobilized ligand to subtract non-specific binding and bulk refractive index changes.
-
-
Analyte Binding Analysis:
-
Prepare a series of dilutions of the other binding partner (the analyte, e.g., a Pex5 peptide) in running buffer (e.g., HBS-EP+).
-
Inject the different concentrations of the analyte over the ligand and reference surfaces at a constant flow rate.
-
Monitor the binding in real-time as a change in resonance units (RU).
-
After the association phase, switch to running buffer alone to monitor the dissociation phase.
-
-
Surface Regeneration:
-
After each binding cycle, regenerate the sensor surface by injecting a solution that disrupts the interaction without denaturing the immobilized ligand (e.g., a low pH buffer or a high salt concentration).
-
-
Data Analysis:
-
Subtract the signal from the reference flow cell from the signal of the ligand flow cell to obtain the specific binding sensorgram.
-
Globally fit the association and dissociation curves from all analyte concentrations to a suitable kinetic model (e.g., a 1:1 Langmuir binding model) using the instrument's software to determine ka, kd, and Kd (Kd = kd/ka).
-
C. Co-Immunoprecipitation (Co-IP)
Co-IP is a powerful technique to identify and validate protein-protein interactions in vivo, within the context of the cell.
Objective: To demonstrate that Pex5 and Pex14 interact within a cellular environment.
Protocol:
-
Cell Lysis:
-
Culture cells (e.g., HEK293T cells) expressing the proteins of interest (either endogenously or through transfection with tagged constructs).
-
Wash the cells with ice-cold PBS and lyse them in a non-denaturing lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors) to preserve protein-protein interactions.
-
Incubate the lysate on ice and then clarify by centrifugation to remove cellular debris.
-
-
Pre-clearing the Lysate:
-
Incubate the cell lysate with protein A/G beads to reduce non-specific binding of proteins to the beads.
-
Pellet the beads by centrifugation and transfer the supernatant (the pre-cleared lysate) to a new tube.
-
-
Immunoprecipitation:
-
Add a primary antibody specific to one of the proteins of interest (the "bait," e.g., anti-Pex14) to the pre-cleared lysate.
-
Incubate the lysate-antibody mixture with gentle rotation to allow the formation of antigen-antibody complexes.
-
Add protein A/G beads to the mixture and continue to incubate to capture the antibody-protein complexes.
-
-
Washing:
-
Pellet the beads by centrifugation and discard the supernatant.
-
Wash the beads several times with lysis buffer to remove non-specifically bound proteins.
-
-
Elution and Detection:
-
Elute the protein complexes from the beads by boiling in SDS-PAGE sample buffer.
-
Separate the eluted proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Perform a Western blot using a primary antibody against the other protein of interest (the "prey," e.g., anti-Pex5) to detect its presence in the immunoprecipitated complex.
-
D. Yeast Two-Hybrid (Y2H) Assay
The Y2H system is a genetic method used to discover protein-protein interactions by taking advantage of the modular nature of transcription factors.
Objective: To screen for novel interaction partners of Pex5 or Pex14 or to confirm a suspected interaction.
Protocol:
-
Plasmid Construction:
-
Clone the cDNA of the "bait" protein (e.g., Pex14) into a vector that fuses it to a DNA-binding domain (DBD) of a transcription factor (e.g., GAL4-DBD).
-
Clone the cDNA of the "prey" protein (e.g., Pex5) or a cDNA library into a vector that fuses it to the activation domain (AD) of the transcription factor (e.g., GAL4-AD).
-
-
Yeast Transformation:
-
Co-transform a suitable yeast reporter strain with the bait and prey plasmids. The reporter strain contains one or more reporter genes (e.g., HIS3, ADE2, lacZ) under the control of a promoter that is recognized by the DBD.
-
-
Selection and Screening:
-
Plate the transformed yeast on a selective medium that lacks specific nutrients (e.g., histidine). If the bait and prey proteins interact, the DBD and AD are brought into proximity, reconstituting a functional transcription factor.
-
This functional transcription factor then drives the expression of the reporter genes, allowing the yeast to grow on the selective medium.
-
A colorimetric assay (e.g., for β-galactosidase activity) can also be used as a secondary screen.
-
-
Identification of Interactors:
-
For positive clones from a library screen, isolate the prey plasmid and sequence the cDNA insert to identify the interacting protein.
-
V. Conclusion and Future Directions
The discovery of novel Pex5-Pex14 binding sites has significantly advanced our understanding of the molecular mechanisms governing peroxisomal protein import. The distinct kinetic properties and binding locations of these new sites suggest a more intricate and regulated process than previously appreciated, with different interactions potentially mediating distinct stages of the import cycle, from initial tethering to cargo release and receptor recycling.
For drug development professionals, these findings open up new avenues for therapeutic intervention. Targeting specific Pex5-Pex14 interfaces with small molecules could allow for the modulation of peroxisomal import with greater specificity, potentially offering novel treatments for peroxisomal biogenesis disorders.
Future research should focus on further elucidating the precise temporal and spatial regulation of these different binding events within the dynamic environment of the cell. High-resolution structural studies of the complete Pex5-Pex14 complex in a membrane environment will be crucial to fully understand the conformational changes that drive cargo translocation. The continued application of the rigorous experimental approaches outlined in this guide will be paramount to unraveling the remaining mysteries of this essential cellular process.
References
- 1. researchgate.net [researchgate.net]
- 2. biorxiv.org [biorxiv.org]
- 3. A High-Throughput Yeast Two-Hybrid Protocol to Determine Virus-Host Protein Interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]
- 5. Import of proteins into the peroxisomal matrix - PMC [pmc.ncbi.nlm.nih.gov]
The Pex5-Pex14 Interaction: A Critical Nexus in Trypanosoma Glycosome Import and a Prime Target for Drug Development
For Immediate Release
Bochum, Germany and Neuherberg, Germany – In the fight against devastating neglected tropical diseases like African sleeping sickness and Chagas disease, caused by trypanosomatid parasites, researchers are increasingly focusing on a unique organelle essential for parasite survival: the glycosome. A new technical guide details the critical protein-protein interaction between Pex5 and Pex14, the gatekeepers of protein import into the glycosome, and highlights its potential as a therapeutic target. This guide provides researchers, scientists, and drug development professionals with a comprehensive overview of the structural basis, quantitative data, and experimental methodologies central to understanding and exploiting this vital parasitic process.
Glycosomes are specialized peroxisomes that compartmentalize the initial seven steps of glycolysis in trypanosomatids.[1] This metabolic arrangement is unique to these parasites and is indispensable for their viability, making the machinery that builds and maintains the glycosome an attractive target for novel drug therapies.[1][2] All glycosomal enzymes are synthesized in the cytosol and must be imported into the organelle.[3][4] This import process hinges on the interaction between the cytosolic receptor Pex5, which recognizes and binds cargo proteins tagged with a Peroxisome Targeting Signal 1 (PTS1), and Pex14, a protein docked on the glycosomal membrane. The docking of the cargo-laden Pex5 to Pex14 is the pivotal first step in translocating essential enzymes into the glycosome.
The Structural Core of the Interaction
The interaction between Pex5 and Pex14 is mediated by specific domains and motifs. The N-terminal region of Pex5 contains several diaromatic pentapeptide motifs with the consensus sequence WxxxF/Y. These motifs are recognized by the N-terminal globular domain of Pex14 (Pex14-NTD). Structural studies, including cryo-electron microscopy (cryo-EM) of the ternary complex from Trypanosoma cruzi (composed of the cargo protein malate dehydrogenase (MDH), Pex5, and Pex14), have provided high-resolution insights into this interface. These studies reveal that the WxxxF/Y motif of Pex5 binds to a groove on the Pex14-NTD formed by its α1 and α3 helices. Beyond this canonical interaction, a noncanonical contact surface has also been identified, suggesting a more complex and dynamic interplay than previously understood.
Quantitative Analysis of the Pex5-Pex14 Interaction
Understanding the binding affinities and kinetics of the Pex5-Pex14 interaction is crucial for designing effective inhibitors. Various biophysical techniques have been employed to quantify these parameters. Isothermal Titration Calorimetry (ITC) and fluorescence assays have been particularly informative.
| Interacting Partners (Organism) | Method | Dissociation Constant (Kd) / Inhibition Constant (Ki) | Reference |
| Trypanosoma cruzi MDH (cargo) - Pex5 | Isothermal Titration Calorimetry (ITC) | ~ 435 nM | |
| Trypanosoma brucei Pex14-NTD - Pex5 Peptide (1st WxxxF/Y motif) | Fluorescence Assay | Nanomolar range | |
| Trypanosoma brucei Pex14-NTD - Pex5 Peptide (3rd WxxxF/Y motif) | Fluorescence Assay | Nanomolar range | |
| Human Pex14(N) - Pex5 Peptide (116-124) | Isothermal Titration Calorimetry (ITC) | 0.47 µM | |
| Human Pex14(N) - Pex5 Peptide (108-127) | Isothermal Titration Calorimetry (ITC) | 0.07 µM | |
| T. brucei / T. cruzi Pex14 - Small Molecule Inhibitor | In vitro assays | EC50 = 0.19 µM (T. brucei), 0.57 µM (T. cruzi) |
Note: Data from human peroxisomal interactions are often used as a reference due to the conserved nature of the core import machinery.
Visualizing the Glycosomal Import Pathway
The process of importing proteins into the glycosome via the Pex5/Pex14 pathway can be visualized as a multi-step signaling cascade.
Caption: The Pex5-mediated glycosomal import pathway in Trypanosoma.
A Target for Therapeutic Intervention
The essentiality of glycosomal protein import for trypanosome survival makes the Pex5-Pex14 interaction a compelling drug target. Disrupting this interaction with small molecules leads to the mislocalization of glycolytic enzymes to the cytosol. This causes a metabolic catastrophe, characterized by the depletion of cellular ATP and the accumulation of toxic glucose metabolites, ultimately killing the parasite.
Structure-based drug design has led to the development of potent small-molecule inhibitors that efficiently disrupt the Trypanosoma Pex5-Pex14 interaction. These inhibitors have demonstrated significant trypanocidal activity in cell-based assays and have shown efficacy in animal models of infection, validating the Pex5-Pex14 interface as a druggable target.
Caption: Logical flow of inhibitor action on the Pex5-Pex14 interaction.
Core Experimental Protocols
The study of the Pex5-Pex14 interaction relies on a combination of structural biology, biophysical, and cell biology techniques.
Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the heat changes that occur upon molecular binding, allowing for the precise determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (enthalpy ΔH and entropy ΔS).
Detailed Methodology:
-
Protein Preparation: Recombinant Pex5 and Pex14 domains are expressed (e.g., in E. coli) and purified to high homogeneity using affinity and size-exclusion chromatography. The proteins are co-dialyzed against the same buffer (e.g., 50 mM potassium phosphate, 100 mM NaCl, pH 6.6) to minimize heats of dilution.
-
ITC Experiment: One protein (e.g., Pex14-NTD at 25–57 µM) is placed in the sample cell of the calorimeter. The binding partner (e.g., a Pex5 peptide at 500–700 µM) is loaded into the titration syringe.
-
Titration: A series of small injections (e.g., 5-12 µL) of the ligand are made into the sample cell at regular intervals (e.g., 300 seconds) at a constant temperature (e.g., 25 °C).
-
Data Analysis: The heat released or absorbed after each injection is measured. The resulting binding isotherm is fitted to a suitable binding model to extract the thermodynamic parameters. Control experiments, such as titrating the ligand into buffer alone, are performed to subtract the heat of dilution.
References
The Gatekeeper's Handshake: A Technical Guide to the Pex5 N-Terminal Domain's Role in Pex14 Recognition
For Researchers, Scientists, and Drug Development Professionals
The intricate process of peroxisomal protein import is fundamental to cellular homeostasis, and at its heart lies a critical interaction: the recognition of the soluble import receptor Pex5 by the peroxisomal membrane protein Pex14. This initial docking step is orchestrated by the N-terminal domain (NTD) of Pex5, a largely disordered but functionally crucial region. This technical guide provides an in-depth exploration of the molecular mechanisms governing this interaction, presenting key quantitative data, detailed experimental protocols, and visual representations of the underlying pathways. Understanding this crucial handshake is paramount for developing therapeutic strategies for peroxisomal biogenesis disorders.
Quantitative Analysis of the Pex5-Pex14 Interaction
The binding affinity between the Pex5 NTD and the N-terminal domain of Pex14 (Pex14-NTD) has been meticulously quantified using various biophysical techniques. These studies have revealed the presence of multiple binding motifs within the Pex5 NTD, each contributing to the overall interaction with distinct kinetic and thermodynamic properties.
Binding Affinities of Pex5 Motifs to Pex14-NTD
The human Pex5 NTD contains seven canonical WxxxF/Y motifs and a novel LVxEF motif, all of which have been shown to interact with the Pex14-NTD.[1] The affinities of these interactions, primarily determined by Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR), are summarized below.
| Pex5 Construct/Peptide | Method | Dissociation Constant (KD) | Reference |
| Pex5 (1-110) containing LVxEF motif | ITC | 157 ± 9 nM | [1] |
| Pex5 (1-117) containing LVxEF motif | SPR | 87 nM | [1] |
| Pex5 (1-131) containing LVxEF and one WxxxF/Y motif | SPR | 4.6 nM | [1] |
| Pex5 peptide (116-124) with WxxxF/Y motif | ITC | 0.47 µM | [2] |
| Pex5 peptide (113-127) with WxxxF/Y motif | ITC | 0.12 µM | |
| Pex5 peptide (108-127) with WxxxF/Y motif | ITC | 0.07 µM | |
| Pex5 NTD (residues 1–315) | ITC | 150 nM (in aqueous solution) | |
| Pex5 NTD (residues 1–315) | ITC | 250 nM (in presence of bicelles) |
Thermodynamic Parameters of the Pex5-Pex14 Interaction
Isothermal Titration Calorimetry has been instrumental in dissecting the thermodynamic drivers of the Pex5-Pex14 interaction. The binding is characterized by favorable enthalpy and unfavorable entropy changes, indicating that the interaction is primarily driven by the formation of non-covalent bonds.
| Interacting Partners | Condition | Binding Enthalpy (ΔH) (kcal/mol) | Binding Entropy (-TΔS) (kcal/mol) | Reference |
| Pex5 NTD and Pex14 NTD | Aqueous Buffer | -12.5 | 3.2 | |
| Pex5 NTD and Pex14 NTD | Presence of Bicelles | -8.5 | -0.6 |
Experimental Protocols
The characterization of the Pex5-Pex14 interaction has relied on a suite of sophisticated biophysical and biochemical techniques. Below are detailed methodologies for the key experiments cited.
Isothermal Titration Calorimetry (ITC)
ITC directly measures the heat released or absorbed during a biomolecular interaction, allowing for the determination of binding affinity, stoichiometry, enthalpy, and entropy.
Protocol:
-
Protein Preparation: Express and purify recombinant Pex5 NTD fragments and Pex14-NTD. Ensure proteins are in the same buffer to minimize heat of dilution effects.
-
Sample Preparation: Dialyze both protein solutions extensively against the same buffer (e.g., phosphate-buffered saline). Determine accurate protein concentrations using a reliable method such as UV-Vis spectroscopy.
-
ITC Experiment:
-
Load the Pex14-NTD solution (typically in the micromolar range) into the sample cell of the calorimeter.
-
Load the Pex5 NTD fragment or peptide solution (at a concentration 10-20 fold higher than the Pex14-NTD) into the injection syringe.
-
Set the experimental temperature (e.g., 25°C).
-
Perform a series of injections of the Pex5 solution into the Pex14 solution. The heat change upon each injection is measured.
-
-
Data Analysis: The raw data, a plot of heat change per injection versus the molar ratio of the reactants, is fitted to a suitable binding model (e.g., one-site binding model) to extract the thermodynamic parameters (KD, ΔH, and stoichiometry).
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique that measures the real-time binding of an analyte to a ligand immobilized on a sensor surface. It provides kinetic data (association and dissociation rate constants) in addition to binding affinity.
Protocol:
-
Sensor Chip Preparation: Covalently immobilize GST-tagged Pex14-NTD onto a sensor chip (e.g., a CM5 chip) via amine coupling.
-
Binding Analysis:
-
Flow a solution of the Pex5 NTD fragment (analyte) at various concentrations over the sensor surface.
-
Monitor the change in the refractive index at the sensor surface, which is proportional to the amount of bound analyte, in real-time.
-
After the association phase, flow buffer over the chip to monitor the dissociation of the complex.
-
-
Data Analysis: The resulting sensorgrams (plots of response units versus time) are fitted to a kinetic model (e.g., a 1:1 Langmuir binding model) to determine the association rate constant (ka), the dissociation rate constant (kd), and the equilibrium dissociation constant (KD = kd/ka).
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information about proteins and their complexes in solution. Chemical shift perturbation (CSP) experiments are particularly useful for mapping binding interfaces.
Protocol:
-
Protein Isotope Labeling: Express and purify ¹⁵N-labeled Pex14-NTD.
-
NMR Titration:
-
Acquire a baseline ¹H-¹⁵N HSQC spectrum of the ¹⁵N-labeled Pex14-NTD.
-
Titrate unlabeled Pex5 NTD fragment or peptide into the NMR tube containing the labeled Pex14-NTD.
-
Acquire ¹H-¹⁵N HSQC spectra at each titration point.
-
-
Data Analysis:
-
Overlay the spectra to identify residues in Pex14-NTD that experience chemical shift changes upon binding to Pex5.
-
Map these perturbed residues onto the three-dimensional structure of Pex14-NTD to identify the binding interface.
-
Yeast Two-Hybrid (Y2H) Assay
The Y2H system is a genetic method used to detect protein-protein interactions in vivo.
Protocol:
-
Plasmid Construction:
-
Fuse the coding sequence of Pex14 to the DNA-binding domain (BD) of a transcription factor (e.g., GAL4) in a "bait" vector.
-
Fuse the coding sequence of Pex5 or its fragments to the activation domain (AD) of the same transcription factor in a "prey" vector.
-
-
Yeast Transformation: Co-transform a suitable yeast reporter strain with both the bait and prey plasmids.
-
Interaction Assay:
-
Plate the transformed yeast on selective media lacking specific nutrients (e.g., histidine) and containing a reporter gene (e.g., lacZ).
-
Growth on the selective media and/or activation of the reporter gene (e.g., blue color in the presence of X-gal) indicates a physical interaction between the bait and prey proteins.
-
Signaling Pathways and Experimental Workflows
The interaction between the Pex5 NTD and Pex14 is a critical step in the peroxisomal matrix protein import pathway. The following diagrams illustrate this pathway and the workflows of the key experimental techniques used to study it.
References
Conformational Dynamics of the Pex5-Pex14 Interaction: A Technical Guide for Researchers
Audience: Researchers, scientists, and drug development professionals.
This technical guide provides a comprehensive overview of the conformational changes that occur upon the binding of the peroxisomal targeting signal 1 (PTS1) receptor, Pex5, to the peroxisomal membrane protein Pex14. This interaction is a critical step in the import of matrix proteins into the peroxisome, and understanding its structural and dynamic basis is crucial for developing therapies for peroxisomal biogenesis disorders.
The Pex5-Pex14 Interaction: A Multi-faceted Docking Process
The import of peroxisomal matrix proteins is initiated by the recognition of a C-terminal PTS1 by the soluble receptor Pex5 in the cytosol.[1] The cargo-loaded Pex5 then docks onto the peroxisomal membrane via an interaction with Pex14, a central component of the peroxisomal import machinery.[2][3] This docking is primarily mediated by multiple diaromatic pentapeptide motifs, typically WxxxF/Y, located in the intrinsically disordered N-terminal domain (NTD) of Pex5, which bind to a conserved N-terminal domain of Pex14 (Pex14-NTD).[2][4]
The Pex5 NTD is largely unstructured in its apo form. Upon binding to the Pex14-NTD, which adopts a three-helical fold, the WxxxF/Y motifs of Pex5 adopt an α-helical conformation. This interaction is characterized by the insertion of the conserved aromatic residues of the Pex5 motif into hydrophobic pockets on the surface of the Pex14-NTD. The presence of multiple WxxxF/Y motifs in Pex5 allows for the formation of higher-order Pex5-Pex14 complexes, suggesting a multivalent and dynamic interaction.
Recent studies have also identified a novel, non-canonical binding interface between the C-terminal TPR domain of Pex5 and a conserved IPSWQI peptide motif in the C-terminal intrinsically disordered region of Pex14. This interaction is distinct from the PTS1-binding site on the Pex5 TPR domain and is thought to play a role in receptor recycling after cargo release. Binding of the Pex14 IPSWQI motif to a hinge region of the Pex5 TPR domain induces a more "open" conformation, resembling the apo state, which may facilitate cargo release.
Quantitative Analysis of the Pex5-Pex14 Interaction
The affinity and thermodynamics of the Pex5-Pex14 interaction have been characterized using various biophysical techniques. The data reveal a high-affinity interaction, primarily driven by the WxxxF/Y motifs.
| Interacting Partners | Method | Affinity (Kd) | Thermodynamic Parameters (ITC) | Reference |
| Pex5 (WxxxF/Y motifs) & Pex14-NTD | Isothermal Titration Calorimetry (ITC) | Nanomolar range | ΔH: Favorable, -TΔS: Unfavorable | |
| Pex5 (LVXEF motif) & Pex14-NTD | Surface Plasmon Resonance (SPR) | 33-fold faster dissociation rate than WxxxF/Y | Not Applicable | |
| Pex5 NTD & Pex14 NTD (in aqueous buffer) | Isothermal Titration Calorimetry (ITC) | Not specified | ΔG: Favorable, ΔH: Favorable, -TΔS: Unfavorable | |
| Pex5 NTD & Pex14 NTD (in presence of bicelles) | Isothermal Titration Calorimetry (ITC) | Slightly reduced affinity | Reduced ΔH and -TΔS | |
| Pex14 IPSWQI peptide & Pex5 TPR domain | Nuclear Magnetic Resonance (NMR) | Weak interaction (fast exchange) | Not Applicable |
Experimental Protocols for Studying Pex5-Pex14 Interaction
Several key experimental techniques are employed to investigate the conformational changes and binding kinetics of the Pex5-Pex14 interaction.
Isothermal Titration Calorimetry (ITC)
ITC is used to determine the thermodynamic parameters of the Pex5-Pex14 interaction, including the binding affinity (Kd), enthalpy (ΔH), and entropy (ΔS).
Protocol:
-
Protein Preparation: Express and purify recombinant Pex5 NTD and Pex14 NTD. Ensure proteins are in the same buffer to minimize heat of dilution effects.
-
Sample Preparation: Degas protein solutions to prevent air bubbles. Load one protein (e.g., Pex14 NTD) into the sample cell and the other (e.g., Pex5 NTD) into the titration syringe.
-
Titration: Perform a series of injections of the syringe protein into the cell while monitoring the heat change.
-
Data Analysis: Integrate the heat pulses and fit the data to a suitable binding model to extract the thermodynamic parameters.
Surface Plasmon Resonance (SPR)
SPR is a label-free technique used to measure the kinetics of binding and dissociation (kon and koff rates) and to determine the equilibrium dissociation constant (Kd).
Protocol:
-
Ligand Immobilization: Immobilize one of the binding partners (ligand, e.g., Pex14-NTD) onto the sensor chip surface.
-
Analyte Injection: Inject the other binding partner (analyte, e.g., a Pex5 peptide) at various concentrations over the sensor surface.
-
Association and Dissociation Monitoring: Monitor the change in the refractive index in real-time to observe the association and dissociation phases.
-
Data Analysis: Fit the sensorgrams to a kinetic model to determine the association and dissociation rate constants and calculate the Kd.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides high-resolution structural information on the Pex5-Pex14 complex in solution and can be used to map binding interfaces and characterize conformational changes.
Protocol:
-
Isotope Labeling: Express one of the proteins (e.g., 15N-labeled Pex14-NTD) for heteronuclear NMR experiments.
-
NMR Titration: Acquire a baseline 1H-15N HSQC spectrum of the labeled protein. Titrate in the unlabeled binding partner (e.g., a Pex5 peptide) and record spectra at different molar ratios.
-
Chemical Shift Perturbation Analysis: Monitor the changes in chemical shifts of the amide protons and nitrogens of the labeled protein upon binding. Residues with significant chemical shift perturbations are likely at the binding interface.
-
Structure Determination: For detailed structural analysis, perform multidimensional NMR experiments (e.g., NOESY, TOCSY) on the complex to determine distance and dihedral angle restraints for structure calculation.
X-ray Crystallography
X-ray crystallography can provide a high-resolution, static picture of the Pex5-Pex14 complex, revealing the precise atomic interactions at the binding interface.
Protocol:
-
Complex Formation and Purification: Mix the purified Pex5 and Pex14 components to form a stable complex and purify the complex by size-exclusion chromatography.
-
Crystallization: Screen a wide range of crystallization conditions (e.g., pH, precipitant concentration, temperature) to obtain well-diffracting crystals of the complex.
-
Data Collection: Expose the crystals to a high-intensity X-ray beam and collect the diffraction data.
-
Structure Determination and Refinement: Process the diffraction data, solve the phase problem, build an atomic model of the complex, and refine it against the experimental data.
Signaling Pathways and Experimental Workflows
The following diagrams illustrate the key steps in the Pex5-mediated protein import pathway and a typical experimental workflow for studying the Pex5-Pex14 interaction.
References
- 1. A Cargo-centered Perspective on the PEX5 Receptor-mediated Peroxisomal Protein Import Pathway - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for competitive interactions of Pex14 with the import receptors Pex5 and Pex19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for competitive interactions of Pex14 with the import receptors Pex5 and Pex19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. embopress.org [embopress.org]
Evolutionary Conservation of the Pex5-Pex14 Interaction: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The import of proteins into the peroxisomal matrix is a fundamental cellular process orchestrated by a suite of proteins known as peroxins (Pex). At the heart of this import machinery lies the critical interaction between the cytosolic receptor Pex5 and the peroxisomal membrane-docking protein Pex14. Pex5 recognizes and binds newly synthesized peroxisomal matrix proteins in the cytosol via their C-terminal Peroxisomal Targeting Signal 1 (PTS1). The cargo-laden Pex5 then docks onto the peroxisomal membrane, a crucial step mediated by its direct interaction with Pex14. This initial binding event is a prerequisite for the subsequent translocation of the cargo into the peroxisomal matrix. Given its central role, the Pex5-Pex14 interaction is a subject of intense research, and understanding its evolutionary conservation provides insights into the fundamental mechanisms of peroxisome biogenesis and its potential as a therapeutic target in peroxisomal disorders. This technical guide provides an in-depth overview of the evolutionary conservation of the Pex5-Pex14 interaction, detailing the quantitative binding data, experimental methodologies used to study this interaction, and the conserved molecular determinants.
Quantitative Analysis of Pex5-Pex14 Binding Affinity
The interaction between Pex5 and Pex14 is characterized by a high affinity, which has been quantified across different species and interacting motifs using various biophysical techniques. The primary methods employed are Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR), which provide key kinetic and thermodynamic parameters of the interaction. The data reveals that the affinity of Pex5 for Pex14 is remarkably conserved, typically falling within the nanomolar to low micromolar range. This high affinity underscores the stability and importance of the initial docking step in peroxisomal protein import.
Below is a summary of the quantitative data for the Pex5-Pex14 interaction from various studies. The interaction primarily involves the N-terminal domain (NTD) of Pex14 and specific motifs within the N-terminal region of Pex5.
| Interacting Partners (Species) | Method | Dissociation Constant (KD) | Reference |
| Human Pex14(N) - Human Pex5(116–124) | ITC | 0.47 µM | [1] |
| Human Pex14(N) - Human Pex5(113–127) | ITC | 0.12 µM | [1] |
| Human Pex14(N) - Human Pex5(108–127) | ITC | 0.07 µM | [1] |
| Human Pex14 NTD - Human Pex5 NTD (1-315) | ITC | 150 nM | [2] |
| Human Pex14 NTD - Human Pex5 NTD (in bicelles) | ITC | 250 nM | [2] |
| Trypanosoma cruzi Pex14 NTD - T. cruzi Pex5 (TPR + WxxxF/Y) | ITC | 227 nM |
Conserved Interacting Motifs
The evolutionary conservation of the Pex5-Pex14 interaction is rooted in the remarkable preservation of specific binding motifs within both proteins.
Pex5: The WxxxF/Y and LVXEF Motifs
In Pex5, the interaction with Pex14 is mediated by multiple short, linear motifs located in its intrinsically disordered N-terminal region. The most well-characterized of these are the WxxxF/Y motifs , where 'x' can be any amino acid. The number of these motifs varies across species, with mammals having seven, while yeast species like Saccharomyces cerevisiae have two. Despite this variation in number, the presence of these motifs is a highly conserved feature.
In addition to the canonical WxxxF/Y motifs, a novel, evolutionarily conserved LVXEF motif has been identified in human Pex5. This motif also binds to the same site on Pex14 as the WxxxF/Y motifs but exhibits distinct binding kinetics, suggesting a role in the dynamic nature of the Pex5-Pex14 interaction during the import cycle.
Pex14: The Conserved N-Terminal Domain
The N-terminal domain of Pex14 is a small, globular domain composed of a three-helix bundle. This domain contains a conserved hydrophobic surface that serves as the binding site for the WxxxF/Y and LVXEF motifs of Pex5. Sequence alignments of the Pex14 N-terminal domain from diverse eukaryotic lineages, including mammals, fungi, plants, and protists, reveal a high degree of conservation in the residues that form this binding pocket. This structural conservation ensures that the fundamental mechanism of Pex5 docking is maintained across vast evolutionary distances.
Signaling Pathway and Logical Relationships
The interaction between Pex5 and Pex14 is a key step in the peroxisomal matrix protein import pathway. The following diagram illustrates the core signaling cascade.
Experimental Protocols
The study of the Pex5-Pex14 interaction relies on a variety of biochemical and molecular biology techniques. Below are detailed methodologies for three key experiments.
Isothermal Titration Calorimetry (ITC)
ITC is a powerful technique to directly measure the heat changes that occur upon biomolecular binding, allowing for the determination of binding affinity (KD), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS).
Experimental Workflow:
Methodology:
-
Protein Preparation: Express and purify the N-terminal domain of Pex14 and the desired Pex5 fragment (e.g., a synthetic peptide containing a WxxxF/Y motif or the purified N-terminal domain).
-
Buffer Preparation: Dialyze both protein samples extensively against the same buffer to minimize heat of dilution effects. A typical buffer is 50 mM potassium phosphate, 100 mM NaCl, pH 6.6.
-
Degassing: Thoroughly degas both the protein and ligand solutions to prevent bubble formation in the calorimeter.
-
ITC Measurement: Load the Pex14 solution into the sample cell and the Pex5 solution into the injection syringe. A typical experiment consists of a series of small injections of the Pex5 solution into the Pex14 solution while monitoring the heat evolved or absorbed.
-
Data Analysis: The resulting data is a plot of heat change per injection versus the molar ratio of the reactants. This binding isotherm is then fitted to a suitable binding model to extract the thermodynamic parameters.
Yeast Two-Hybrid (Y2H) Assay
The Y2H system is a genetic method used to discover protein-protein interactions by taking advantage of the modular nature of transcription factors.
Experimental Workflow:
Methodology:
-
Vector Construction: The coding sequence for Pex14 (the "bait") is cloned into a vector containing a DNA-binding domain (BD) of a transcription factor (e.g., GAL4). The coding sequence for Pex5 (the "prey") is cloned into a separate vector containing the corresponding activation domain (AD).
-
Yeast Transformation: Both plasmids are co-transformed into a suitable yeast reporter strain (e.g., S. cerevisiae AH109). This strain contains reporter genes (e.g., HIS3, ADE2, lacZ) under the control of a promoter that is recognized by the BD.
-
Selection: If Pex14 and Pex5 interact, the BD and AD are brought into close proximity, reconstituting a functional transcription factor. This activates the expression of the reporter genes, allowing the yeast to grow on selective media (lacking essential nutrients) and/or exhibit a color change in the presence of a chromogenic substrate (for the lacZ reporter).
-
Controls: Appropriate positive and negative controls are crucial to validate the results and rule out auto-activation by the bait or prey proteins alone.
Co-Immunoprecipitation (Co-IP)
Co-IP is used to identify and validate protein-protein interactions in a cellular context. It involves the precipitation of a specific protein (the "bait") from a cell lysate using a specific antibody, thereby co-precipitating any interacting proteins.
Experimental Workflow:
Methodology:
-
Cell Lysis: Cells expressing both Pex5 and Pex14 are harvested and lysed in a non-denaturing buffer that preserves protein-protein interactions (e.g., RIPA buffer).
-
Immunoprecipitation: The cell lysate is incubated with an antibody specific for Pex14. Protein A/G-conjugated beads are then added to bind to the antibody-Pex14 complexes.
-
Washing and Elution: The beads are washed several times to remove non-specifically bound proteins. The bound proteins are then eluted from the beads, typically by boiling in SDS-PAGE sample buffer.
-
Detection: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody against Pex5. The presence of a band corresponding to Pex5 in the immunoprecipitated sample indicates an interaction with Pex14.
Conclusion and Future Directions
The interaction between Pex5 and Pex14 is a cornerstone of peroxisomal protein import, and its fundamental mechanism is highly conserved throughout eukaryotic evolution. This conservation is evident in the preserved binding affinities, the conserved WxxxF/Y and related motifs in Pex5, and the structurally conserved Pex14 N-terminal domain. The robust nature of this interaction highlights its critical importance for cellular function.
For researchers and drug development professionals, a deep understanding of this interaction is paramount. The methodologies detailed in this guide provide a toolkit for further dissecting the intricacies of the Pex5-Pex14 interface. Future research will likely focus on:
-
High-resolution structural studies of the full-length Pex5-Pex14 complex from diverse species to provide a more complete picture of the interaction in the context of the entire peroxisomal import machinery.
-
Modulation of the interaction: The development of small molecules or biologics that can specifically modulate the Pex5-Pex14 interaction could offer novel therapeutic strategies for peroxisomal biogenesis disorders.
-
Dynamic studies: Investigating the dynamics of the Pex5-Pex14 interaction in living cells will provide further insights into the temporal and spatial regulation of peroxisomal protein import.
By continuing to unravel the complexities of this evolutionarily conserved interaction, the scientific community can pave the way for a deeper understanding of peroxisome biology and the development of new treatments for related diseases.
References
Methodological & Application
Application Notes and Protocols for Screening Pex5-Pex14 PPI Inhibitors
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between the peroxisomal targeting signal 1 (PTS1) receptor, Pex5, and the peroxisomal membrane protein, Pex14, is a critical step in the import of matrix proteins into the peroxisome. Pex5 recognizes cargo proteins in the cytoplasm and docks onto the peroxisomal membrane by binding to Pex14, initiating the translocation of the cargo into the peroxisomal matrix. This protein-protein interaction (PPI) is essential for peroxisome biogenesis and function. Disruption of the Pex5-Pex14 interaction has been identified as a promising therapeutic strategy for various diseases, including parasitic infections like trypanosomiasis, where related organelles called glycosomes are vital for parasite survival[1][2][3][4].
These application notes provide detailed protocols for several robust in vitro assays designed to screen for and characterize inhibitors of the Pex5-Pex14 PPI. The described methods include AlphaScreen, Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET), Enzyme-Linked Immunosorbent Assay (ELISA), and Surface Plasmon Resonance (SPR). Each section includes the principle of the assay, a detailed experimental protocol, and a summary of representative quantitative data.
Pex5-Pex14 Interaction Pathway
The import of peroxisomal matrix proteins is a multi-step process initiated by the recognition of a C-terminal PTS1 by the Pex5 receptor in the cytoplasm. The cargo-loaded Pex5 then translocates to the peroxisomal membrane and binds to the docking complex, of which Pex14 is a key component. This interaction is mediated by multiple aromatic motifs (WxxxF/Y) on Pex5 and a conserved N-terminal domain on Pex14[5]. Following docking, the cargo is translocated into the peroxisomal matrix, and Pex5 is recycled back to the cytosol for subsequent rounds of import.
Data Presentation: Pex5-Pex14 Interaction Affinity
The following table summarizes the dissociation constants (KD) for the interaction between different constructs of Pex5 and Pex14, as determined by various biophysical methods. This data provides a baseline for the expected affinity and can be used to validate assay performance.
| Pex5 Construct | Pex14 Construct | Method | Dissociation Constant (KD) | Reference |
| Pex5 (1-315) | Pex14 (1-104) | ITC | 147 ± 16 nM | |
| Pex5 (116–124) | Pex14 (N-terminal) | ITC | 0.47 µM | |
| Pex5 (113–127) | Pex14 (N-terminal) | ITC | 0.12 µM | |
| Pex5 (108–127) | Pex14 (N-terminal) | ITC | 0.07 µM | |
| Pex5 TPR domain | Pex14 IPSWQI peptide | Fluorescence Polarization | 250 µM |
I. AlphaScreen Assay for Pex5-Pex14 PPI Inhibitors
Principle
The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) is a bead-based assay that measures molecular interactions in a microplate format. Donor and acceptor beads are coated with molecules that can bind to the proteins of interest. When the proteins interact, the beads are brought into close proximity (within 200 nm). Upon excitation at 680 nm, the donor bead releases singlet oxygen, which travels to the nearby acceptor bead, triggering a chemiluminescent signal at 520-620 nm. Small molecule inhibitors of the Pex5-Pex14 interaction will prevent the beads from coming together, leading to a decrease in the AlphaScreen signal.
Experimental Protocol
Materials:
-
Recombinant biotinylated Pex5 (or a relevant fragment)
-
Recombinant GST-tagged Pex14 (or a relevant fragment)
-
Streptavidin-coated Donor beads (PerkinElmer)
-
Anti-GST Acceptor beads (PerkinElmer)
-
Assay Buffer: PBS, pH 7.4, 0.01% Tween-20, 0.1% BSA
-
Test compounds dissolved in DMSO
-
White, opaque 384-well microplates (e.g., OptiPlate-384)
-
AlphaScreen-capable plate reader
Procedure:
-
Reagent Preparation:
-
Thaw protein stocks on ice.
-
Prepare working solutions of biotinylated Pex5 and GST-Pex14 in Assay Buffer. The optimal concentrations should be determined empirically but are typically in the low nanomolar range.
-
Prepare serial dilutions of test compounds in DMSO, then dilute in Assay Buffer to the desired final concentrations. Ensure the final DMSO concentration is consistent across all wells and does not exceed 1%.
-
-
Assay Plate Setup:
-
Add 5 µL of the test compound dilution to the wells of a 384-well plate. For control wells, add 5 µL of Assay Buffer with the same percentage of DMSO.
-
Add 5 µL of the biotinylated Pex5 working solution to all wells.
-
Add 5 µL of the GST-Pex14 working solution to all wells.
-
Mix gently by tapping the plate.
-
-
Incubation:
-
Incubate the plate at room temperature for 30 minutes to allow the proteins to interact and to reach equilibrium with the test compounds.
-
-
Bead Addition:
-
In a separate tube, mix the Streptavidin-Donor beads and anti-GST Acceptor beads in Assay Buffer. The final concentration of beads should be as recommended by the manufacturer (typically 20 µg/mL). This step should be performed in subdued light.
-
Add 10 µL of the bead mixture to each well.
-
-
Final Incubation:
-
Seal the plate and incubate at room temperature for 60 minutes in the dark to allow the beads to bind to the protein complex.
-
-
Data Acquisition:
-
Read the plate on an AlphaScreen-capable plate reader using standard AlphaScreen settings (excitation at 680 nm, emission detection between 520-620 nm).
-
-
Data Analysis:
-
The data is typically expressed as the percentage of inhibition relative to the controls (wells with no inhibitor).
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
-
II. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) Assay
Principle
TR-FRET is a fluorescence-based assay that measures the proximity of two molecules. It utilizes a donor fluorophore with a long fluorescence lifetime (e.g., Europium or Terbium) and an acceptor fluorophore. When the donor and acceptor are in close proximity due to a molecular interaction, excitation of the donor results in energy transfer to the acceptor, which then emits light at its specific wavelength. The use of a time-resolved measurement minimizes background fluorescence. In the context of Pex5-Pex14, one protein is labeled with the donor and the other with the acceptor. Inhibitors disrupt the interaction, leading to a decrease in the FRET signal.
Experimental Protocol
Materials:
-
Recombinant Pex5 labeled with a donor fluorophore (e.g., Eu³⁺-chelate)
-
Recombinant Pex14 labeled with an acceptor fluorophore (e.g., APC or d2)
-
Assay Buffer: 50 mM HEPES, pH 7.5, 150 mM NaCl, 0.1% BSA
-
Test compounds dissolved in DMSO
-
Low-volume, black 384-well microplates
-
TR-FRET-capable plate reader
Procedure:
-
Reagent Preparation:
-
Thaw labeled protein stocks on ice.
-
Prepare working solutions of donor-labeled Pex5 and acceptor-labeled Pex14 in Assay Buffer. Optimal concentrations should be determined through cross-titration experiments.
-
Prepare serial dilutions of test compounds in DMSO and then in Assay Buffer.
-
-
Assay Plate Setup:
-
Add 2 µL of the test compound dilution to the wells of the 384-well plate.
-
Add 4 µL of the donor-labeled Pex5 working solution.
-
Add 4 µL of the acceptor-labeled Pex14 working solution.
-
Mix the plate gently.
-
-
Incubation:
-
Incubate the plate at room temperature for 1-2 hours, protected from light.
-
-
Data Acquisition:
-
Read the plate in a TR-FRET-capable plate reader. The reader should be set to excite the donor (e.g., at 340 nm for Europium) and measure emission at both the donor and acceptor wavelengths (e.g., 615 nm for Europium and 665 nm for the acceptor). A time delay is used to reduce background fluorescence.
-
-
Data Analysis:
-
Calculate the TR-FRET ratio (Acceptor Emission / Donor Emission).
-
Normalize the data to controls (no inhibitor) and calculate the percentage of inhibition.
-
Determine the IC50 values by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.
-
III. Enzyme-Linked Immunosorbent Assay (ELISA)
Principle
An ELISA can be adapted to screen for PPI inhibitors. In a typical format, one protein (e.g., Pex14) is immobilized on the surface of a microplate well. The binding partner (e.g., a tagged Pex5) is then added. The amount of bound Pex5 is quantified using an enzyme-conjugated antibody that recognizes the tag on Pex5. The addition of a substrate for the enzyme produces a colorimetric or fluorescent signal that is proportional to the amount of Pex5 bound to Pex14. Inhibitors will reduce the amount of bound Pex5 and thus decrease the signal.
Experimental Protocol
Materials:
-
Recombinant Pex14
-
Recombinant His-tagged Pex5
-
Coating Buffer: 0.1 M Sodium Bicarbonate, pH 9.6
-
Wash Buffer: PBS with 0.05% Tween-20 (PBST)
-
Blocking Buffer: 5% BSA in PBST
-
Anti-His-HRP conjugated antibody
-
TMB Substrate Solution
-
Stop Solution: 2 M H₂SO₄
-
High-binding 96-well ELISA plates
-
Microplate reader
Procedure:
-
Plate Coating:
-
Dilute Pex14 to 1-10 µg/mL in Coating Buffer.
-
Add 100 µL of the Pex14 solution to each well of the ELISA plate.
-
Incubate overnight at 4°C.
-
-
Blocking:
-
Wash the plate three times with 200 µL of Wash Buffer per well.
-
Add 200 µL of Blocking Buffer to each well.
-
Incubate for 1-2 hours at room temperature.
-
-
Inhibitor and Protein Incubation:
-
Wash the plate three times with Wash Buffer.
-
In a separate plate or tubes, pre-incubate His-tagged Pex5 with serial dilutions of the test compounds for 30 minutes at room temperature.
-
Add 100 µL of the Pex5/compound mixture to the Pex14-coated wells.
-
Incubate for 1-2 hours at room temperature.
-
-
Antibody Incubation:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of a suitable dilution of the anti-His-HRP antibody in Blocking Buffer.
-
Incubate for 1 hour at room temperature.
-
-
Detection:
-
Wash the plate five times with Wash Buffer.
-
Add 100 µL of TMB Substrate Solution to each well.
-
Incubate in the dark for 15-30 minutes, or until sufficient color development.
-
Add 50 µL of Stop Solution to each well.
-
-
Data Acquisition:
-
Read the absorbance at 450 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background absorbance (wells without Pex5).
-
Calculate the percentage of inhibition and determine the IC50 values as described for the previous assays.
-
IV. Surface Plasmon Resonance (SPR)
Principle
SPR is a label-free technique for real-time monitoring of biomolecular interactions. One protein (the ligand, e.g., Pex14) is immobilized on a sensor chip. The other protein (the analyte, e.g., Pex5) is flowed over the surface. Binding of the analyte to the ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in Resonance Units, RU). This allows for the determination of kinetic parameters (association rate constant, kₐ; dissociation rate constant, kₑ) and the equilibrium dissociation constant (KD). For inhibitor screening, a mixture of the analyte and inhibitor is injected, and a reduction in the binding signal indicates inhibition.
Experimental Protocol
Materials:
-
Recombinant Pex14 (ligand)
-
Recombinant Pex5 (analyte)
-
SPR instrument (e.g., Biacore)
-
Sensor chips (e.g., CM5)
-
Amine coupling kit (EDC, NHS, ethanolamine)
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20)
-
Test compounds
-
Regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.5)
Procedure:
-
Ligand Immobilization:
-
Activate the sensor chip surface with a 1:1 mixture of EDC and NHS.
-
Inject Pex14 (diluted in a low ionic strength buffer, e.g., 10 mM sodium acetate, pH 5.0) over the activated surface to achieve the desired immobilization level.
-
Deactivate the remaining active groups with ethanolamine.
-
-
Kinetic Analysis:
-
Inject a series of concentrations of Pex5 in Running Buffer over the immobilized Pex14 surface.
-
Monitor the association phase during the injection and the dissociation phase during the subsequent flow of Running Buffer.
-
After each cycle, regenerate the sensor surface by injecting the regeneration solution to remove bound Pex5.
-
-
Inhibitor Screening:
-
Pre-incubate a fixed concentration of Pex5 (typically around the KD value) with various concentrations of the test compound.
-
Inject the mixtures over the Pex14-coated sensor chip.
-
Monitor the binding response. A decrease in the signal compared to Pex5 alone indicates inhibition.
-
-
Data Analysis:
-
For kinetic analysis, fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine kₐ, kₑ, and KD.
-
For inhibitor screening, calculate the percentage of inhibition for each compound concentration and determine the IC50 value.
-
Conclusion
The in vitro assays described in these application notes provide a comprehensive toolkit for the discovery and characterization of Pex5-Pex14 PPI inhibitors. The choice of assay will depend on the specific stage of the drug discovery process, from high-throughput screening (AlphaScreen, TR-FRET) to more detailed mechanistic studies (SPR). The provided protocols offer a starting point for assay development and can be optimized to suit specific laboratory conditions and research goals.
References
- 1. A time-resolved fluorescence resonance energy transfer screening assay for discovery of protein-protein interaction modulators - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Protein Interaction Analysis by Surface Plasmon Resonance | Springer Nature Experiments [experiments.springernature.com]
- 3. A time-resolved fluorescence resonance energy transfer assay for high-throughput screening of 14-3-3 protein-protein interaction inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Structural basis for competitive interactions of Pex14 with the import receptors Pex5 and Pex19 - PMC [pmc.ncbi.nlm.nih.gov]
Application Note and Protocol for Surface Plasmon Resonance (SPR) Analysis of Pex5-Pex14 Binding Kinetics
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisomal biogenesis is a fundamental cellular process involving the import of matrix proteins from the cytosol into the peroxisomal lumen. This process is mediated by a sophisticated interplay of proteins, with the peroxisomal targeting signal 1 (PTS1) receptor, Pex5, and the peroxisomal membrane protein, Pex14, playing a central role. Pex5 recognizes PTS1-containing cargo proteins in the cytosol and docks at the peroxisomal membrane via its interaction with Pex14. Understanding the kinetics of this interaction is crucial for elucidating the mechanism of peroxisomal protein import and for the development of potential therapeutics targeting peroxisomal disorders.
Surface Plasmon Resonance (SPR) is a powerful, label-free technique for real-time monitoring of biomolecular interactions. It provides quantitative data on binding affinity (K D ), as well as association (k a ) and dissociation (k d ) rate constants. This application note provides a detailed protocol for analyzing the binding kinetics of the Pex5-Pex14 interaction using SPR.
Signaling Pathway and Experimental Workflow
The interaction between Pex5 and Pex14 is a critical step in the peroxisomal protein import pathway. Pex5, carrying a PTS1-cargo protein, binds to Pex14 at the peroxisomal membrane, initiating the translocation of the cargo into the peroxisome.
The general workflow for an SPR experiment to determine the binding kinetics of Pex5 and Pex14 is outlined below.
Quantitative Data Summary
Several studies have characterized the binding affinity of different Pex5 constructs and peptides to the N-terminal domain of Pex14 (Pex14-NTD). The dissociation constants (K D ) vary depending on the specific Pex5 fragments, highlighting the presence of multiple binding sites with different affinities.[1][2]
| Pex5 Construct/Peptide | Pex14 Construct | Method | K D (Dissociation Constant) | Reference |
| Full-length Pex5 | Pex14 (1-78) | SPR | Low nanomolar range | [1] |
| Pex5 (116–124) peptide | Pex14-NTD | ITC | 0.47 µM | [3] |
| Pex5 (113–127) peptide | Pex14-NTD | ITC | 0.12 µM | [3] |
| Pex5 (108–127) peptide | Pex14-NTD | ITC | 0.07 µM | |
| Pex5 LVAEF motif peptide | Pex14-NTD | SPR | - (33x faster dissociation than WxxxF/Y) | |
| Pex5 TPR domain | Pex14 IPSWQI peptide | Fluorescence Polarization | 250 µM |
Experimental Protocols
Recombinant Protein Expression and Purification
Note: The purity of recombinant proteins is critical for accurate SPR analysis and should be >95% as determined by SDS-PAGE.
a. Expression and Purification of His-tagged Pex14 N-terminal Domain (Pex14-NTD, residues 1-78)
-
Expression: Transform E. coli BL21(DE3) cells with a suitable expression vector (e.g., pET series) containing the coding sequence for His-tagged human Pex14-NTD. Grow the cells in LB medium at 37°C to an OD 600 of 0.6-0.8. Induce protein expression with 0.5-1 mM IPTG and continue to grow for 4-6 hours at 30°C or overnight at 18°C.
-
Lysis: Harvest cells by centrifugation, resuspend in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme), and lyse by sonication.
-
Purification: Clarify the lysate by centrifugation. Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer. Wash the column with wash buffer (lysis buffer with 20-40 mM imidazole). Elute the protein with elution buffer (lysis buffer with 250-500 mM imidazole).
-
Further Purification: For higher purity, perform size-exclusion chromatography (e.g., using a Superdex 75 column) in a buffer suitable for SPR analysis (e.g., HBS-EP+ buffer).
-
Quality Control: Analyze the purified protein by SDS-PAGE and determine the concentration using a spectrophotometer (A 280 ) or a protein assay (e.g., Bradford).
b. Expression and Purification of Pex5 (or Pex5 peptides)
-
Expression and Purification: Follow a similar protocol as for Pex14-NTD, adjusting vector and purification tags as necessary. Several constructs of human PEX5 have been successfully overexpressed and purified using affinity chromatography.
Surface Plasmon Resonance (SPR) Protocol
This protocol is a general guideline and may require optimization for specific instruments (e.g., Biacore, ProteOn).
a. Materials and Buffers
-
SPR Instrument: Biacore, ProteOn, or similar.
-
Sensor Chip: CM5 sensor chip (for amine coupling).
-
Amine Coupling Kit: N-hydroxysuccinimide (NHS), 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), and ethanolamine-HCl.
-
Running Buffer: HBS-EP+ (10 mM HEPES pH 7.4, 150 mM NaCl, 3 mM EDTA, 0.05% v/v Surfactant P20). Filter and degas the buffer before use.
-
Immobilization Buffer: 10 mM Sodium Acetate, pH 4.5 (or other pH as determined by pre-concentration scouting).
-
Regeneration Solution: 10 mM Glycine-HCl, pH 2.0 (start with a mild condition and optimize as needed).
b. Ligand Immobilization (Pex14-NTD)
-
Chip Activation: Equilibrate the CM5 sensor chip with running buffer. Activate the surface of the desired flow cells by injecting a 1:1 mixture of 0.1 M NHS and 0.4 M EDC for 7 minutes at a flow rate of 10 µL/min.
-
Ligand Injection: Dilute the purified Pex14-NTD to a concentration of 20-50 µg/mL in the immobilization buffer. Inject the Pex14-NTD solution over the activated surface until the desired immobilization level is reached (e.g., 1000-2000 Response Units, RU).
-
Deactivation: Inject 1 M ethanolamine-HCl for 7 minutes to block any remaining active esters on the surface.
-
Reference Surface: Create a reference surface on a separate flow cell by performing the activation and deactivation steps without injecting the ligand. This will be used to subtract non-specific binding and bulk refractive index changes.
c. Analyte Injection (Pex5) and Kinetic Analysis
-
Analyte Preparation: Prepare a series of dilutions of the purified Pex5 protein (or peptide) in the running buffer. The concentration range should span at least 10-fold above and below the expected K D (e.g., from low nM to µM range). Include a zero-concentration sample (running buffer only) for double referencing.
-
Binding Measurement:
-
Inject the different concentrations of Pex5 over the ligand (Pex14-NTD) and reference surfaces at a constant flow rate (e.g., 30 µL/min).
-
Monitor the association phase for a defined period (e.g., 120-180 seconds).
-
Switch to running buffer and monitor the dissociation phase for a defined period (e.g., 300-600 seconds).
-
-
Regeneration: After each analyte injection cycle, inject the regeneration solution (e.g., 10 mM Glycine-HCl, pH 2.0) for a short duration (e.g., 30 seconds) to remove the bound analyte and prepare the surface for the next injection. Ensure that the regeneration step does not denature the immobilized ligand.
-
Data Analysis:
-
Subtract the response from the reference surface from the response of the ligand surface.
-
Subtract the response from the zero-concentration injection (blank run).
-
Fit the processed sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding model) using the analysis software provided with the SPR instrument.
-
This will yield the association rate constant (k a ), dissociation rate constant (k d ), and the equilibrium dissociation constant (K D = k d /k a ).
-
Conclusion
This application note provides a comprehensive protocol for the kinetic analysis of the Pex5-Pex14 interaction using Surface Plasmon Resonance. The provided methodologies and data serve as a valuable resource for researchers investigating peroxisomal protein import and for professionals in drug development targeting this pathway. The successful application of this protocol will yield high-quality kinetic data, contributing to a deeper understanding of the molecular mechanisms underlying peroxisome biogenesis.
References
Mapping the Pex5-Pex14 Interaction Interface Using NMR Spectroscopy: An Application Note
For Researchers, Scientists, and Drug Development Professionals
Introduction
The interaction between the peroxisomal targeting signal 1 (PTS1) receptor, Pex5, and the peroxisomal membrane protein, Pex14, is a critical step in the import of matrix proteins into the peroxisome. Dysregulation of this process is linked to severe metabolic disorders, making the Pex5-Pex14 interface a promising target for therapeutic intervention. Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for characterizing protein-protein interactions at atomic resolution. This application note provides a detailed protocol for mapping the Pex5-Pex14 interaction interface using NMR-monitored chemical shift perturbation (CSP) experiments.
Signaling Pathway and Interaction Mechanism
The peroxisomal protein import process is initiated by the recognition of a C-terminal PTS1 on cargo proteins by the tetratricopeptide repeat (TPR) domain of the soluble receptor Pex5 in the cytosol. The Pex5-cargo complex then docks onto the peroxisomal membrane via the interaction of the N-terminal domain (NTD) of Pex5 with the NTD of Pex14.[1][2] This docking is a crucial prerequisite for the translocation of the cargo into the peroxisomal matrix. The interaction is primarily mediated by multiple WxxxF/Y motifs within the intrinsically disordered NTD of Pex5 binding to a conserved hydrophobic groove on the surface of the Pex14 NTD.[1][3][4] Recent studies have also identified a novel binding interface involving the C-terminal TPR domain of Pex5 and a conserved IPSWQI peptide motif in the C-terminal region of Pex14, suggesting a more complex regulatory mechanism for receptor recycling.
Caption: Peroxisomal protein import pathway highlighting Pex5-Pex14 docking.
Quantitative Data Summary
The binding affinities for the Pex5-Pex14 interaction have been characterized using various biophysical techniques, including Isothermal Titration Calorimetry (ITC) and NMR spectroscopy. The dissociation constants (Kd) vary depending on the specific Pex5 motifs and the protein constructs used.
| Interacting Partners | Method | Dissociation Constant (Kd) | Reference |
| Pex14(N) and Pex5 (116-124) peptide | ITC | 0.47 µM | |
| Pex14(N) and Pex5 (113-127) peptide | ITC | 0.12 µM | |
| Pex14(N) and Pex5 (108-127) peptide | ITC | 0.07 µM | |
| Pex14 NTD and Pex5 (1-110) | ITC | 157 ± 9 nM | |
| Pex5 TPR domain and Pex14 IPSWQI peptide (wildtype) | NMR | 250 µM | |
| Pex5 TPR domain and Pex14 IPSWQI peptide (cargo-loaded) | NMR | Reduced Affinity |
Experimental Protocols
This section provides detailed methodologies for the key experiments required to map the Pex5-Pex14 interaction interface using NMR spectroscopy.
Experimental Workflow
Caption: Workflow for NMR-based mapping of the Pex5-Pex14 interaction.
Protein Expression and Purification
a. Expression of ¹⁵N-labeled Pex14 NTD:
-
Transform E. coli BL21(DE3) cells with a plasmid encoding the N-terminal domain of Pex14 (e.g., residues 16-80).
-
Grow the cells at 37°C in M9 minimal medium containing ¹⁵NH₄Cl as the sole nitrogen source.
-
Induce protein expression with isopropyl β-D-1-thiogalactopyranoside (IPTG) at an OD₆₀₀ of 0.6-0.8 and continue to grow at a lower temperature (e.g., 18-25°C) overnight.
-
Harvest the cells by centrifugation.
b. Expression of unlabeled Pex5 construct:
-
Express the desired unlabeled Pex5 construct (e.g., a peptide containing a WxxxF/Y motif or a larger NTD fragment) in E. coli BL21(DE3) cells grown in Luria-Bertani (LB) medium.
-
Induce and harvest the cells as described for the labeled protein.
c. Purification:
-
Resuspend the cell pellets in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF).
-
Lyse the cells by sonication or high-pressure homogenization and clarify the lysate by centrifugation.
-
Purify the His-tagged proteins using a Ni-NTA affinity column.
-
Further purify the proteins by size-exclusion chromatography (SEC) to ensure homogeneity.
-
Confirm the purity and identity of the proteins by SDS-PAGE and mass spectrometry.
NMR Titration Experiment
-
Prepare a sample of ¹⁵N-labeled Pex14 NTD at a concentration of approximately 100-200 µM in a suitable NMR buffer (e.g., 20 mM phosphate buffer, 50 mM NaCl, pH 7.0) containing 10% D₂O.
-
Acquire a reference 2D ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum of the free ¹⁵N-Pex14 NTD.
-
Prepare a concentrated stock solution of the unlabeled Pex5 construct in the same NMR buffer.
-
Perform a stepwise titration by adding increasing molar ratios of the unlabeled Pex5 construct to the ¹⁵N-Pex14 NTD sample.
-
After each addition, gently mix the sample and allow it to equilibrate before acquiring another 2D ¹H-¹⁵N HSQC spectrum. Titration points should be chosen to adequately sample the binding curve, typically ranging from a 0:1 to a 2:1 or higher molar ratio of Pex5 to Pex14, or until saturation is reached.
Data Processing and Analysis
-
Process the acquired NMR spectra using appropriate software (e.g., NMRPipe, Sparky).
-
Overlay the series of ¹H-¹⁵N HSQC spectra to observe the changes in peak positions (chemical shifts) of the Pex14 NTD backbone amides upon binding to Pex5.
-
Assign the backbone amide resonances of the Pex14 NTD in the free and bound states using standard triple-resonance experiments if assignments are not already available.
-
Calculate the combined chemical shift perturbation (CSP) for each residue using the following equation:
Δδ = √[ (ΔδH)² + (α * ΔδN)² ]
where ΔδH and ΔδN are the changes in the proton and nitrogen chemical shifts, respectively, and α is a weighting factor (typically ~0.14-0.2) to account for the different chemical shift ranges of ¹H and ¹⁵N.
-
Plot the CSP values against the residue number of Pex14. Residues with significant CSPs are likely to be part of the interaction interface.
-
Map the residues with the largest CSPs onto the three-dimensional structure of the Pex14 NTD to visualize the binding site.
Conclusion
NMR spectroscopy provides a robust and detailed approach to map the interaction interface between Pex5 and Pex14. The chemical shift perturbation data generated from these experiments can pinpoint the specific residues involved in the interaction, providing valuable insights for structure-based drug design aimed at modulating peroxisomal protein import. The protocols outlined in this application note offer a comprehensive guide for researchers to successfully employ NMR for the characterization of this critical protein-protein interaction.
References
Application Notes: High-Throughput Screening for Novel Pex5-Pex14 Inhibitors
Audience: Researchers, scientists, and drug development professionals.
Introduction
The interaction between Peroxin 5 (Pex5) and Peroxin 14 (Pex14) is a critical step in the import of proteins into the peroxisome matrix. Pex5 acts as a cytosolic receptor that recognizes and binds to proteins containing a Peroxisomal Targeting Signal type 1 (PTS1). The cargo-loaded Pex5 then docks onto the peroxisomal membrane by interacting with Pex14, a key component of the peroxisomal import machinery.[1][2][3] This process is essential for the proper function of peroxisomes and, in organisms like Trypanosoma parasites, for the biogenesis of related organelles called glycosomes, which are vital for their survival.[4][5] Consequently, the Pex5-Pex14 protein-protein interaction (PPI) has emerged as a promising target for the development of novel therapeutics, particularly anti-trypanosomal drugs.
These application notes provide an overview of high-throughput screening (HTS) assays designed to identify small molecule inhibitors of the Pex5-Pex14 interaction. We detail the methodologies for two prominent proximity-based assays: Homogeneous Time-Resolved Fluorescence (HTRF) and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay).
Pex5-Pex14 Signaling Pathway
The import of PTS1-containing proteins into the peroxisome is a multi-step process. In the cytosol, Pex5 recognizes and binds the PTS1 signal of newly synthesized cargo proteins. This Pex5-cargo complex then translocates to the peroxisomal membrane, where it docks with a complex that includes Pex14 and Pex13. The primary docking interaction occurs between WxxxF/Y motifs in the N-terminal region of Pex5 and the N-terminal domain of Pex14. Following docking, the cargo is translocated into the peroxisomal matrix. Pex5 is then recycled back into the cytosol for subsequent rounds of import. Disrupting the initial Pex5-Pex14 docking event with small molecule inhibitors is a key strategy for therapeutic intervention.
High-Throughput Screening Workflow
A typical HTS workflow for identifying Pex5-Pex14 inhibitors involves several stages, from the primary screen of a large compound library to secondary and tertiary assays for hit validation and characterization. The goal is to identify potent, selective, and cell-active compounds.
Experimental Protocols
Homogeneous Time-Resolved Fluorescence (HTRF) Assay
This protocol is adapted from a screen targeting Trypanosoma brucei Pex5p-Pex14p. HTRF is a robust technology for studying PPIs in an HTS format, combining fluorescence resonance energy transfer (FRET) with time-resolved measurement to reduce background noise.
Principle: The assay measures the interaction between GST-tagged Pex14 and His-tagged Pex5. A terbium (Tb)-labeled anti-GST antibody serves as the FRET donor, and a fluorescein isothiocyanate (FITC)-labeled anti-His antibody acts as the acceptor. When Pex5 and Pex14 interact, the donor and acceptor are brought into close proximity, resulting in energy transfer from the excited terbium to the FITC, which then emits a signal at a specific wavelength. Inhibitors disrupt this interaction, leading to a decrease in the FRET signal.
Materials:
-
Proteins: Purified recombinant GST-tagged TbPex14p and His-tagged TbPex5p.
-
Antibodies: Terbium-labeled anti-GST antibody (donor) and FITC-labeled anti-His antibody (acceptor).
-
Assay Buffer: Phosphate-buffered saline (PBS) supplemented with 0.01% (v/v) Tween-20 and 5 mg/mL BSA.
-
Plates: 384-well, low-volume, black microplates.
-
Test Compounds: Compound library dissolved in DMSO.
Protocol:
-
Compound Plating: Dispense 250 nL of test compounds into the assay plate wells using an acoustic liquid handler. For controls, dispense DMSO only.
-
Protein-Antibody Pre-incubation:
-
Prepare a mix of GST-TbPex14p and Tb-anti-GST antibody in assay buffer.
-
Prepare a separate mix of His-TbPex5p and FITC-anti-His antibody in assay buffer.
-
Incubate both mixtures for 30 minutes at room temperature.
-
-
Assay Reaction:
-
Dispense 5 µL of the GST-TbPex14p/donor antibody mix to all wells.
-
Dispense 5 µL of the His-TbPex5p/acceptor antibody mix to all wells to initiate the binding reaction. Final volume should be ~10 µL.
-
Final concentrations in the well should be optimized, for example: 10 nM His-TbPex5p, 3 nM GST-TbPex14p.
-
-
Incubation: Incubate the plate for 1-2 hours at room temperature, protected from light.
-
Signal Reading: Read the plate on an HTRF-compatible plate reader. Excite at 340 nm and read emissions at 665 nm (FRET signal) and 620 nm (donor signal).
-
Data Analysis: Calculate the HTRF ratio (665 nm / 620 nm) * 10,000. The percentage of inhibition is calculated relative to high (DMSO) and low (no protein) controls.
AlphaLISA Assay
This protocol is based on AlphaScreen assays used to identify inhibitors of the Trypanosoma brucei Pex14-Pex5 interaction. AlphaLISA (and the related AlphaScreen) is a bead-based, no-wash immunoassay.
Principle: The assay uses two types of beads: Donor beads and Acceptor beads. One interacting protein (e.g., His-Pex14) is captured by Acceptor beads (e.g., Nickel chelate-coated), while the other interacting partner (a biotinylated peptide derived from Pex5) is captured by Donor beads (streptavidin-coated). When the proteins interact, the beads are brought into close proximity. Upon laser excitation at 680 nm, the Donor bead releases singlet oxygen, which travels to the nearby Acceptor bead, triggering a chemiluminescent signal that is read at ~615 nm. Inhibitors prevent this proximity, causing a loss of signal.
Materials:
-
Protein/Peptide: N-terminally His-tagged TbPex14 (N-His-Pex14) and a biotinylated Pex5-derived peptide (e.g., ALSENWAQEFLA).
-
Beads: Streptavidin-coated Donor beads and Ni-NTA (Nickel) chelate Acceptor beads.
-
Assay Buffer: PBS supplemented with 5 mg/mL BSA and 0.01% (v/v) Tween-20.
-
Plates: 384-well, white OptiPlates.
-
Test Compounds: Compound library dissolved in DMSO.
Protocol:
-
Reagent Preparation: Prepare a solution containing N-His-Pex14 and the biotinylated Pex5 peptide in assay buffer.
-
Compound and Protein Addition:
-
Dispense 250 nL of test compounds or DMSO into the wells.
-
Add 5 µL of the protein/peptide mix to each well. Final concentrations should be optimized, for example: 3 nM N-His-Pex14 and 10 nM biotinylated Pex5 peptide.
-
Incubate for 30 minutes at room temperature.
-
-
Bead Addition:
-
Prepare a suspension of Ni-NTA Acceptor beads and add 5 µL to each well.
-
Incubate for 60 minutes at room temperature in the dark.
-
Prepare a suspension of Streptavidin Donor beads and add 5 µL to each well (under dim light conditions).
-
-
Final Incubation: Incubate the plate for 60 minutes at room temperature in the dark.
-
Signal Reading: Read the plate on an Alpha-enabled plate reader (e.g., EnVision).
-
Data Analysis: Determine the percent inhibition for each compound based on the signal relative to high (DMSO) and low (no peptide/protein) controls. Calculate IC50 values for confirmed hits from dose-response curves.
Data Presentation
Quantitative data from HTS campaigns should be presented clearly to allow for comparison of inhibitor potency and selectivity.
Table 1: HTS Assay Performance Metrics
| Parameter | HTRF Assay | AlphaLISA Assay |
| Plate Format | 384-well | 384-well |
| Z'-factor | 0.85 - 0.91 | > 0.6 (Typical) |
| Coefficient of Variation (CV) | 1.1 - 7.7% | < 10% (Typical) |
| Screening Throughput | High | High |
Table 2: Example Inhibitor Potency Data
| Compound ID | Scaffold | Assay Type | Target | IC50 / Ki | Reference |
| Compound 1 | In silico hit | AlphaScreen | TbPex14-Pex5 | Ki = 61.6 µM | |
| Compound 29 | Pyrazolo[4,3-c]pyridine | AlphaScreen | TbPex14-Pex5 | IC50 = 0.030 µM | |
| Compound 30 | Pyrazolo[4,3-c]pyridine | AlphaScreen | TbPex14-Pex5 | IC50 = 0.21 µM | |
| Compound 31 | Pyrazolo[4,3-c]pyridine | AlphaScreen | TbPex14-Pex5 | IC50 = 1.1 µM | |
| Hit Compound | Unspecified | HTRF | TbPex5p-TbPex14p | - | |
| (Selective Hit) | Unspecified | Pull-down | TbPex5p-TbPex14p | Selective vs. Hs |
Note: Data presented are examples derived from cited literature and should be used for illustrative purposes.
References
- 1. biorxiv.org [biorxiv.org]
- 2. iris.cnr.it [iris.cnr.it]
- 3. Peroxisomal Protein Targeting: A Step-by-Step Guide to PEX5, PEX7, and PEX19 - RBR Life Science [rbrlifescience.com]
- 4. u-toyama.elsevierpure.com [u-toyama.elsevierpure.com]
- 5. Development of novel PEX5-PEX14 protein-protein interaction (PPI) inhibitors based on an oxopiperazine template - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Cell-Based Assays to Measure Pex5-Pex14 Inhibitor Activity
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisomes are essential metabolic organelles, and the import of their matrix proteins is a critical process for their function. This import is primarily mediated by the interaction between the cytosolic receptor Pex5, which recognizes proteins containing a Peroxisomal Targeting Signal 1 (PTS1), and the peroxisomal membrane protein Pex14, a key component of the docking and translocation machinery. Disruption of the Pex5-Pex14 interaction leads to the mislocalization of peroxisomal matrix proteins to the cytosol, impairing peroxisome function and potentially leading to cellular dysfunction. This protein-protein interaction (PPI) has emerged as a promising target for the development of novel therapeutics for various diseases, including certain genetic disorders and parasitic infections.
These application notes provide detailed protocols for three distinct cell-based assays designed to identify and characterize inhibitors of the Pex5-Pex14 interaction: a Förster Resonance Energy Transfer (FRET)-based assay, a Bioluminescence Resonance Energy Transfer (BRET)-based assay, and a High-Content Imaging (HCI) assay. These assays offer robust and quantitative methods to screen for and evaluate the potency of small molecule inhibitors in a cellular context.
Signaling Pathway and Assay Principles
The import of peroxisomal matrix proteins begins with the recognition of the PTS1 signal on the cargo protein by the Pex5 receptor in the cytosol. The cargo-loaded Pex5 then docks at the peroxisomal membrane by binding to Pex14. This interaction is a critical step for the subsequent translocation of the cargo into the peroxisomal matrix. Inhibitors of the Pex5-Pex14 interaction block this docking step, leading to the accumulation of PTS1-containing proteins in the cytosol.
Application of PEX5-PEX14 Inhibitors in Trypanosomiasis Research: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Trypanosomiasis, encompassing Human African Trypanosomiasis (HAT or sleeping sickness) caused by Trypanosoma brucei and Chagas disease caused by Trypanosoma cruzi, represents a significant global health burden. The limited efficacy and substantial toxicity of current treatments necessitate the discovery of novel drug targets and therapeutic agents. A unique and validated target in these parasites is the glycosome, a specialized peroxisome-like organelle essential for parasite survival.[1][2]
Glycosomes compartmentalize the initial seven enzymes of the glycolytic pathway. This sequestration is critical as key trypanosomal glycolytic enzymes lack the feedback regulation seen in their mammalian hosts.[2] The import of these enzymes from the cytosol into the glycosomal matrix is a vital process mediated by a cascade of proteins known as peroxins (PEX). A crucial step in this import pathway is the interaction between the cytosolic receptor PEX5, which carries the cargo proteins, and the glycosomal membrane-docking protein PEX14.[3][4]
Disruption of the PEX5-PEX14 protein-protein interaction (PPI) prevents the import of essential enzymes into the glycosome. This leads to their accumulation in the cytosol, causing a metabolic catastrophe characterized by unregulated glucose phosphorylation, ATP depletion, and ultimately, parasite death. Small molecule inhibitors that specifically block the trypanosomal PEX5-PEX14 interface have been developed as potent and selective trypanocidal agents, demonstrating efficacy in both in vitro and in vivo models of the disease. This document provides detailed application notes and protocols for researchers utilizing PEX5-PEX14 inhibitors in the study of trypanosomiasis.
Signaling Pathway and Mechanism of Action
The core mechanism of action for these inhibitors is the physical blockade of the PEX5-PEX14 interaction, which is the gateway for protein import into the glycosome.
Caption: Mechanism of PEX5-PEX14 inhibitor action in Trypanosoma.
Experimental Workflow
The development and evaluation of PEX5-PEX14 inhibitors typically follow a structured workflow, from initial screening to in vivo validation.
Caption: A typical drug discovery workflow for PEX5-PEX14 inhibitors.
Data Presentation: Inhibitor Activity
The following table summarizes the quantitative data for representative PEX5-PEX14 inhibitors from the pyrazolo[4,3-c]pyridine scaffold, which has been extensively studied.
| Compound ID | Target | Ki (nM) for TbPEX14 | EC50T. b. brucei (nM) | EC50T. b. rhodesiense (nM) | EC50T. cruzi (nM) | EC50 HepG2 (µM) | Selectivity Index (HepG2 / T.b.b.) |
| 1 | TbPEX14 | ~50,000 | 2,650 | ND | ND | >100 | >38 |
| 2 | TbPEX14 | 1,530 | 1,320 | ND | ND | >100 | >76 |
| 3 | TbPEX14 | 550 | 540 | ND | ND | >100 | >185 |
| 5 | TbPEX14 | 207 | 186 | 21 | 570 | 33.6 | 181 |
| 6 | TbPEX14 | 200 | 190 | 19 | 1,100 | >100 | >526 |
Data compiled from Dawidowski et al., Science (2017) and Dawidowski et al., J Med Chem (2020). ND = Not Determined.
Experimental Protocols
PEX5-PEX14 Interaction Inhibition Assay (AlphaScreen)
This protocol is adapted from methodologies used in the screening and characterization of PEX5-PEX14 inhibitors. The Amplified Luminescent Proximity Homogeneous Assay (AlphaScreen) technology is used to measure the disruption of the PEX5-PEX14 interaction in a high-throughput format.
Materials:
-
Recombinant N-terminally His-tagged T. brucei PEX14 (N-terminal domain, e.g., residues 1-80).
-
Biotinylated synthetic peptide derived from T. brucei PEX5 containing a WxxxF motif (e.g., Biotin-ALSENWAQEFLA).
-
Streptavidin-coated Donor beads (PerkinElmer).
-
Anti-His AlphaLISA Acceptor beads (PerkinElmer).
-
Assay Buffer: Phosphate-Buffered Saline (PBS), pH 7.4, supplemented with 0.1% (w/v) Bovine Serum Albumin (BSA) and 0.01% (v/v) Tween-20.
-
Test compounds dissolved in 100% DMSO.
-
384-well white opaque microplates (e.g., PerkinElmer ProxiPlate).
-
Alpha-compatible plate reader (e.g., EnVision Multilabel Plate Reader).
Procedure:
-
Prepare serial dilutions of the test compounds in 100% DMSO. Further dilute these in Assay Buffer to achieve the final desired concentrations with a constant DMSO concentration (e.g., 1%).
-
In a 384-well plate, add 5 µL of the diluted test compound or vehicle control (Assay Buffer with 1% DMSO).
-
Prepare a mix of His-TbPEX14 and biotinylated PEX5 peptide in Assay Buffer. Add 10 µL of this mix to each well to achieve final concentrations of 3 nM His-TbPEX14 and 10 nM PEX5 peptide.
-
Incubate the plate for 30 minutes at room temperature, protected from light.
-
Prepare a mix of Streptavidin-Donor beads and Anti-His Acceptor beads in Assay Buffer. Add 10 µL of this bead suspension to each well.
-
Incubate the plate for 60 minutes at room temperature in the dark.
-
Read the plate on an Alpha-compatible reader using standard AlphaScreen settings (excitation at 680 nm, emission at 520-620 nm).
-
Data Analysis: The percentage of inhibition is calculated relative to the high (no inhibitor) and low (no PEX protein) controls. IC50 values are determined by fitting the data to a dose-response curve using appropriate software (e.g., GraphPad Prism).
In Vitro Trypanocidal Activity Assay (Resazurin-Based)
This assay measures the metabolic activity of living parasites and is a standard method for determining the EC50 of compounds against T. brucei bloodstream forms.
Materials:
-
Trypanosoma brucei brucei bloodstream forms (e.g., strain 427).
-
HMI-9 medium supplemented with 10% Fetal Bovine Serum (FBS).
-
Resazurin sodium salt solution (0.1 mg/mL in PBS, sterile-filtered).
-
Test compounds dissolved in 100% DMSO.
-
96-well black, clear-bottom microplates.
-
Humidified incubator (37°C, 5% CO2).
-
Fluorescence plate reader.
Procedure:
-
Culture T. b. brucei bloodstream forms in HMI-9 medium to a mid-log phase density.
-
Adjust the parasite density to 2 x 104 cells/mL in fresh HMI-9 medium.
-
Prepare 2-fold serial dilutions of the test compounds in HMI-9 medium in a separate 96-well plate. The final DMSO concentration should not exceed 0.5%.
-
Dispense 100 µL of the parasite suspension into the wells of the assay plate.
-
Transfer 100 µL of the diluted compounds to the corresponding wells of the assay plate, resulting in a final volume of 200 µL and a starting parasite density of 1 x 104 cells/mL. Include wells with parasites and 0.5% DMSO (negative control) and wells with medium only (background control).
-
Incubate the plate for 68-72 hours at 37°C in a humidified 5% CO2 incubator.
-
After the incubation period, add 20 µL of the resazurin solution to each well.
-
Incubate the plate for an additional 4-6 hours under the same conditions.
-
Measure the fluorescence using a plate reader with an excitation wavelength of ~530-560 nm and an emission wavelength of ~585-590 nm.
-
Data Analysis: Subtract the background fluorescence from all wells. Calculate the percentage of viability relative to the negative control wells. Determine the EC50 value by plotting the percentage of viability against the log of the compound concentration and fitting to a dose-response model.
Glycosomal Protein Mislocalization Assay (Digitonin Fractionation)
This biochemical assay confirms the inhibitor's mechanism of action by demonstrating the mislocalization of glycosomal enzymes into the cytosol.
Materials:
-
T. b. brucei bloodstream forms (approx. 1 x 108 cells per condition).
-
PEX5-PEX14 inhibitor and DMSO (vehicle control).
-
Digitonin stock solution (e.g., 4 mg/mL in PBS).
-
PBS (Phosphate-Buffered Saline).
-
Protease inhibitor cocktail.
-
SDS-PAGE and Western blotting reagents.
-
Primary antibodies against a glycosomal marker (e.g., Aldolase, GAPDH) and a cytosolic marker (e.g., Pyruvate Kinase).
-
Secondary HRP-conjugated antibodies.
Procedure:
-
Treat cultured T. b. brucei (1 x 108 cells) with the PEX5-PEX14 inhibitor at a concentration of ~5x EC50 for 8-16 hours. Treat a parallel culture with DMSO as a control.
-
Harvest the cells by centrifugation (e.g., 1000 x g for 10 min at 4°C). Wash the cell pellet once with cold PBS.
-
Resuspend the cell pellet in 1 mL of cold PBS containing a protease inhibitor cocktail.
-
Prepare a series of microcentrifuge tubes each containing a different final concentration of digitonin (e.g., 0, 0.01, 0.05, 0.1, 0.2, 0.5, 1.0 mg/mL).
-
Aliquot 100 µL of the cell suspension into each tube. Incubate on ice for 5 minutes with occasional gentle mixing.
-
Centrifuge the tubes at 14,000 x g for 2 minutes at 4°C to separate the supernatant (released proteins) from the pellet (remaining cellular components).
-
Carefully collect the supernatant from each tube.
-
Analyze equal volumes of each supernatant fraction by SDS-PAGE and Western blotting.
-
Probe the blots with antibodies against the glycosomal and cytosolic markers.
-
Data Analysis: In untreated (DMSO) cells, the cytosolic marker should be released at low digitonin concentrations that permeabilize the plasma membrane, while the glycosomal marker should only be released at higher concentrations that permeabilize the glycosomal membrane. In inhibitor-treated cells, a significant fraction of the glycosomal marker enzyme will be observed in the low-digitonin fractions, indicating its mislocalization to the cytosol.
In Vivo Efficacy in a Mouse Model of Trypanosomiasis
This protocol outlines a general procedure for assessing the efficacy of a PEX5-PEX14 inhibitor in an acute infection model.
Materials:
-
Female NMRI mice (6-8 weeks old).
-
Trypanosoma brucei brucei bloodstream forms (pleomorphic strain, e.g., GVR35).
-
Test inhibitor formulated for oral or intraperitoneal (IP) administration.
-
Vehicle control for the formulation.
-
Phosphate saline glucose (PSG) buffer.
-
Microscope slides and coverslips.
-
Tail blood collection supplies.
Procedure:
-
Maintain a donor mouse infected with T. b. brucei. When parasitemia reaches a peak, harvest blood via cardiac puncture into a heparinized tube.
-
Dilute the infected blood in PSG to a concentration of 2.5 x 105 parasites/mL.
-
Infect experimental mice by IP injection of 0.2 mL of the parasite suspension (5 x 104 parasites per mouse).
-
Three days post-infection, confirm the establishment of infection by checking for parasites in a drop of tail blood via light microscopy.
-
Randomize the infected mice into treatment and vehicle control groups (n=5-10 mice per group).
-
Administer the test inhibitor (e.g., 50 mg/kg) and vehicle control according to the desired schedule (e.g., orally, twice daily for 5 consecutive days).
-
Monitor parasitemia daily. Collect a small drop of tail blood, dilute it 1:100 in PSG, and count the parasites using a hemocytometer.
-
Monitor the health of the mice daily (weight, clinical signs).
-
The primary endpoint is the level of parasitemia over time. A secondary endpoint can be survival. Efficacious compounds will significantly reduce or clear the parasitemia compared to the vehicle control group.
-
Ethical Note: All animal experiments must be conducted in accordance with institutional and national guidelines for animal welfare and approved by an appropriate ethics committee.
Conclusion
Targeting the PEX5-PEX14 protein-protein interaction represents a highly promising and validated strategy for the development of novel therapeutics against trypanosomiasis. The inhibitors developed to date demonstrate potent, on-target activity that leads to a fatal metabolic disruption within the parasites, with promising selectivity over the human PEX machinery. The protocols detailed in this document provide a framework for researchers to screen, characterize, and validate PEX5-PEX14 inhibitors, contributing to the advancement of new and desperately needed treatments for these neglected diseases.
References
- 1. Biochemical Fractionation of Trypanosomes for the Analysis of Glycosomal Protein Import Defects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Inhibitors of glycosomal protein import provide new leads against trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. An HTRF based high-throughput screening for discovering chemical compounds that inhibit the interaction between Trypanosoma brucei Pex5p and Pex14p - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Glycosome biogenesis in trypanosomes and the de novo dilemma - PMC [pmc.ncbi.nlm.nih.gov]
Probing the Pex5-Pex14 Interaction: An Application Note on Isothermal Titration Calorimetry
For Researchers, Scientists, and Drug Development Professionals
Introduction
The import of proteins into the peroxisomal matrix is a fundamental cellular process orchestrated by a sophisticated machinery of proteins known as peroxins. At the heart of this import pathway lies the crucial interaction between the cytosolic receptor Pex5, which recognizes and binds cargo proteins bearing a peroxisomal targeting signal (PTS1), and the peroxisomal membrane protein Pex14, which serves as the primary docking site for the cargo-laden Pex5.[1][2][3] The Pex5-Pex14 interaction is a critical checkpoint in peroxisomal protein import, making it an attractive target for understanding disease mechanisms and for the development of novel therapeutics.
Isothermal Titration Calorimetry (ITC) is a powerful biophysical technique that allows for the direct, in-solution measurement of the thermodynamic parameters of binding interactions. By precisely measuring the heat released or absorbed during the binding of a ligand to a macromolecule, ITC provides a complete thermodynamic profile of the interaction, including the binding affinity (Kd), stoichiometry (n), enthalpy (ΔH), and entropy (ΔS). This application note provides a detailed protocol for studying the Pex5-Pex14 interaction using ITC and presents key quantitative data to guide researchers in their experimental design and data interpretation.
Signaling Pathway and Experimental Workflow
The import of PTS1-containing cargo proteins into the peroxisome begins with their recognition by the Pex5 receptor in the cytosol. The resulting Pex5-cargo complex then translocates to the peroxisomal membrane, where it docks with a complex of peroxins that includes Pex14.[4] The N-terminal region of Pex5 contains multiple WxxxF/Y motifs that interact with the N-terminal domain of Pex14, anchoring the complex to the membrane and facilitating the subsequent translocation of the cargo into the peroxisomal matrix.[1]
The experimental workflow for characterizing the Pex5-Pex14 interaction by ITC involves several key steps, from the expression and purification of the recombinant proteins to the ITC experiment itself and subsequent data analysis.
Quantitative Data Summary
The interaction between various constructs of Pex5 and the N-terminal domain of Pex14 (Pex14-NTD) has been characterized by ITC, revealing high-affinity binding. The following tables summarize the thermodynamic parameters obtained from different studies.
Table 1: Thermodynamic Parameters of Pex5-Pex14 Interaction in Aqueous Buffer
| Interacting Proteins | Kd (nM) | n (Stoichiometry) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Reference |
| Pex5 (1-110) vs Pex14-NTD | 157 ± 9 | 1:1 | - | - | |
| Pex5 (116-124 peptide) vs Pex14(N) | 470 | ~1 | - | - | |
| Pex5 (113-127 peptide) vs Pex14(N) | 120 | ~1 | - | - | |
| Pex5 (108-127 peptide) vs Pex14(N) | 70 | ~1 | - | - | |
| Pex5 NTD (1-315) vs Pex14 NTD (1-104) | 150 | - | -22.5 | 13.2 |
Table 2: Influence of a Membrane-Mimicking Environment on Pex5-Pex14 Interaction
| Interacting Proteins | Kd (nM) | n (Stoichiometry) | ΔH (kcal/mol) | -TΔS (kcal/mol) | Reference |
| Pex5 NTD (1-315) vs Pex14 NTD (1-104) in bicelles | 250 | - | -9.0 | -0.3 |
These data indicate that the interaction is primarily enthalpy-driven, which is characteristic of interactions involving significant hydrogen bonding and van der Waals forces. Interestingly, the presence of a membrane-like environment, mimicked by bicelles, slightly reduces the binding affinity, with a significant decrease in the enthalpic contribution that is compensated by a favorable change in entropy. This suggests that the membrane environment may induce conformational changes in the proteins that affect their interaction.
Experimental Protocols
Recombinant Protein Expression and Purification
Successful ITC experiments rely on highly pure and well-characterized protein samples. The following is a general protocol for the expression and purification of human Pex5 and Pex14 constructs. Specific details may need to be optimized for the particular constructs and expression system used.
a. Expression:
-
Transform E. coli (e.g., BL21(DE3) strain) with expression plasmids encoding His-tagged Pex5 and Pex14 constructs.
-
Grow the cells in Luria-Bertani (LB) medium at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression with 0.5-1 mM isopropyl β-D-1-thiogalactopyranoside (IPTG) and continue to grow the culture at a lower temperature (e.g., 18-25°C) for 16-20 hours.
-
Harvest the cells by centrifugation and store the cell pellets at -80°C.
b. Purification:
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 µg/mL DNase I).
-
Lyse the cells by sonication or high-pressure homogenization.
-
Clarify the lysate by centrifugation at high speed (e.g., 40,000 x g) for 45 minutes at 4°C.
-
Load the supernatant onto a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column extensively with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the protein with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
(Optional) If a tag-free protein is required, perform tag cleavage using a specific protease (e.g., TEV protease) followed by a second Ni-NTA step to remove the uncleaved protein and the protease.
-
Further purify the protein by size-exclusion chromatography (gel filtration) using a buffer suitable for ITC experiments (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
Assess protein purity by SDS-PAGE and concentration by measuring absorbance at 280 nm using the calculated extinction coefficient.
Isothermal Titration Calorimetry (ITC) Protocol
a. Sample Preparation:
-
Dialyze both protein samples (Pex14-NTD and Pex5 construct) extensively against the same batch of ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to minimize buffer mismatch effects.
-
After dialysis, determine the final protein concentrations accurately. Typical concentrations for an ITC experiment are 25-57 µM Pex14(N) in the sample cell and 500-700 µM of a Pex5 peptide in the titration syringe. For full-length proteins, concentrations may need to be adjusted; for example, 30 µM Pex14 in the cell and 50 µM Pex5 in the syringe has been used.
-
Degas the protein samples immediately before the experiment to prevent the formation of air bubbles in the cell and syringe.
b. ITC Experiment:
-
Set the experimental temperature, typically at 297 K (24°C).
-
Set the stirring speed to approximately 300 rpm.
-
Equilibrate the instrument until a stable baseline is achieved.
-
Perform an initial injection of a small volume (e.g., 1-2 µL) to remove any air from the syringe tip and to assess the heat of dilution.
-
Perform a series of subsequent injections (e.g., 18 injections of 10-12 µL) with a spacing of 300 seconds between injections to allow the system to return to baseline.
-
Perform a control experiment by titrating the ligand (Pex5) into the buffer alone to determine the heat of dilution.
c. Data Analysis:
-
Subtract the heat of dilution from the raw titration data.
-
Integrate the area under each injection peak to obtain the heat change per injection.
-
Plot the heat change per mole of injectant against the molar ratio of the interacting partners.
-
Fit the resulting binding isotherm to a suitable binding model (e.g., one-site binding model) using the analysis software provided with the ITC instrument.
-
The fitting will yield the thermodynamic parameters: Kd (or Ka), n, and ΔH. The change in entropy (ΔS) can be calculated from the Gibbs free energy equation: ΔG = ΔH - TΔS = -RTln(Ka).
Conclusion
Isothermal Titration Calorimetry provides a robust and direct method for the quantitative characterization of the Pex5-Pex14 interaction. The detailed protocols and summary of existing data presented in this application note serve as a valuable resource for researchers investigating the molecular mechanisms of peroxisomal protein import and for those in the field of drug development targeting this essential cellular pathway. The ability of ITC to provide a complete thermodynamic signature of the binding event offers deep insights into the driving forces of this critical protein-protein interaction.
References
- 1. Structural basis for competitive interactions of Pex14 with the import receptors Pex5 and Pex19 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. embopress.org [embopress.org]
- 3. Structural basis for competitive interactions of Pex14 with the import receptors Pex5 and Pex19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PEX5 translocation into and out of peroxisomes drives matrix protein import - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: X-ray Crystallography of Pex14 in Complex with an Inhibitor
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the structural and functional analysis of Peroxin-14 (Pex14) in complex with small molecule inhibitors. The primary focus is on the disruption of the Pex14-Pex5 protein-protein interaction (PPI), a critical step in glycosomal protein import in Trypanosoma, making it a promising drug target.
Introduction
Peroxisomes, and their specialized counterparts in trypanosomatids called glycosomes, are essential organelles that house critical metabolic pathways. The import of proteins into these organelles is mediated by a family of proteins known as peroxins (Pex). A key interaction in this process is the binding of the cytosolic receptor Pex5, which carries newly synthesized glycosomal proteins, to the docking protein Pex14 on the glycosomal membrane.[1][2][3][4] Disrupting the Pex14-Pex5 interaction has been identified as a viable therapeutic strategy against trypanosomal infections, as it leads to the mislocalization of glycosomal enzymes and ultimately, parasite death.[5]
X-ray crystallography has been instrumental in elucidating the structural basis of the Pex14-Pex5 interaction and has guided the structure-based design of potent inhibitors. This document outlines the protocols for expressing and purifying Pex14, characterizing inhibitor binding, and determining the crystal structure of the Pex14-inhibitor complex.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biological context of the Pex14-Pex5 interaction and the general workflow for its structural analysis.
Caption: Pex14-Pex5 mediated protein import into the glycosome and its inhibition.
Caption: Experimental workflow for X-ray crystallography of a Pex14-inhibitor complex.
Quantitative Data Summary
The following tables summarize key quantitative data for selected Pex14 inhibitors designed to disrupt the Pex14-Pex5 interaction in Trypanosoma brucei (T.b.).
Table 1: Inhibitor Binding Affinity and Trypanocidal Activity
| Compound | Ki (nM) for T.b. Pex14 | EC50 (µM) against T.b. brucei | Reference |
| 1 (in silico hit) | - | > 50 | |
| 2 | 1100 | 1.8 | |
| 3 | 1300 | 1.6 | |
| 5 | 207 | 0.2 |
Ki: Inhibition constant, a measure of binding affinity. EC50: Half-maximal effective concentration, a measure of the compound's potency in killing the parasite.
Table 2: Crystallographic Data for Pex14-Inhibitor Complexes
| PDB ID | Complex | Resolution (Å) | Reference |
| 5L8A | T. brucei Pex14 + Compound 2 | 1.45 | |
| 5L8B | T. brucei Pex14 + Compound 3 | 1.60 | |
| 5L8C | T. brucei Pex14 + Compound 5 | 1.80 |
Experimental Protocols
Protocol 1: Recombinant Pex14 Expression and Purification
This protocol describes the expression and purification of the N-terminal domain of Pex14 (e.g., residues 1-104), which is responsible for binding Pex5.
1. Gene Cloning and Expression Vector:
-
The gene encoding the N-terminal domain of Trypanosoma brucei Pex14 is cloned into a bacterial expression vector, such as pETM-11 or an in-house pGEX-TEV vector, often with an N-terminal His6-tag or GST-tag for affinity purification.
2. Protein Expression:
-
Transform the expression vector into an E. coli strain suitable for protein expression (e.g., BL21(DE3)).
-
Grow the bacterial culture in a suitable medium (e.g., LB or TB) at 37°C to an OD600 of 0.6-0.8.
-
Induce protein expression by adding IPTG (isopropyl β-D-1-thiogalactopyranoside) to a final concentration of 0.5-1 mM.
-
Continue incubation at a lower temperature (e.g., 18-25°C) overnight to improve protein solubility.
3. Cell Lysis:
-
Harvest the cells by centrifugation.
-
Resuspend the cell pellet in a lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 100-300 mM NaCl) supplemented with protease inhibitors.
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation to remove cell debris.
4. Affinity Chromatography:
-
Apply the cleared lysate to a Ni-NTA agarose column (for His-tagged proteins) or a Glutathione Sepharose column (for GST-tagged proteins).
-
Wash the column extensively with the lysis buffer to remove non-specifically bound proteins.
-
Elute the bound protein using an appropriate elution buffer (e.g., lysis buffer with 250-500 mM imidazole for His-tagged proteins or with 10-20 mM reduced glutathione for GST-tagged proteins).
5. Tag Cleavage (Optional):
-
If required, cleave the affinity tag by incubating the purified protein with a specific protease (e.g., TEV protease) overnight.
-
Remove the cleaved tag and the protease by passing the solution through the affinity column again.
6. Size-Exclusion Chromatography (SEC):
-
As a final purification step, apply the protein to a size-exclusion chromatography column (e.g., Superdex 75) equilibrated with a suitable buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl) to remove aggregates and ensure homogeneity.
-
Pool the fractions containing pure, monomeric Pex14 and concentrate to the desired concentration for crystallization (typically 5-10 mg/mL).
Protocol 2: In Vitro Binding Assays
To confirm that the inhibitors bind to Pex14 and disrupt the Pex14-Pex5 interaction, various biophysical assays can be employed.
A. Homogeneous Time-Resolved Fluorescence (HTRF):
-
Principle: This assay measures the proximity between two molecules labeled with a FRET donor and acceptor pair.
-
Method:
-
Use recombinant GST-tagged Pex14 and His-tagged Pex5.
-
Use a terbium-labeled anti-GST antibody (donor) and an FITC- or d2-labeled anti-His antibody (acceptor).
-
In a 384-well plate, mix GST-Pex14, Pex5-His, and the labeled antibodies in the presence of varying concentrations of the inhibitor compound.
-
After incubation, measure the HTRF signal (energy transfer from donor to acceptor).
-
A decrease in the HTRF signal indicates inhibition of the Pex14-Pex5 interaction.
-
B. AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay):
-
Principle: Similar to HTRF, this bead-based assay measures the interaction between two molecules.
-
Method:
-
Use biotinylated Pex5-derived peptide and GST-tagged Pex14.
-
Add streptavidin-coated donor beads and anti-GST-coated acceptor beads.
-
In the presence of an interaction, the beads come into close proximity, generating a chemiluminescent signal.
-
The addition of an inhibitor disrupts the interaction, leading to a decrease in the signal.
-
C. Nuclear Magnetic Resonance (NMR) Spectroscopy:
-
Principle: NMR can detect ligand binding by observing chemical shift perturbations in the protein's spectrum.
-
Method:
-
Prepare a sample of ¹⁵N-labeled Pex14.
-
Record a ¹H-¹⁵N HSQC spectrum of the protein alone.
-
Titrate in the inhibitor compound at increasing concentrations and record a spectrum at each step.
-
Monitor the changes in the positions of the peaks (chemical shift perturbations). Significant shifts for specific residues indicate the binding site of the inhibitor.
-
Protocol 3: Crystallization of the Pex14-Inhibitor Complex
1. Complex Formation:
-
Mix purified Pex14 with the inhibitor at a molar ratio of approximately 1:1.5 to 1:3 (protein:inhibitor).
-
Incubate the mixture on ice for at least 30 minutes to allow for complex formation.
2. Crystallization Screening:
-
Use the sitting-drop or hanging-drop vapor diffusion method.
-
Set up crystallization screens using commercially available kits (e.g., Hampton Research, Qiagen) that cover a wide range of pH, precipitants, and additives.
-
For each condition, mix 1 µL of the Pex14-inhibitor complex with 1 µL of the reservoir solution and equilibrate against 500 µL of the reservoir solution.
-
Incubate the plates at a constant temperature (e.g., 20°C).
3. Crystal Optimization:
-
Monitor the plates regularly for crystal growth over several days to weeks.
-
Once initial crystal hits are identified, optimize the conditions by fine-tuning the concentrations of the precipitant, buffer pH, and protein. Seeding techniques (micro- or macro-seeding) may be employed to obtain larger, better-diffracting crystals.
4. X-ray Diffraction Data Collection and Structure Determination:
-
Cryo-protect the crystals by briefly soaking them in a solution containing the reservoir components and a cryoprotectant (e.g., glycerol, ethylene glycol).
-
Flash-cool the crystals in liquid nitrogen.
-
Collect diffraction data at a synchrotron beamline.
-
Process the diffraction data using software like XDS or HKL2000.
-
Solve the structure using molecular replacement with a previously determined Pex14 structure (e.g., PDB ID 2W84) as a search model.
-
Build the model of the inhibitor into the electron density map and refine the structure using software like PHENIX or REFMAC5. The final model quality is assessed using tools like MolProbity.
References
Application Notes and Protocols for Quantifying Pex5-Pex14 Disruption Using AlphaScreen
For Researchers, Scientists, and Drug Development Professionals
Introduction
Peroxisomes are vital organelles that compartmentalize a variety of metabolic pathways. The import of peroxisomal matrix proteins from the cytosol is a critical process for their function and is primarily mediated by the cycling receptor Pex5. Pex5 recognizes cargo proteins bearing a Peroxisomal Targeting Signal 1 (PTS1) and facilitates their transport into the peroxisomal matrix. A key step in this import pathway is the docking of the cargo-loaded Pex5 at the peroxisomal membrane through its interaction with Pex14, a central component of the peroxisomal import machinery.[1][2][3] The interaction between the N-terminal domain of Pex5, which contains several WxxxF/Y motifs, and the N-terminal domain of Pex14 is essential for this process.[2][4]
Disruption of the Pex5-Pex14 protein-protein interaction (PPI) has been identified as a promising therapeutic strategy, particularly for treating trypanosomal infections, as the parasites' glycosomes (peroxisome-like organelles) are critical for their metabolism. Small molecule inhibitors that block this interaction can lead to mislocalization of glycosomal enzymes, resulting in a metabolic catastrophe and death of the parasite. Therefore, robust and high-throughput methods to quantify the disruption of the Pex5-Pex14 interaction are essential for the discovery and development of novel therapeutics.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) is a highly sensitive, bead-based technology well-suited for studying PPIs and for high-throughput screening (HTS) of potential inhibitors. This technology relies on the proximity of two types of beads: a Donor bead and an Acceptor bead. When brought into close proximity by a molecular interaction, the Donor bead, upon excitation at 680 nm, generates singlet oxygen, which diffuses to the Acceptor bead, triggering a chemiluminescent signal. Inhibitors of the PPI will disrupt the proximity of the beads, leading to a decrease in the AlphaScreen signal.
These application notes provide a detailed protocol for utilizing AlphaScreen technology to quantify the disruption of the Pex5-Pex14 interaction, including methods for recombinant protein expression and purification, assay development and optimization, and data analysis.
Signaling Pathway and Experimental Workflow Diagrams
Caption: Pex5-Pex14 mediated protein import into the peroxisome.
Caption: Principle of the Pex5-Pex14 AlphaScreen disruption assay.
Experimental Protocols
Protocol 1: Recombinant Protein Expression and Purification
This protocol provides a general guideline for the expression and purification of His-tagged Pex14 (N-terminal domain) and GST-tagged Pex5 (N-terminal domain) in E. coli.
1. Gene Cloning and Expression Vector Construction:
-
Amplify the cDNA sequence encoding the N-terminal domain of human Pex14 (e.g., amino acids 1-78) and subclone it into a bacterial expression vector containing an N-terminal Hexa-histidine (6xHis) tag (e.g., pETM11).
-
Amplify the cDNA sequence encoding the N-terminal domain of human Pex5 (e.g., amino acids 1-335) and subclone it into a bacterial expression vector containing an N-terminal Glutathione S-transferase (GST) tag (e.g., pGEX series).
-
Verify the integrity of all constructs by DNA sequencing.
2. Protein Expression:
-
Transform E. coli BL21(DE3) cells with the expression plasmids.
-
Grow the transformed cells in Luria-Bertani (LB) medium containing the appropriate antibiotic at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induce protein expression by adding Isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.1-1 mM.
-
Continue to culture the cells at a lower temperature (e.g., 18-25°C) for 16-20 hours to enhance protein solubility.
-
Harvest the cells by centrifugation at 5,000 x g for 20 minutes at 4°C.
3. Protein Purification (His-Pex14):
-
Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, and 1 mg/mL lysozyme).
-
Lyse the cells by sonication on ice.
-
Clarify the lysate by centrifugation at 20,000 x g for 30 minutes at 4°C.
-
Apply the supernatant to a Ni-NTA affinity column pre-equilibrated with lysis buffer.
-
Wash the column with wash buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 20 mM imidazole).
-
Elute the His-tagged Pex14 with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 250 mM imidazole).
-
Perform buffer exchange into a suitable storage buffer (e.g., PBS with 10% glycerol) using dialysis or a desalting column.
-
Assess protein purity by SDS-PAGE and concentration by a Bradford assay or measuring absorbance at 280 nm.
4. Protein Purification (GST-Pex5):
-
Follow the same cell lysis and clarification steps as for His-Pex14.
-
Apply the supernatant to a Glutathione-Sepharose affinity column pre-equilibrated with lysis buffer (without imidazole).
-
Wash the column with wash buffer (e.g., PBS).
-
Elute the GST-tagged Pex5 with elution buffer (e.g., 50 mM Tris-HCl pH 8.0, 10 mM reduced glutathione).
-
Perform buffer exchange and assess protein purity and concentration as described above.
Protocol 2: AlphaScreen Assay for Pex5-Pex14 Interaction Disruption
This protocol is designed for a 384-well plate format but can be adapted for other formats.
1. Reagents and Materials:
-
Purified His-Pex14 and GST-Pex5 proteins.
-
AlphaScreen Glutathione Donor Beads.
-
AlphaScreen Nickel Chelate Acceptor Beads.
-
Assay Buffer: e.g., 25 mM HEPES pH 7.4, 100 mM NaCl, 0.1% BSA.
-
Test compounds (inhibitors) dissolved in DMSO.
-
384-well white opaque microplates (e.g., OptiPlate-384).
-
Microplate reader capable of AlphaScreen detection (e.g., EnVision Multilabel Reader).
2. Assay Procedure:
-
Compound Plating: Dispense test compounds at various concentrations into the wells of the 384-well plate. Include appropriate controls (e.g., DMSO for no inhibition and a known inhibitor for maximum inhibition).
-
Protein Incubation: Prepare a master mix of GST-Pex5 and His-Pex14 in assay buffer. The optimal concentrations should be determined through a cross-titration experiment, typically in the low nanomolar range. Add the protein mixture to each well containing the test compounds.
-
Incubation: Incubate the plate at room temperature for 30-60 minutes to allow for the interaction between the proteins and the binding of the compounds.
-
Bead Addition: Prepare a suspension of AlphaScreen Glutathione Donor Beads and Nickel Chelate Acceptor Beads in assay buffer. The final concentration of beads is typically 10-20 µg/mL. Add the bead suspension to all wells.
-
Final Incubation: Incubate the plate in the dark at room temperature for 60-120 minutes to allow for the binding of the proteins to the beads and the generation of the AlphaScreen signal.
-
Signal Detection: Read the plate on an AlphaScreen-compatible microplate reader.
3. Assay Optimization:
-
Protein Concentration: Perform a cross-titration of GST-Pex5 and His-Pex14 to determine the concentrations that yield the best signal-to-background ratio.
-
Bead Concentration: Titrate the Donor and Acceptor beads to find the optimal concentration that maximizes the signal while minimizing background.
-
Incubation Times: Optimize the incubation times for protein-protein interaction, compound binding, and bead binding to ensure the assay reaches equilibrium.
-
DMSO Tolerance: Determine the maximum concentration of DMSO that does not significantly affect the assay signal.
Data Presentation and Analysis
The inhibitory activity of the test compounds is typically expressed as the half-maximal inhibitory concentration (IC50). This is determined by plotting the AlphaScreen signal against the logarithm of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Table 1: Example IC50 Values for Pex5-Pex14 Inhibitors
| Compound ID | Scaffold | TbPEX14 IC50 (µM) | TcPEX14 IC50 (µM) | Reference |
| 8c | Dibenzo[b,f]oxazepin-11(10H)-one | 0.875 | 4.59 | |
| 11b | Dibenzo[b,f]oxazepin-11(10H)-one | 0.480 | Not Determined | |
| 8a | Dibenzo[b,f]oxazepin-11(10H)-one | 1.092 | 0.788 | |
| 8k | Dibenzo[b,f]oxazepin-11(10H)-one | 0.843 | 1.229 | |
| 8f | Dibenzo[b,f]oxazepin-11(10H)-one | 0.741 | 1.928 | |
| 8d | Dibenzo[b,f]oxazepin-11(10H)-one | 0.500 | 2.933 |
TbPEX14: Trypanosoma brucei PEX14; TcPEX14: Trypanosoma cruzi PEX14
Table 2: Example EC50 Values for Trypanocidal Activity
| Compound ID | Scaffold | T. brucei brucei EC50 (µM) | Reference |
| 8c | Dibenzo[b,f]oxazepin-11(10H)-one | 8.12 | |
| 11b | Dibenzo[b,f]oxazepin-11(10H)-one | 7.70 | |
| 8a | Dibenzo[b,f]oxazepin-11(10H)-one | 13.35 | |
| 8k | Dibenzo[b,f]oxazepin-11(10H)-one | 29.4 | |
| 8f | Dibenzo[b,f]oxazepin-11(10H)-one | 47.60 | |
| 8d | Dibenzo[b,f]oxazepin-11(10H)-one | 7.38 |
Conclusion
The AlphaScreen technology provides a robust, sensitive, and high-throughput platform for the identification and characterization of inhibitors of the Pex5-Pex14 protein-protein interaction. The protocols and data presented here serve as a comprehensive guide for researchers and drug development professionals to establish and utilize this assay for screening campaigns and lead optimization efforts targeting the peroxisomal import machinery. The successful application of this assay has already led to the discovery of potent trypanocidal agents, highlighting its value in the development of novel therapeutics for neglected tropical diseases.
References
- 1. resources.revvity.com [resources.revvity.com]
- 2. Frontiers | Membrane Interactions of the Peroxisomal Proteins PEX5 and PEX14 [frontiersin.org]
- 3. Membrane Interactions of the Peroxisomal Proteins PEX5 and PEX14 - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recombinant human peroxisomal targeting signal receptor PEX5. Structural basis for interaction of PEX5 with PEX14 - PubMed [pubmed.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Enhancing Cell Permeability of Pex5-Pex14 PPI Inhibitors
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This resource is designed to provide troubleshooting guidance and practical, detailed methodologies for improving the cell permeability of Pex5-Pex14 protein-protein interaction (PPI) inhibitors.
Frequently Asked Questions (FAQs)
Q1: My Pex5-Pex14 inhibitor shows high potency in biochemical assays but low activity in cell-based assays. What is the likely cause?
A1: A significant drop in potency between biochemical and cell-based assays is a strong indicator of poor cell permeability. The inhibitor may not be efficiently crossing the cell membrane to reach its intracellular target, the Pex5-Pex14 interaction at the peroxisomal membrane. Other possibilities include rapid intracellular metabolism or active efflux out of the cell.
Q2: What are the key physicochemical properties that influence the cell permeability of Pex5-Pex14 inhibitors?
A2: The cell permeability of Pex5-Pex14 inhibitors, which often mimic the endogenous WxxxF/Y motif, is influenced by several factors:
-
Lipophilicity (LogP/LogD): An optimal lipophilicity is crucial. Both excessively high and low lipophilicity can hinder membrane passage.
-
Polar Surface Area (PSA): A high PSA is often associated with poor membrane permeability.
-
Hydrogen Bonding Capacity: A large number of hydrogen bond donors and acceptors can impede diffusion across the lipid bilayer.
-
Molecular Weight and Size: Larger molecules generally exhibit lower passive diffusion.
-
Charge: The overall charge of the molecule at physiological pH can significantly impact its ability to interact with and cross the cell membrane.
Q3: How can I experimentally measure the cell permeability of my Pex5-Pex14 inhibitor?
A3: Two standard in vitro assays are widely used to assess cell permeability:
-
Parallel Artificial Membrane Permeability Assay (PAMPA): This is a high-throughput, cell-free assay that measures passive diffusion across an artificial lipid membrane. It's a useful initial screen for membrane permeability.
-
Caco-2 Cell Permeability Assay: This assay uses a monolayer of Caco-2 cells, which differentiate to form a barrier with tight junctions that mimics the intestinal epithelium. It provides a more physiologically relevant measure of permeability and can also indicate if a compound is a substrate for active efflux transporters.[1][2][3]
Q4: My inhibitor has good passive permeability in the PAMPA assay but still shows low cellular activity. What should I investigate next?
A4: This scenario strongly suggests the involvement of active cellular processes. The next step is to investigate if your compound is a substrate for efflux pumps, such as P-glycoprotein (P-gp). A bidirectional Caco-2 assay can determine the efflux ratio. An efflux ratio significantly greater than one indicates that your compound is actively transported out of the cell.
Troubleshooting Guides
Guide 1: Low Apparent Permeability (Papp) in Permeability Assays
| Possible Cause | Troubleshooting Action | Expected Outcome |
| Low intrinsic lipophilicity | Modify the inhibitor structure to increase lipophilicity. This can be achieved by adding non-polar moieties or replacing polar groups with less polar isosteres. | An increase in the apparent permeability (Papp) value in both PAMPA and Caco-2 assays. |
| High polar surface area (PSA) | Reduce the number of hydrogen bond donors and acceptors. Introduce intramolecular hydrogen bonds to shield polar groups. | Improved passive diffusion and a higher Papp value. |
| Compound is a substrate for efflux transporters (e.g., P-gp) | Perform a bidirectional Caco-2 assay in the presence of known efflux pump inhibitors (e.g., verapamil). | A significant increase in the apical-to-basolateral (A-to-B) Papp value in the presence of the efflux inhibitor will confirm that your compound is an efflux substrate. |
| Poor aqueous solubility leading to precipitation in the assay buffer | Ensure the compound is fully dissolved at the tested concentration. If necessary, use a co-solvent like DMSO at a low final concentration (typically <1%). | Consistent and reproducible permeability data. |
| Non-specific binding to assay plates or cell monolayer | Use low-binding assay plates. Perform a mass balance study by quantifying the compound in the donor and acceptor compartments, as well as in the cell lysate, to determine recovery. | Increased compound recovery and a more accurate permeability measurement. |
Guide 2: Inconsistent or Irreproducible Cell-Based Assay Results
| Possible Cause | Troubleshooting Action | Expected Outcome |
| Cell health and monolayer integrity issues (Caco-2 assay) | Monitor the transepithelial electrical resistance (TEER) of the Caco-2 monolayer before and after the experiment. Ensure TEER values are within the acceptable range for your laboratory's standardized protocol. | Consistent TEER values indicate a healthy and intact cell monolayer, leading to more reliable permeability data. |
| Compound instability in assay medium | Assess the chemical stability of your inhibitor in the cell culture medium over the time course of the experiment using techniques like HPLC or LC-MS/MS. | Identification of compound degradation, allowing for modification of the experimental protocol or inhibitor structure. |
| Variability in experimental technique | Standardize all steps of the protocol, including cell seeding density, incubation times, and washing steps. Ensure consistent pipetting techniques. | Reduced variability between replicate wells and experiments. |
| Mycoplasma contamination | Regularly test cell cultures for mycoplasma contamination. | Elimination of a common source of cellular stress that can affect membrane integrity and transporter expression, leading to more reliable results. |
Quantitative Data Summary
The following table summarizes in vitro activity and, where available, cellular activity for different classes of Pex5-Pex14 PPI inhibitors. Direct cell permeability data (Papp values) for these specific inhibitors are not widely published. However, the correlation between biochemical potency (Ki or EC50) and trypanocidal activity (EC50) provides an indirect measure of their ability to reach the intracellular target.
| Inhibitor Scaffold | Biochemical Potency (Ki or EC50) | Cellular Activity (Trypanocidal EC50) | Reference |
| Pyrazolo[4,3-c]pyridines | 163 µM (KD) - 265 µM (EC50) | Submicromolar to low micromolar | [4] |
| Oxopiperazine-based | 77 µM - 494 µM (Ki) | Micromolar concentrations | [5] |
| Dibenzo[b,f]oxazepin-11(10H)-one | HTS hit | Trypanocidal activity in cell-based assays |
Experimental Protocols
Protocol 1: Parallel Artificial Membrane Permeability Assay (PAMPA)
This protocol provides a general workflow for assessing the passive permeability of Pex5-Pex14 inhibitors.
-
Preparation of the Donor Plate:
-
Prepare a solution of your Pex5-Pex14 inhibitor in a suitable buffer (e.g., PBS) with a low percentage of a co-solvent like DMSO if required for solubility.
-
Add the inhibitor solution to the wells of a 96-well filter plate (the donor plate).
-
-
Preparation of the Acceptor Plate:
-
Fill the wells of a 96-well plate (the acceptor plate) with the same buffer used for the donor solution.
-
-
Membrane Coating:
-
Apply a solution of a lipid mixture (e.g., phosphatidylcholine in dodecane) to the filter membrane of the donor plate and allow the solvent to evaporate, forming an artificial lipid monolayer.
-
-
Incubation:
-
Place the donor plate into the acceptor plate, creating a "sandwich".
-
Incubate at room temperature with gentle shaking for a defined period (e.g., 4-18 hours).
-
-
Quantification:
-
After incubation, separate the plates.
-
Determine the concentration of the inhibitor in both the donor and acceptor wells using a suitable analytical method, such as LC-MS/MS or UV-Vis spectroscopy.
-
-
Calculation of Apparent Permeability (Papp):
-
Calculate the Papp value using the following equation: Papp = (V_A / (Area * time)) * -ln(1 - [drug]_acceptor / [drug]_equilibrium) Where:
-
V_A is the volume of the acceptor well.
-
Area is the surface area of the filter membrane.
-
time is the incubation time.
-
[drug]_acceptor is the concentration of the drug in the acceptor well.
-
[drug]_equilibrium is the theoretical concentration if the drug were evenly distributed between the donor and acceptor wells.
-
-
Protocol 2: Caco-2 Cell Permeability Assay (Bidirectional)
This protocol allows for the assessment of both passive permeability and active transport.
-
Cell Culture:
-
Culture Caco-2 cells on permeable Transwell® inserts for 21-25 days to allow for differentiation and the formation of a confluent monolayer with tight junctions.
-
Monitor the integrity of the monolayer by measuring the Transepithelial Electrical Resistance (TEER). Only use monolayers with TEER values within a predetermined acceptable range.
-
-
Apical to Basolateral (A-to-B) Permeability:
-
Wash the Caco-2 monolayers with pre-warmed transport buffer (e.g., HBSS).
-
Add the test inhibitor (dissolved in transport buffer) to the apical (upper) chamber.
-
Add fresh transport buffer to the basolateral (lower) chamber.
-
Incubate at 37°C with gentle shaking.
-
At various time points, take samples from the basolateral chamber and replace with fresh buffer.
-
At the end of the experiment, take a sample from the apical chamber.
-
-
Basolateral to Apical (B-to-A) Permeability:
-
Follow the same procedure as for A-to-B permeability, but add the test inhibitor to the basolateral chamber and sample from the apical chamber.
-
-
Quantification:
-
Analyze the concentration of the inhibitor in all samples using LC-MS/MS.
-
-
Calculation of Papp and Efflux Ratio:
-
Calculate the Papp values for both A-to-B and B-to-A directions.
-
Calculate the efflux ratio: Efflux Ratio = Papp (B-to-A) / Papp (A-to-B)
-
An efflux ratio > 2 is a strong indication of active efflux.
-
Protocol 3: Measurement of Intracellular Inhibitor Concentration using LC-MS/MS
This protocol provides a method to directly quantify the amount of inhibitor that has entered the cells.
-
Cell Culture and Treatment:
-
Plate cells (e.g., a relevant cell line expressing Pex5 and Pex14) in a multi-well plate and grow to the desired confluency.
-
Incubate the cells with the Pex5-Pex14 inhibitor at the desired concentration and for various time points.
-
-
Cell Harvesting and Lysis:
-
After incubation, aspirate the medium and wash the cells multiple times with ice-cold PBS to remove any remaining extracellular inhibitor.
-
Lyse the cells using a suitable lysis buffer containing a known amount of an internal standard.
-
-
Sample Preparation:
-
Precipitate the proteins from the cell lysate (e.g., with cold acetonitrile).
-
Centrifuge to pellet the protein debris and collect the supernatant.
-
-
LC-MS/MS Analysis:
-
Analyze the supernatant using a validated LC-MS/MS method to quantify the concentration of the inhibitor relative to the internal standard.
-
-
Data Analysis:
-
Determine the intracellular concentration of the inhibitor, often expressed as the amount of inhibitor per number of cells or per milligram of cellular protein.
-
Visualizations
Caption: The Pex5-mediated peroxisomal import pathway.
Caption: Workflow for improving inhibitor cell permeability.
Caption: Troubleshooting logic for inconsistent assay results.
References
- 1. Determination of in vitro permeability of drug candidates through a caco-2 cell monolayer by liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Permeability for intestinal absorption: Caco-2 assay and related issues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Optimization of the Caco-2 Permeability Assay to Screen Drug Compounds for Intestinal Absorption and Efflux | Springer Nature Experiments [experiments.springernature.com]
- 4. The peroxisome: an update on mysteries 3.0 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.cnr.it [iris.cnr.it]
Technical Support Center: Strategies to Increase the Potency of Pex5-Pex14 Inhibitors
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on inhibitors of the Pex5-Pex14 interaction.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of the Pex5-Pex14 interaction?
A1: The interaction between Pex5 and Pex14 is a critical step in the import of proteins into the peroxisome. The N-terminal region of the soluble receptor Pex5 contains multiple diaromatic pentapeptide motifs with the consensus sequence WxxxF/Y.[1] These motifs are recognized by a conserved N-terminal domain of the peroxisomal membrane protein Pex14.[1] The aromatic residues of the WxxxF/Y motif on Pex5 fit into two hydrophobic pockets on the surface of Pex14, mediating the docking of the cargo-loaded Pex5 to the peroxisomal membrane.[1]
Q2: What are the key strategies for increasing the potency of Pex5-Pex14 inhibitors?
A2: The primary strategy for increasing the potency of Pex5-Pex14 inhibitors is structure-based drug design. This involves:
-
Targeting the Hydrophobic Pockets: Designing small molecules that effectively occupy the two hydrophobic pockets on Pex14 that normally accommodate the tryptophan and phenylalanine/tyrosine residues of the Pex5 WxxxF/Y motif.[1]
-
Optimizing Scaffold-Core Interactions: Developing a central scaffold for the inhibitor that shields the partially exposed phenylalanine residues in the Pex14 interface from the solvent.[2]
-
Fragment-Based Screening: Using techniques like NMR-based fragment screening to identify chemical motifs that bind favorably to Pex14. These fragments can then be incorporated into existing inhibitor scaffolds to enhance affinity.
-
Bioisosteric Replacement: Replacing metabolically unstable atoms or groups within a hit compound with bioisosteres to improve pharmacokinetic properties without compromising binding affinity.
Q3: Are there known differences between the Pex5-Pex14 interaction in humans and in pathogens like Trypanosoma?
A3: Yes, there are exploitable differences. While the overall binding mechanism is conserved, there are variations in the amino acid residues lining the binding pockets of Pex14 between humans and Trypanosoma. For instance, specific polar amino acid differences in the Pex5 binding pockets of trypanosome Pex14 can be targeted to design inhibitors that are selective for the parasite's protein over the human ortholog. This is a key strategy for developing anti-trypanosomal drugs with minimal off-target effects in the human host.
Q4: What are the main challenges when working with Pex5 in in-vitro assays?
A4: Pex5 is a large protein with a significant portion of its N-terminal region being intrinsically disordered. This flexibility can present challenges in biophysical assays like FRET. The conformational dynamics of intrinsically disordered proteins can complicate the interpretation of FRET data, and the attachment of fluorophores can sometimes induce a collapse of the disordered region, potentially affecting the interaction with Pex14. Careful experimental design and data analysis are crucial when working with full-length Pex5. Using peptides derived from the WxxxF/Y motifs of Pex5 can be a simpler starting point for many binding assays.
Troubleshooting Guides
Guide 1: Troubleshooting High-Throughput Screening (HTS) Assays (AlphaScreen & HTRF)
| Issue | Possible Cause | Troubleshooting Steps |
| Low Signal-to-Background Ratio | Suboptimal protein concentrations. | Perform a cross-titration of both tagged proteins to determine the optimal concentrations that yield a robust signal. |
| Inefficient protein tagging or labeling. | Verify the integrity and proper tagging of your Pex5 and Pex14 constructs. Ensure high labeling efficiency if using direct conjugation of fluorophores. | |
| Assay buffer composition is not optimal. | Test different buffer conditions (pH, salt concentration). Some detergents can interfere with the AlphaScreen signal, so their concentration should be optimized. | |
| High Variability Between Replicates | Inconsistent dispensing of reagents. | Use calibrated pipettes and automated liquid handlers for better precision. Ensure thorough mixing of reagents before dispensing. |
| Edge effects in the microplate. | Avoid using the outer wells of the plate or fill them with buffer to minimize evaporation. | |
| False Positives | Compound autofluorescence (HTRF) or interference with the AlphaScreen beads. | Perform counter-screens to identify compounds that interfere with the assay technology itself. For AlphaScreen, this can be done using biotinylated-GST and streptavidin-coated beads. |
| Compound aggregation. | Test hit compounds for aggregation-based inhibition using methods like dynamic light scattering. |
Guide 2: Troubleshooting Cell-Based Peroxisomal Import Assays
| Issue | Possible Cause | Troubleshooting Steps |
| No or Low Reporter Protein Import | Inefficient transfection of the reporter construct. | Optimize transfection protocol (reagent-to-DNA ratio, cell density). Use a positive control (e.g., a fluorescent protein with a strong PTS1 signal) to verify transfection efficiency. |
| Reporter protein is not correctly targeted. | Ensure the peroxisomal targeting signal (PTS1, e.g., -SKL) is correctly fused to the C-terminus of the reporter protein and is not sterically hindered. | |
| Cells are not healthy. | Monitor cell morphology and viability. Ensure cells are within an optimal passage number range. | |
| High Background Fluorescence in the Cytosol | Overexpression of the reporter protein overwhelms the import machinery. | Use a weaker promoter or reduce the amount of plasmid used for transfection to lower the expression level of the reporter protein. |
| The inhibitor is cytotoxic at the tested concentrations. | Perform a cell viability assay (e.g., MTT or CellTiter-Glo) in parallel to determine the cytotoxic concentration range of your inhibitor. | |
| Inconclusive Results | Suboptimal incubation time with the inhibitor. | Perform a time-course experiment to determine the optimal incubation time for observing an effect on protein import. |
| Inhibitor is not cell-permeable. | If the inhibitor has poor membrane permeability, consider using cell permeabilization methods, although this can introduce other artifacts. For initial screening, focus on cell-permeable compounds. |
Quantitative Data Summary
The following tables summarize the potency of some published Pex5-Pex14 inhibitors. The data is primarily from studies on Trypanosoma brucei (T.b.).
Table 1: In Vitro Potency of Pex5-Pex14 Inhibitors
| Compound | Target Organism | Assay | Ki (µM) | Reference |
| Derivative 1 | T. brucei | NMR | ~500 | |
| Derivative 2 | T. brucei | AlphaScreen | 1.8 | |
| Derivative 3 | T. brucei | AlphaScreen | 0.9 | |
| Derivative 5 | T. brucei | AlphaScreen | 0.207 | |
| Compound 8 | T. brucei | Not Specified | 53 |
Table 2: Cellular Activity of Pex5-Pex14 Inhibitors
| Compound | Target Organism | EC50 (µM) | Reference |
| Derivative 1 | T. b. brucei | >50 | |
| Derivative 2 | T. b. brucei | 1.3 | |
| Derivative 3 | T. b. brucei | 0.8 | |
| Derivative 5 | T. b. brucei | 0.186 | |
| Compound 8 | T. b. brucei | 5 |
Experimental Protocols
Protocol 1: Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Pex5-Pex14 Interaction
This protocol is adapted for a 384-well plate format to screen for inhibitors of the interaction between a His-tagged Pex14 N-terminal domain and a GST-tagged Pex5 fragment containing a WxxxF/Y motif.
Materials:
-
His-tagged Pex14 N-terminal domain
-
GST-tagged Pex5 fragment
-
HTRF Assay Buffer (e.g., 50 mM Tris-HCl pH 7.5, 150 mM NaCl, 0.1% BSA)
-
Anti-His6-Europium Cryptate (Donor)
-
Anti-GST-d2 (Acceptor)
-
Test compounds in DMSO
-
384-well low volume white plates
Procedure:
-
Compound Plating: Dispense test compounds and controls (DMSO for positive control, unlabeled Pex5 fragment for negative control) into the wells of the 384-well plate.
-
Protein Addition: Add a solution of His-Pex14 and GST-Pex5 to each well. The final concentrations of the proteins should be pre-determined by a titration experiment to be in the range of their Kd.
-
Incubation: Incubate the plate at room temperature for 60 minutes to allow the protein-protein interaction to reach equilibrium in the presence of the compounds.
-
Detection Reagent Addition: Add a mixture of the anti-His6-Europium Cryptate and anti-GST-d2 detection reagents to each well.
-
Final Incubation: Incubate the plate for at least 60 minutes at room temperature, protected from light.
-
Measurement: Read the plate on an HTRF-compatible reader, measuring the fluorescence emission at 620 nm (Cryptate) and 665 nm (d2). The HTRF ratio (665/620) is proportional to the extent of the Pex5-Pex14 interaction.
Protocol 2: Cell-Based Peroxisomal Import Assay
This protocol describes a qualitative assay to assess the inhibition of peroxisomal protein import in mammalian cells using a fluorescent reporter protein.
Materials:
-
Mammalian cell line (e.g., CHO, HeLa)
-
Cell culture medium and supplements
-
Plasmid encoding a fluorescent protein (e.g., EGFP) with a C-terminal PTS1 signal (e.g., EGFP-SKL)
-
Transfection reagent
-
Test compounds
-
Fluorescence microscope
Procedure:
-
Cell Seeding: Seed cells in a multi-well imaging plate (e.g., 96-well) at a density that will result in 50-70% confluency at the time of imaging.
-
Transfection: The following day, transfect the cells with the EGFP-SKL plasmid using a suitable transfection reagent according to the manufacturer's protocol.
-
Compound Treatment: After 4-6 hours of transfection, replace the medium with fresh medium containing the test compounds at various concentrations. Include appropriate vehicle controls (e.g., DMSO).
-
Incubation: Incubate the cells for 18-24 hours to allow for expression of the reporter protein and for the inhibitor to take effect.
-
Imaging: Wash the cells with PBS and visualize them using a fluorescence microscope.
-
Analysis: In control cells, the EGFP-SKL protein should localize to punctate structures, which are the peroxisomes. In the presence of an effective Pex5-Pex14 inhibitor, the import of EGFP-SKL into peroxisomes will be disrupted, resulting in a diffuse cytosolic fluorescence pattern.
Visualizations
Caption: Peroxisomal protein import pathway and the point of inhibition.
Caption: A typical workflow for identifying and validating Pex5-Pex14 inhibitors.
Caption: A logical workflow for troubleshooting inconsistent assay results.
References
Technical Support Center: Addressing Off-Target Effects of Pex5-Pex14 Antagonists
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with Pex5-Pex14 antagonists. Our goal is to help you identify and mitigate potential off-target effects to ensure the validity and success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is the Pex5-Pex14 interaction and why is it a therapeutic target?
A: The interaction between Pex5 and Pex14 is a critical step in the import of proteins into peroxisomes. Pex5 is a cytosolic receptor that recognizes and binds proteins containing a Peroxisomal Targeting Signal 1 (PTS1).[1] The cargo-loaded Pex5 then docks with Pex14 on the peroxisomal membrane, initiating the translocation of the cargo protein into the peroxisome.[1][2][3][4] In parasitic protists like Trypanosoma, this process is essential for the function of glycosomes, which are peroxisome-related organelles vital for the parasite's metabolism and survival. Disrupting the Pex5-Pex14 interaction with small molecule antagonists leads to the mislocalization of glycosomal enzymes, causing a metabolic catastrophe and ultimately killing the parasite. This makes the Pex5-Pex14 interaction a promising drug target for treating diseases like trypanosomiasis.
Q2: What are off-target effects in the context of Pex5-Pex14 antagonists?
A: Off-target effects occur when a Pex5-Pex14 antagonist binds to and modulates the activity of proteins other than its intended Pex14 target. These unintended interactions can lead to a variety of undesirable outcomes, including cellular toxicity, misleading experimental results, and a lack of correlation between the antagonist's potency in biochemical assays and its effect in cellular or whole-organism models.
Q3: Why is it important to address off-target effects early in development?
A: Early identification and mitigation of off-target effects are crucial for several reasons. Unidentified off-target effects can lead to the investment of significant time and resources into a compound that will ultimately fail in later stages of development due to unforeseen toxicity or lack of efficacy. Furthermore, understanding the full spectrum of a compound's interactions is essential for accurately interpreting experimental data and ensuring that the observed phenotype is a direct result of on-target activity.
Q4: What are the common chemical properties of Pex5-Pex14 antagonists?
A: Pex5-Pex14 antagonists are often designed to mimic the WxxxF/Y motif of Pex5 that binds to a hydrophobic pocket on Pex14. These small molecules are typically peptidomimetics with aromatic moieties that occupy the tryptophan and phenylalanine/tyrosine binding pockets in Pex14. Structure-based drug design has led to the development of various scaffolds, including those based on an oxopiperazine template.
Troubleshooting Guide
Issue 1: My Pex5-Pex14 antagonist shows high potency in an in vitro binding assay (e.g., AlphaScreen, ITC) but has low or no activity in my cell-based assay.
| Possible Cause | Troubleshooting Steps |
| Poor cell permeability | 1. Assess the physicochemical properties of your compound (e.g., LogP, polar surface area) to predict its membrane permeability. 2. Perform a cellular uptake assay to directly measure the intracellular concentration of the antagonist. 3. If permeability is low, consider structural modifications to improve it, such as reducing the number of hydrogen bond donors or increasing lipophilicity (within a reasonable range to avoid insolubility). |
| Compound efflux by cellular transporters | 1. Co-incubate your cells with the antagonist and a known inhibitor of common efflux pumps (e.g., verapamil for P-glycoprotein). An increase in antagonist activity in the presence of the efflux pump inhibitor suggests that your compound is a substrate. 2. If efflux is a problem, redesigning the compound to be a poorer substrate for these transporters may be necessary. |
| Compound metabolism or degradation | 1. Incubate your antagonist with liver microsomes or cell lysates and analyze its stability over time using LC-MS. 2. If the compound is rapidly metabolized, identify the metabolic soft spots and modify the chemical structure to block or slow down metabolism. |
| Off-target effects causing cytotoxicity at concentrations required for on-target activity | 1. Perform a dose-response curve for cytotoxicity (e.g., using an MTT or LDH assay) and compare it to the dose-response for the expected on-target phenotype (e.g., enzyme mislocalization). If the therapeutic window is narrow, off-target toxicity may be masking the on-target effect. 2. Use a structurally distinct Pex5-Pex14 antagonist. If the second compound shows the desired phenotype without the same level of toxicity, it suggests the toxicity of the first compound is due to off-target effects. |
Issue 2: I observe a cellular phenotype that is not consistent with the known function of Pex5-Pex14 inhibition.
| Possible Cause | Troubleshooting Steps |
| Off-target engagement | 1. Target engagement assay: Use a cellular thermal shift assay (CETSA) or a similar method to confirm that your antagonist binds to Pex14 in cells at the concentrations where the unexpected phenotype is observed. 2. Rescue experiment: Overexpress Pex14 in your cells. If the phenotype is not rescued, it is likely an off-target effect. 3. Phenotypic screening: Compare the observed phenotype with those induced by known inhibitors of other cellular pathways. This may provide clues about the off-target protein(s). 4. Proteomics-based approaches: Use chemical proteomics (e.g., affinity chromatography with your compound as bait) or thermal proteome profiling (TPP) to identify the cellular binding partners of your antagonist. |
| Downstream effects of on-target inhibition | 1. The inhibition of peroxisomal protein import can have complex and far-reaching cellular consequences beyond simple enzyme mislocalization. 2. Perform a time-course experiment to distinguish early, direct effects from later, indirect consequences. 3. Use transcriptomic or proteomic profiling to get a global view of the cellular response to Pex5-Pex14 inhibition. |
Issue 3: My antagonist is effective in killing Trypanosoma, but the trypanocidal activity does not correlate well with its in vitro Pex5-Pex14 inhibitory activity.
| Possible Cause | Troubleshooting Steps |
| Amplification of toxicity in Trypanosoma | 1. Mislocalization of glycosomal enzymes like hexokinase and phosphofructokinase, which lack feedback regulation, can lead to unregulated glucose phosphorylation and ATP depletion, amplifying the toxic effect. This can result in potent trypanocidal activity even with moderate Pex5-Pex14 inhibition. 2. Measure intracellular ATP levels and glucose consumption in treated parasites to confirm this mechanism. |
| Off-target effects contributing to trypanocidal activity | 1. While some off-target effects are undesirable, in the context of anti-parasitic drugs, a multi-target compound could be advantageous. 2. Use target deconvolution methods (as described in Issue 2) to identify potential off-targets in the Trypanosoma proteome. 3. If an off-target is identified, validate its contribution to the trypanocidal activity using genetic methods (e.g., RNAi) or by testing analogs of your compound with different on- and off-target potencies. |
Quantitative Data Summary
The following table summarizes the reported inhibitory activities of representative Pex5-Pex14 antagonists.
| Compound | Target | Assay | Ki (nM) | EC50 (nM) | Reference |
| Derivative 5 | T. brucei Pex14-Pex5 | Not specified | 207 | - | |
| Derivative 5 | T. brucei brucei | Cell-based | - | 186 |
Experimental Protocols
Protocol 1: AlphaScreen Assay for Pex5-Pex14 Interaction
This protocol is adapted from methodologies used to screen for inhibitors of the Pex5-Pex14 interaction.
-
Reagents and Materials:
-
N-terminally His-tagged Pex14
-
Biotinylated Pex5-derived peptide (e.g., ALSENWAQEFLA)
-
AlphaScreen Nickel Chelate Donor beads
-
AlphaScreen Streptavidin Acceptor beads
-
Assay buffer: PBS supplemented with 5 mg/mL BSA and 0.01% (v/v) Tween-20
-
384-well microplate
-
Test compounds (Pex5-Pex14 antagonists)
-
-
Procedure:
-
Prepare a solution of 3 nM His-Pex14 and 10 nM biotinylated Pex5 peptide in the assay buffer.
-
Add the test compounds at various concentrations to the wells of the 384-well plate.
-
Add the Pex14-Pex5 peptide mixture to the wells containing the test compounds.
-
Incubate the plate at room temperature for 1 hour.
-
Add the AlphaScreen Nickel Chelate Donor beads and Streptavidin Acceptor beads to a final concentration of 10 µg/mL each.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
The AlphaScreen signal is proportional to the extent of the Pex5-Pex14 interaction.
-
Plot the signal against the logarithm of the inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Protocol 2: Isothermal Titration Calorimetry (ITC)
ITC is used to directly measure the binding affinity, enthalpy, and entropy of the Pex5-Pex14 interaction.
-
Reagents and Materials:
-
Purified Pex5 N-terminal domain (NTD)
-
Purified Pex14 NTD
-
ITC buffer (e.g., 20 mM NaP pH 6.5, 100 mM NaCl)
-
Isothermal titration calorimeter
-
-
Procedure:
-
Dialyze both protein solutions extensively against the ITC buffer.
-
Load the sample cell with a solution of Pex14 NTD (e.g., 30 µM).
-
Load the injection syringe with a more concentrated solution of Pex5 NTD (e.g., 50 µM).
-
Perform a series of small injections of the Pex5 NTD solution into the Pex14 NTD solution while monitoring the heat change.
-
To test the effect of an antagonist, pre-incubate the Pex14 NTD with the compound before titrating with the Pex5 NTD.
-
-
Data Analysis:
-
Integrate the heat change peaks for each injection.
-
Fit the integrated data to a suitable binding model (e.g., one-site binding) to determine the dissociation constant (KD), binding enthalpy (ΔH), and stoichiometry (n).
-
Visualizations
Caption: Pex5-Pex14 protein import pathway and antagonist inhibition.
Caption: Experimental workflow for identifying off-target effects.
Caption: Troubleshooting decision tree for antagonist experiments.
References
- 1. Peroxisomal Protein Targeting: A Step-by-Step Guide to PEX5, PEX7, and PEX19 - RBR Life Science [rbrlifescience.com]
- 2. researchgate.net [researchgate.net]
- 3. Small molecule mediated inhibition of protein cargo recognition by peroxisomal transport receptor PEX5 is toxic to Trypanosoma - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of glycosomal protein import provide new leads against trypanosomiasis [microbialcell.com]
overcoming solubility issues with Pex5-Pex14 inhibitor compounds
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address solubility challenges encountered with Pex5-Pex14 inhibitor compounds during experiments.
Frequently Asked Questions (FAQs)
Q1: My Pex5-Pex14 inhibitor precipitated out of solution when I diluted my DMSO stock into an aqueous assay buffer. Why did this happen?
A1: This is a common issue known as "crashing out" or "antisolvent precipitation." It occurs when a compound that is highly soluble in an organic solvent like DMSO is introduced into an aqueous buffer where its solubility is much lower.[1] The rapid change in the solvent environment causes the compound to exceed its aqueous solubility limit and precipitate.[2]
Q2: What is the maximum concentration of DMSO I can use in my cell-based assay?
A2: The final concentration of DMSO should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced toxicity or off-target effects.[3] However, the tolerance to DMSO can be cell-line dependent. It is crucial to run a vehicle control with the same final DMSO concentration to assess its impact on your specific experimental system.
Q3: I observed a precipitate in my stock solution of the Pex5-Pex14 inhibitor. What should I do?
A3: A precipitate in your stock solution indicates that the compound is no longer fully dissolved. Do not use a solution that has precipitated.[4] You can try to redissolve the compound by gentle warming in a 37°C water bath and vortexing or brief sonication.[4] If the precipitate does not dissolve, it is best to prepare a fresh stock solution. To prevent this, ensure you are using anhydrous, high-purity DMSO, as moisture absorption can reduce solubility.
Q4: Can changing the pH of my buffer improve the solubility of my Pex5-Pex14 inhibitor?
A4: For ionizable compounds, solubility can be highly pH-dependent. If your inhibitor has acidic or basic functional groups, adjusting the pH of the aqueous buffer may improve its solubility. Experimenting with a range of pH values is recommended.
Q5: How should I store my Pex5-Pex14 inhibitor stock solutions to maintain their stability and solubility?
A5: For long-term storage, stock solutions should generally be stored at -20°C or -80°C. To avoid repeated freeze-thaw cycles, which can degrade the compound and affect its solubility, it is best practice to prepare single-use aliquots. If the compound is light-sensitive, store it in amber vials or wrap the vials in foil.
Troubleshooting Guides
Issue 1: Compound Precipitation in Aqueous Buffer
Symptoms:
-
Visible cloudiness or precipitate upon dilution of DMSO stock in aqueous buffer.
-
Inconsistent results in biochemical or biophysical assays.
-
Low apparent potency of the inhibitor.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for compound precipitation in aqueous buffer.
Corrective Actions:
-
Reduce Final Concentration: The simplest approach is to lower the final working concentration of your inhibitor to stay below its aqueous solubility limit.
-
Optimize Dilution Method: Instead of a single-step dilution, perform a serial dilution of your DMSO stock in the pre-warmed aqueous buffer. Adding the compound dropwise while gently vortexing can also help.
-
Increase Co-solvent Concentration: If your assay allows, a slight increase in the final DMSO concentration (e.g., up to 0.5%) may help maintain solubility. Always include a vehicle control to account for solvent effects.
-
Use Solubilizing Excipients: Consider incorporating solubilizing agents like cyclodextrins into your aqueous buffer, if compatible with your assay.
-
Modify Buffer Composition: For ionizable compounds, systematically test different pH values to find the optimal range for solubility.
Issue 2: Poor Oral Bioavailability in Preclinical Models
Symptoms:
-
Low plasma exposure of the Pex5-Pex14 inhibitor after oral administration.
-
High variability in pharmacokinetic data between animals.
Troubleshooting Workflow:
Caption: Strategies to improve the oral bioavailability of Pex5-Pex14 inhibitors.
Corrective Actions:
-
Particle Size Reduction: Decreasing the particle size of the solid compound increases its surface area, which can enhance the dissolution rate.
-
Amorphous Solid Dispersions (ASDs): Formulating the inhibitor as an ASD can significantly improve its aqueous solubility and dissolution rate. This involves dispersing the compound in a polymer matrix in an amorphous state.
-
Lipid-Based Formulations (LBFs): Incorporating the inhibitor into a lipid-based delivery system, such as a self-emulsifying drug delivery system (SEDDS), can improve its solubilization in the gastrointestinal tract and enhance absorption.
Data on Solubility Enhancement Strategies
While specific solubility data for proprietary Pex5-Pex14 inhibitors are often not publicly available, the following table illustrates the potential impact of different formulation strategies on the aqueous solubility of a hypothetical poorly soluble compound.
| Formulation Strategy | Solvent System | Hypothetical Solubility (µg/mL) | Fold Increase (vs. Crystalline) |
| Crystalline Compound | PBS (pH 7.4) | 0.5 | 1 |
| Micronized Compound | PBS (pH 7.4) | 2.5 | 5 |
| Amorphous Solid Dispersion (ASD) | PBS (pH 7.4) | 50 | 100 |
| Lipid-Based Formulation (LBF) | Simulated Intestinal Fluid | >200 | >400 |
Experimental Protocols
Protocol 1: Kinetic Solubility Assay
This protocol provides a general method to determine the kinetic solubility of a Pex5-Pex14 inhibitor in an aqueous buffer.
Materials:
-
Pex5-Pex14 inhibitor compound
-
100% DMSO (anhydrous)
-
Phosphate-buffered saline (PBS), pH 7.4
-
96-well microtiter plates
-
Nephelometer or plate reader capable of measuring turbidity (e.g., at 620 nm)
Procedure:
-
Prepare a High-Concentration Stock Solution: Dissolve the inhibitor in 100% DMSO to make a 10 mM stock solution. Ensure the compound is fully dissolved.
-
Serial Dilution in DMSO: Create a 2-fold serial dilution of the 10 mM stock solution in DMSO across a row of a 96-well plate.
-
Dilution in Aqueous Buffer: Transfer a small, fixed volume (e.g., 2 µL) of each DMSO concentration to a corresponding well of a new 96-well plate containing a larger volume (e.g., 198 µL) of PBS, pH 7.4. This creates a range of final compound concentrations with a final DMSO concentration of 1%.
-
Incubation: Mix the plate thoroughly and incubate at room temperature for 1-2 hours.
-
Measurement: Measure the turbidity of each well using a nephelometer or by reading the absorbance at 620 nm.
-
Data Analysis: The kinetic solubility limit is the highest concentration of the inhibitor that does not show a significant increase in turbidity compared to the buffer-only control.
Protocol 2: Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying (Conceptual)
This protocol outlines the general steps for preparing an ASD, a common strategy for enhancing the solubility of poorly soluble compounds.
Materials:
-
Pex5-Pex14 inhibitor compound
-
A suitable polymer carrier (e.g., PVP, HPMC)
-
A common solvent system in which both the inhibitor and polymer are soluble (e.g., methanol, acetone)
-
Spray dryer
Procedure:
-
Solution Preparation: Dissolve the Pex5-Pex14 inhibitor and the chosen polymer in the solvent system to create a spray solution.
-
Spray Drying: Atomize the spray solution into small droplets inside a drying chamber. A hot drying gas is used to rapidly evaporate the solvent, resulting in the formation of solid particles of the amorphous dispersion.
-
Collection and Secondary Drying: The resulting powder is collected and may undergo a secondary drying step to remove any residual solvent.
-
Characterization: The ASD should be characterized to confirm its amorphous nature (e.g., using X-ray powder diffraction) and to assess its dissolution properties compared to the crystalline compound.
Signaling Pathway and Experimental Workflow Diagrams
Pex5-Pex14 Signaling Pathway
Caption: The Pex5-Pex14 pathway for peroxisomal protein import and the action of an inhibitor.
References
troubleshooting Pex5-Pex14 co-immunoprecipitation experiments
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers conducting Pex5-Pex14 co-immunoprecipitation (Co-IP) experiments.
Troubleshooting Guide
This guide addresses common issues encountered during Pex5-Pex14 co-immunoprecipitation experiments in a question-and-answer format.
Question: Why am I seeing no or very weak signal for my co-immunoprecipitated protein (prey)?
Answer:
Several factors can contribute to a weak or absent prey signal. Consider the following possibilities and solutions:
-
Inefficient Immunoprecipitation of the Bait Protein:
-
Antibody Quality: Ensure you are using a high-quality antibody validated for immunoprecipitation.[1][2] Polyclonal antibodies may sometimes perform better in IP than monoclonal antibodies due to their ability to recognize multiple epitopes.[3]
-
Antibody Concentration: The amount of antibody used may be insufficient. It is recommended to perform a titration experiment to determine the optimal antibody concentration.[3]
-
Antibody-Bead Conjugation: Confirm that your beads (e.g., Protein A/G) are compatible with the isotype of your primary antibody.[4]
-
-
Weak or Transient Protein-Protein Interaction:
-
Lysis Buffer Composition: The Pex5-Pex14 interaction is crucial for peroxisomal protein import. Harsh lysis buffers containing strong detergents (e.g., SDS) can disrupt this interaction. Opt for a milder lysis buffer, such as one with NP-40 or Triton X-100, and consider optimizing detergent and salt concentrations.
-
Cellular Localization: Pex5 cycles between the cytosol and the peroxisomal membrane, where it interacts with Pex14. Ensure your lysis protocol effectively solubilizes peroxisomal membrane proteins. Sonication can be crucial for extracting membrane and nuclear proteins without disrupting most protein complexes.
-
-
Low Protein Expression:
-
Input Control: Always include an input control to verify that both Pex5 and Pex14 are expressed at detectable levels in your starting lysate.
-
Increase Starting Material: If expression levels are low, you may need to increase the amount of cell lysate used for the immunoprecipitation.
-
Question: I am observing high background and non-specific binding in my Co-IP experiment. What can I do?
Answer:
High background can obscure the specific interaction between Pex5 and Pex14. The following steps can help reduce non-specific binding:
-
Pre-clearing the Lysate: This is a critical step to remove proteins that non-specifically bind to the IP antibody or the beads. Incubate your cell lysate with beads alone before adding the primary antibody.
-
Antibody Concentration: Using too much primary antibody can lead to increased non-specific binding. Titrate your antibody to find the lowest concentration that efficiently pulls down the bait protein.
-
Washing Steps: Insufficient washing is a common cause of high background.
-
Increase the number of wash steps (e.g., 3-5 washes).
-
Increase the stringency of your wash buffer by moderately increasing the salt (e.g., NaCl up to 500 mM) or detergent concentration.
-
-
Bead-Related Issues:
-
Beads-Only Control: Include a control where the lysate is incubated with beads without the primary antibody to identify proteins that bind non-specifically to the beads themselves.
-
Blocking Beads: Block the beads with a non-specific protein, such as Bovine Serum Albumin (BSA), before adding the antibody-lysate mixture to reduce non-specific protein adherence.
-
Question: My bait protein is immunoprecipitated, but the prey is not detected. What could be the issue?
Answer:
This scenario suggests a problem with the interaction between Pex5 and Pex14 or with the detection of the prey protein.
-
Disruption of the Pex5-Pex14 Interaction: As mentioned previously, ensure your lysis and wash conditions are gentle enough to preserve the interaction. The interaction between Pex5 and Pex14 is mediated by WxxxF/Y motifs on Pex5 and the N-terminal domain of Pex14.
-
Epitope Masking: It is possible that the interaction with the bait protein masks the epitope on the prey protein that your western blot antibody is supposed to recognize. Try using a different antibody against the prey protein that targets a different epitope.
-
Stoichiometry of the Complex: The Pex5-Pex14 interaction is part of a larger protein import machinery that includes Pex13. The interaction might be transient or only a sub-population of the bait protein may be in a complex with the prey at any given time.
Frequently Asked Questions (FAQs)
Q1: What are the key interacting domains of Pex5 and Pex14?
A1: The interaction between Pex5 and Pex14 is primarily mediated by multiple WxxxF/Y motifs located in the N-terminal half of Pex5, which bind to the N-terminal domain of Pex14. Pex5 also possesses a C-terminal tetratricopeptide repeat (TPR) domain that binds to the Peroxisomal Targeting Signal 1 (PTS1) of cargo proteins.
Q2: What type of lysis buffer is recommended for Pex5-Pex14 Co-IP?
A2: A non-denaturing lysis buffer is recommended to preserve the protein-protein interaction. A common choice is a RIPA buffer with low concentrations of detergents or a buffer containing a mild non-ionic detergent like NP-40 or Triton X-100. It is crucial to include protease inhibitors in the lysis buffer to prevent protein degradation.
Q3: What controls should I include in my Pex5-Pex14 Co-IP experiment?
A3: To ensure the specificity of your results, the following controls are essential:
-
Input Control: A sample of the total cell lysate to confirm the presence of both Pex5 and Pex14 before immunoprecipitation.
-
Isotype Control: An immunoprecipitation using a non-specific antibody of the same isotype as your primary antibody to control for non-specific binding to the immunoglobulin.
-
Beads-Only Control: A mock IP with beads and cell lysate but without the primary antibody to identify proteins that bind non-specifically to the beads.
Q4: Can I perform the Co-IP by pulling down Pex5 or Pex14?
A4: Yes, the experiment can be designed to immunoprecipitate either Pex5 or Pex14 to confirm their interaction. Performing the reciprocal Co-IP (i.e., pulling down the other protein) is a standard way to validate the interaction.
Quantitative Data Summary
The following table summarizes key quantitative parameters relevant to Pex5-Pex14 interaction studies and co-immunoprecipitation experiments. These values should be optimized for your specific experimental conditions.
| Parameter | Value/Range | Notes |
| Pex5-Pex14 Binding Affinity (KD) | 0.07 µM - 0.47 µM | Determined by Isothermal Titration Calorimetry (ITC) for the interaction between Pex14 N-terminal domain and Pex5 peptides. |
| Primary Antibody for IP | 1-10 µg per 500 µg - 1 mg of lysate | This is a general starting range and should be optimized through titration. |
| Protein Lysate | 500 µg - 2 mg | The amount of lysate can be adjusted based on the expression levels of Pex5 and Pex14. |
| Beads (Protein A/G) | 20-50 µL of slurry per IP | Refer to the manufacturer's instructions for the binding capacity of the beads. |
| Incubation with Antibody | 4°C for 2 hours to overnight | Longer incubation times may increase the yield of the immunoprecipitated protein. |
| Wash Buffer NaCl Concentration | 150 mM - 500 mM | Start with a lower salt concentration and increase if high background is an issue. |
| Wash Buffer Detergent (e.g., NP-40) | 0.1% - 0.5% (v/v) | Use the lowest concentration that effectively reduces background without disrupting the specific interaction. |
Experimental Protocols
Detailed Methodology for Pex5-Pex14 Co-Immunoprecipitation
This protocol provides a general framework. Optimization of specific steps is highly recommended.
1. Cell Lysis a. Culture cells to approximately 80-90% confluency. b. Wash cells twice with ice-cold PBS. c. Add ice-cold, non-denaturing lysis buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, and protease inhibitor cocktail). d. Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube. e. Incubate on ice for 30 minutes with occasional vortexing. f. Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris. g. Transfer the supernatant (cleared lysate) to a new tube. Determine the protein concentration using a standard assay (e.g., BCA).
2. Pre-clearing the Lysate a. To 500 µg - 1 mg of cleared lysate, add 20 µL of Protein A/G bead slurry. b. Incubate on a rotator for 1 hour at 4°C. c. Centrifuge at 1,000 x g for 1 minute at 4°C. d. Carefully transfer the supernatant to a new tube, avoiding the beads.
3. Immunoprecipitation a. To the pre-cleared lysate, add the appropriate amount of anti-Pex5 or anti-Pex14 antibody (typically 1-5 µg, but should be optimized). b. As a negative control, add an equivalent amount of isotype control IgG to a separate tube of pre-cleared lysate. c. Incubate on a rotator for 2-4 hours or overnight at 4°C. d. Add 30 µL of Protein A/G bead slurry to each tube. e. Incubate on a rotator for an additional 1-2 hours at 4°C.
4. Washing a. Pellet the beads by centrifugation at 1,000 x g for 1 minute at 4°C. b. Carefully remove the supernatant. c. Resuspend the beads in 1 mL of ice-cold wash buffer (e.g., lysis buffer with a lower detergent concentration). d. Repeat the wash step 3-5 times.
5. Elution a. After the final wash, remove all supernatant. b. Resuspend the beads in 30-50 µL of 2X Laemmli sample buffer. c. Boil the samples at 95-100°C for 5-10 minutes to elute the proteins and denature them. d. Centrifuge to pellet the beads, and collect the supernatant containing the eluted proteins.
6. Western Blot Analysis a. Run the eluted samples, along with an input control, on an SDS-PAGE gel. b. Transfer the proteins to a PVDF or nitrocellulose membrane. c. Probe the membrane with primary antibodies against both Pex5 and Pex14 to detect the bait and co-immunoprecipitated prey proteins.
Visualizations
Caption: Peroxisomal protein import pathway involving Pex5 and Pex14.
Caption: Experimental workflow for Pex5-Pex14 Co-Immunoprecipitation.
References
Technical Support Center: Optimizing Pex5-Pex14 Inhibitors for In Vivo Studies
This technical support center provides troubleshooting guidance and frequently asked questions for researchers and drug development professionals working on the in vivo optimization of Pex5-Pex14 inhibitors.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action for Pex5-Pex14 inhibitors?
A1: Pex5-Pex14 inhibitors disrupt the protein-protein interaction (PPI) between Pex5 and Pex14, which is a critical step in the import of proteins into peroxisomes (or glycosomes in the case of Trypanosoma)[1][2]. Pex5 is a cytosolic receptor that recognizes and binds to proteins containing a peroxisomal targeting signal (PTS1)[1]. The cargo-loaded Pex5 then docks onto Pex14 at the peroxisomal membrane, initiating the translocation of the cargo protein across the membrane[1][3]. By blocking the Pex5-Pex14 interaction, these inhibitors prevent the import of essential enzymes into the peroxisome, leading to metabolic disruption and cell death, particularly in organisms like Trypanosoma that rely heavily on glycosomal metabolic pathways.
Q2: Why are Pex5-Pex14 inhibitors being developed as therapeutics, particularly for trypanosomiasis?
A2: In Trypanosoma, the first seven enzymes of the glycolytic pathway are uniquely compartmentalized within glycosomes. Disrupting the import of these enzymes into the glycosome by inhibiting the Pex5-Pex14 interaction leads to their mislocalization in the cytosol. This causes a metabolic catastrophe due to unregulated glycolysis, resulting in ATP depletion and the accumulation of toxic metabolic intermediates, which is lethal to the parasite. This parasite-specific metabolic vulnerability makes the Pex5-Pex14 interaction an attractive therapeutic target for diseases like Chagas disease and African sleeping sickness.
Q3: What are the common challenges encountered when transitioning Pex5-Pex14 inhibitors from in vitro to in vivo studies?
A3: A primary challenge is the unfavorable absorption, distribution, metabolism, and excretion (ADME) properties of many initial lead compounds. The nature of the Pex5-Pex14 interaction surface often leads to the development of inhibitors with poor physicochemical characteristics. A significant issue observed in vivo is high plasma protein binding, which reduces the concentration of the free, active inhibitor in the bloodstream, thereby limiting its efficacy.
Q4: How can the high plasma protein binding of a Pex5-Pex14 inhibitor be addressed?
A4: High plasma protein binding can be addressed through structural modification of the inhibitor. For instance, chemical modifications can be introduced to reduce binding to plasma proteins like albumin. One successful strategy involved synthesizing a derivative of a lead compound with significantly reduced plasma protein binding (from 99.4% down to 95.7%), which resulted in a higher available concentration of the free inhibitor in serum and improved in vivo activity.
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Low or no efficacy in animal models despite good in vitro activity. | 1. Poor Pharmacokinetics (PK): The inhibitor may have poor absorption, rapid metabolism, or rapid excretion, leading to low systemic exposure. 2. High Plasma Protein Binding: A high percentage of the inhibitor is bound to plasma proteins, reducing the free concentration available to interact with the target. 3. Poor Target Engagement in Vivo: The inhibitor may not be reaching the target tissue or cells at a sufficient concentration. | 1. Pharmacokinetic Profiling: Conduct thorough PK studies to determine the inhibitor's half-life, clearance, and bioavailability. Modify the chemical structure to improve these parameters. 2. Structure-Activity Relationship (SAR) Studies: Synthesize and test analogs of the inhibitor to identify modifications that reduce plasma protein binding while maintaining or improving potency. 3. Pharmacodynamic (PD) Studies: Measure target engagement in vivo using techniques such as immunoprecipitation or cellular thermal shift assays in tissue samples to confirm the inhibitor is reaching and binding to Pex14. |
| Observed toxicity in animal models. | 1. Off-Target Effects: The inhibitor may be interacting with other proteins in the host, leading to toxicity. 2. Metabolite-Induced Toxicity: A metabolite of the inhibitor, rather than the parent compound, may be causing toxicity. | 1. Selectivity Profiling: Screen the inhibitor against a panel of host proteins to identify potential off-target interactions. Modify the inhibitor's structure to improve selectivity. 2. Metabolite Identification and Profiling: Identify the major metabolites of the inhibitor and test them for toxicity and activity. If a toxic metabolite is identified, modify the parent compound to block the metabolic pathway leading to its formation. |
| Variability in in vivo efficacy results. | 1. Inconsistent Dosing or Formulation: The inhibitor may not be fully solubilized or may be unstable in the vehicle, leading to inconsistent dosing. 2. Animal Model Variability: Differences in animal age, weight, or health status can affect drug metabolism and response. | 1. Formulation Optimization: Develop a stable, solubilized formulation for the inhibitor. Ensure consistent preparation and administration of the formulation. 2. Standardize Animal Model: Use animals of a consistent age, weight, and health status. Ensure proper randomization and blinding of the study. |
Experimental Protocols
In Vitro PEX14-PEX5 Interaction Inhibition Assay (AlphaScreen)
This protocol is based on the AlphaScreen (Amplified Luminescent Proximity Homestead Assay) technology used to identify and characterize inhibitors of the PEX14-PEX5 interaction.
Objective: To quantify the ability of a test compound to inhibit the interaction between Pex14 and a Pex5-derived peptide.
Materials:
-
Purified N-terminally His-tagged Pex14
-
Biotinylated Pex5-derived peptide (e.g., ALSENWAQEFLA)
-
Streptavidin-coated Donor beads
-
Nickel chelate Acceptor beads
-
Assay buffer: PBS supplemented with 5 mg/mL BSA and 0.01% (v/v) Tween-20
-
Test compounds dissolved in DMSO
-
384-well microplate
Procedure:
-
Prepare a solution of 3 nM His-Pex14 and 10 nM biotinylated Pex5 peptide in the assay buffer.
-
Add the Pex14-Pex5 peptide mixture to the wells of a 384-well plate.
-
Add the test compounds at various concentrations to the wells. Include a DMSO-only control.
-
Incubate the plate at room temperature for 30 minutes.
-
Add the Streptavidin-coated Donor beads and Nickel chelate Acceptor beads to the wells.
-
Incubate the plate in the dark at room temperature for 1 hour.
-
Read the plate on an AlphaScreen-compatible plate reader.
Data Analysis: The inhibition of the Pex14-Pex5 interaction is measured as a decrease in the AlphaScreen signal. The half-maximal inhibitory concentration (IC50) or inhibition constant (Ki) is calculated by fitting the data to a dose-response curve.
In Vivo Efficacy Study in a Trypanosoma brucei Mouse Model
This protocol is a generalized procedure based on descriptions of in vivo studies with Pex5-Pex14 inhibitors.
Objective: To evaluate the in vivo efficacy of a Pex5-Pex14 inhibitor in a mouse model of Trypanosoma brucei infection.
Materials:
-
Female BALB/c mice (6-8 weeks old)
-
Trypanosoma brucei brucei (bioluminescent strain for in vivo imaging)
-
Pex5-Pex14 inhibitor formulated for oral or intraperitoneal administration
-
Vehicle control
-
Positive control drug (e.g., Suramin)
-
In vivo imaging system (IVIS) for bioluminescence imaging
Procedure:
-
Infect mice with a defined number of T. b. brucei parasites via intraperitoneal injection.
-
Monitor the infection by measuring parasitemia levels, for example, through in vivo bioluminescence imaging.
-
Once the infection is established (e.g., day 3 post-infection), randomize the mice into treatment and control groups.
-
Administer the Pex5-Pex14 inhibitor at a specified dose and schedule (e.g., 100 mg/kg twice daily, orally). Administer the vehicle to the control group and the positive control drug to another group.
-
Monitor parasitemia levels daily or every other day using the in vivo imaging system.
-
Monitor the mice for any signs of toxicity, such as weight loss or changes in behavior.
-
Continue treatment for a specified duration (e.g., 5 days).
-
After the treatment period, continue to monitor parasitemia to assess for any relapse.
Data Analysis: The efficacy of the inhibitor is determined by comparing the parasitemia levels in the treated group to the control group. The results can be presented as the ratio of post-treatment to initial parasitemia.
Visualizations
Caption: Pex5-Pex14 signaling pathway and inhibitor action.
Caption: Experimental workflow for Pex5-Pex14 inhibitor development.
Caption: Troubleshooting logic for in vivo Pex5-Pex14 inhibitor studies.
References
Technical Support Center: Pex5-Pex14 Interaction Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address the common challenge of non-specific binding in Pex5-Pex14 interaction assays.
Frequently Asked Questions (FAQs)
Q1: What are the primary causes of non-specific binding in Pex5-Pex14 assays?
A1: Non-specific binding in Pex5-Pex14 assays can stem from several factors:
-
Hydrophobic Interactions: Both Pex5 and Pex14 have hydrophobic regions that can interact non-specifically with assay surfaces (e.g., microplates, beads) or other proteins.[1]
-
Electrostatic Interactions: Charged residues on the surfaces of Pex5, Pex14, or protein tags can lead to unwanted ionic interactions with the assay matrix or other cellular proteins.[1][2]
-
Protein Aggregation: Improperly folded or aggregated bait or prey proteins can stick non-specifically to other proteins or surfaces.
-
Affinity Tag Issues: His-tags can bind to various cellular proteins, and GST tags may interact with non-target proteins, leading to false positives.[3][4]
-
Insufficient Blocking: Inadequate blocking of non-specific binding sites on the solid support (e.g., beads, plates) can lead to high background signals.
Q2: What are the key binding sites involved in the Pex5-Pex14 interaction that I should be aware of?
A2: The interaction between Pex5 and Pex14 is primarily mediated by multiple diaromatic pentapeptide motifs, most commonly the WxxxF/Y motif, located in the N-terminal half of Pex5. Human Pex5 has seven of these motifs. Additionally, a novel LVXEF binding motif has been identified in human Pex5 that also interacts with the N-terminal domain of Pex14. Pex14's N-terminal domain serves as the docking site for these Pex5 motifs.
Q3: What are typical binding affinities for the Pex5-Pex14 interaction?
A3: The binding affinity of Pex5 to Pex14 is generally in the nanomolar to low micromolar range, indicating a strong interaction. The specific affinity can vary depending on the specific Pex5 motif and the experimental conditions. For instance, longer Pex5 peptides containing the WxxxF/Y motif can bind to the N-terminal domain of Pex14 with dissociation constants (KD) as low as 0.07 µM. The novel LVXEF motif binds with a KD of approximately 157 nM.
Troubleshooting Guides
Issue 1: High Background in Co-Immunoprecipitation (Co-IP) / Pull-Down Assays
High background, characterized by the presence of many non-specific protein bands, is a common issue.
Troubleshooting Flowchart
Caption: Troubleshooting workflow for high background in Co-IP/Pull-down assays.
| Potential Cause | Recommended Solution |
| Non-specific binding to beads/resin | Pre-clear the cell lysate by incubating it with beads/resin alone before adding the antibody or bait protein. This will remove proteins that bind non-specifically to the solid support. |
| Insufficient washing | Increase the number of wash steps (e.g., from 3 to 5). Also, increase the stringency of the wash buffer by moderately increasing the salt (e.g., up to 500 mM NaCl) and/or detergent concentration (e.g., up to 1% Triton X-100 or 0.1% Tween 20). |
| Inappropriate buffer conditions | Optimize your lysis and wash buffers. Adjusting the pH closer to the isoelectric point of your proteins can minimize charge-based interactions. Including low concentrations of a non-ionic detergent can disrupt hydrophobic interactions. |
| Non-specific protein interactions | Add a blocking agent like Bovine Serum Albumin (BSA) at 0.1-1% to your lysis and wash buffers to reduce non-specific protein binding. |
| Too much bait protein or antibody | Titrate the amount of bait protein or antibody used for the pull-down/IP to find the optimal concentration that maximizes specific interaction while minimizing background. |
| Issues with affinity tags | For His-tagged proteins, add a low concentration of imidazole (10-20 mM) to the lysis and binding buffers to reduce non-specific binding of endogenous proteins to the Ni-NTA resin. For GST-tagged proteins, pre-incubate the lysate with glutathione beads to remove proteins that bind non-specifically to the beads themselves. |
Issue 2: Weak or No Signal for the Interacting Partner
This indicates that the interaction between Pex5 and Pex14 is not being detected effectively.
Logical Diagram for Weak/No Signal
References
Technical Support Center: Targeting the Pex5-Pex14 Protein-Protein Interface
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working on targeting the Pex5-Pex14 protein-protein interface.
Troubleshooting Guides & FAQs
This section addresses common challenges and questions that may arise during your research.
FAQs
Q1: What are the primary challenges in developing inhibitors for the Pex5-Pex14 interaction?
Targeting the Pex5-Pex14 protein-protein interaction (PPI) presents several challenges:
-
Multiple Binding Motifs: Human Pex5 has seven diaromatic pentapeptide motifs (WXXXF/Y) and a novel LVXEF motif, all of which can bind to the N-terminal domain (NTD) of Pex14.[1] This multivalency can make it difficult to achieve complete inhibition with a single small molecule.
-
Competitive Binding: Pex19, another protein involved in peroxisomal biogenesis, binds to the same site on Pex14 as Pex5, creating a competitive binding environment.[2][3]
-
Intrinsically Disordered Region: The N-terminal half of Pex5, which contains the Pex14 binding motifs, is intrinsically disordered.[4][5] This flexibility can be challenging for structure-based drug design.
-
High Affinity Interaction: The Pex5-Pex14 interaction has a high affinity, with dissociation constants (KD) in the nanomolar range, requiring inhibitors with very high potency to be effective.
Q2: My inhibitor shows good in vitro binding but low cellular activity. What could be the reason?
Several factors can contribute to a discrepancy between in vitro and cellular activity:
-
Cellular Permeability: The inhibitor may have poor cell membrane permeability, preventing it from reaching its intracellular target.
-
Off-Target Effects: The compound might be interacting with other cellular components, reducing its effective concentration at the Pex5-Pex14 interface.
-
Metabolic Instability: The inhibitor could be rapidly metabolized and inactivated within the cell.
-
Efflux Pumps: The compound may be actively transported out of the cell by efflux pumps.
-
Presence of Multiple Binding Sites: Even if the inhibitor blocks one Pex5 motif, the remaining motifs can still mediate the interaction with Pex14 in a cellular context.
Troubleshooting
Issue: Low potency or inconsistent results in binding assays.
-
Possible Cause 1: Protein quality and integrity.
-
Troubleshooting Step: Verify the purity and folding of your recombinant Pex5 and Pex14 proteins using SDS-PAGE and circular dichroism. Ensure that the proteins are properly folded and free of degradation products.
-
-
Possible Cause 2: Incorrect buffer conditions.
-
Troubleshooting Step: Optimize buffer components such as pH, salt concentration, and additives. The Pex5-Pex14 interaction can be sensitive to these conditions.
-
-
Possible Cause 3: Inappropriate assay choice.
-
Troubleshooting Step: Consider the strengths and weaknesses of your chosen assay. For example, an AlphaScreen assay is highly sensitive but can be prone to artifacts. Corroborate your findings with an orthogonal method like Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC).
-
Issue: Difficulty in achieving selectivity for the Pex5-Pex14 interaction over Pex19-Pex14.
-
Possible Cause: Similar binding sites.
-
Troubleshooting Step: Exploit the subtle differences in the binding modes of Pex5 and Pex19. Pex5 and Pex19 peptides bind to the same surface on Pex14 but with opposite directionality. Structure-based design focusing on these differences may yield selective inhibitors.
-
Quantitative Data Summary
The following tables summarize key quantitative data related to the Pex5-Pex14 interaction.
Table 1: Binding Affinities of Pex5 Peptides to Pex14
| Pex5 Peptide/Fragment | Interacting Partner | Technique | Dissociation Constant (KD) | Reference |
| Pex5-(1-110) | Pex14-NTD | ITC | 157 ± 9 nM | |
| Pex5(116–124) | Pex14(N) | ITC | 0.47 µM | |
| Pex5(113–127) | Pex14(N) | ITC | 0.12 µM | |
| Pex5(108–127) | Pex14(N) | ITC | 0.07 µM | |
| Pex5 NTD (1-315) | Pex14 NTD (1-104) | ITC | ~150 nM (in aqueous buffer) | |
| Pex5 NTD (1-315) | Pex14 NTD (1-104) | ITC | ~250 nM (in presence of bicelles) | |
| PEX14 IPSWQI peptide | PEX5 TPR domain | FP | 2.9 µM |
Table 2: Potency of Pex5-Pex14 Interaction Inhibitors
| Inhibitor | Target Organism | Assay | Potency (Ki / IC50 / EC50) | Reference |
| Compound 5 | Trypanosoma | PEX14-PEX5 binding inhibitor | Ki = 207 nM | |
| Hybrid molecule 29 | Trypanosoma brucei | AlphaScreen | IC50 = 0.4 µM | |
| Pyrazolo[4,3-c]pyridines | Trypanosoma brucei | Trypanocidal activity | EC50 in the low micromolar range | |
| Oxopiperazine-based peptidomimetics | Trypanosoma brucei brucei | Cellular activity | Active against T. b. brucei |
Experimental Protocols
Detailed methodologies for key experiments are provided below.
1. Isothermal Titration Calorimetry (ITC)
ITC measures the heat change upon binding of two molecules to determine the binding affinity (KD), stoichiometry (n), and thermodynamic parameters (ΔH and ΔS).
-
Materials:
-
Purified Pex5 (or a fragment containing the binding motifs) and Pex14-NTD proteins.
-
ITC instrument.
-
Dialysis buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 1 mM DTT).
-
-
Procedure:
-
Dialyze both protein samples extensively against the same buffer to minimize buffer mismatch effects.
-
Determine the protein concentrations accurately using a reliable method (e.g., BCA assay or UV-Vis spectroscopy).
-
Degas the protein solutions to prevent air bubbles in the calorimeter.
-
Load the Pex14-NTD solution (e.g., 30 µM) into the sample cell and the Pex5 solution (e.g., 50 µM) into the injection syringe.
-
Set the experimental parameters (e.g., temperature, stirring speed, injection volume, and spacing).
-
Perform the titration experiment, injecting small aliquots of the Pex5 solution into the Pex14-NTD solution.
-
Analyze the resulting thermogram to determine the binding parameters using the instrument's software.
-
2. Surface Plasmon Resonance (SPR)
SPR is a label-free technique to study biomolecular interactions in real-time, providing kinetic data (kon and koff) and binding affinity (KD).
-
Materials:
-
SPR instrument and sensor chip (e.g., CM5).
-
Purified GST-tagged Pex14-NTD and Pex5 fragment.
-
Immobilization reagents (e.g., EDC/NHS).
-
Running buffer (e.g., HBS-EP).
-
-
Procedure:
-
Immobilize the GST-tagged Pex14-NTD onto the sensor chip surface via amine coupling.
-
Prepare a series of dilutions of the Pex5 fragment (analyte) in the running buffer.
-
Inject the different concentrations of the analyte over the sensor surface and a reference flow cell.
-
Monitor the change in the SPR signal (response units) over time.
-
After each injection, regenerate the sensor surface to remove the bound analyte.
-
Fit the sensorgrams to a suitable binding model (e.g., 1:1 Langmuir binding) to determine the kinetic and affinity constants.
-
3. Peptide Overlay Binding Assay
This assay is used to identify binding motifs within a protein sequence.
-
Materials:
-
Cellulose membrane with synthesized peptides.
-
His-tagged Pex14-NTD.
-
Blocking buffer (e.g., 3% BSA in TBS).
-
Primary antibody (e.g., monoclonal anti-His6).
-
HRP-conjugated secondary antibody.
-
Chemiluminescent substrate.
-
-
Procedure:
-
Synthesize peptides of interest (e.g., 15-amino-acid fragments of Pex5) directly on a cellulose membrane.
-
Block the membrane with blocking buffer.
-
Incubate the membrane with a solution of His-tagged Pex14-NTD.
-
Wash the membrane to remove unbound protein.
-
Incubate with the primary antibody against the His-tag.
-
Wash and then incubate with the HRP-conjugated secondary antibody.
-
Detect the bound Pex14-NTD by adding a chemiluminescent substrate and imaging the membrane.
-
Visualizations
Diagram 1: Challenges in Targeting the Pex5-Pex14 Interface
Caption: Challenges in targeting the Pex5-Pex14 protein-protein interface.
Diagram 2: Inhibitor Screening and Validation Workflow
Caption: A typical workflow for Pex5-Pex14 inhibitor screening and validation.
Diagram 3: Troubleshooting Common Experimental Issues
References
- 1. A Novel Pex14 Protein-interacting Site of Human Pex5 Is Critical for Matrix Protein Import into Peroxisomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structural basis for competitive interactions of Pex14 with the import receptors Pex5 and Pex19 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Structural basis for competitive interactions of Pex14 with the import receptors Pex5 and Pex19 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. researchgate.net [researchgate.net]
Technical Support Center: Enhancing the Selectivity of Pex5-Pex14 Inhibitors for Trypanosoma
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers working on enhancing the selectivity of Pex5-Pex14 inhibitors for Trypanosoma.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
General
-
Q1: What is the rationale for targeting the Pex5-Pex14 interaction in Trypanosoma?
-
A1: In Trypanosoma, many enzymes of the glycolytic pathway are compartmentalized within glycosomes, which are specialized peroxisomes. This localization is essential for the parasite's survival.[1][2] The import of these enzymes into the glycosome is mediated by the interaction between the Pex5 receptor and the Pex14 docking protein on the glycosomal membrane.[3][4][5] Disrupting the Pex5-Pex14 protein-protein interaction (PPI) with small molecule inhibitors leads to the mislocalization of glycosomal enzymes into the cytosol, causing a metabolic catastrophe and ultimately killing the parasite. This makes the Pex5-Pex14 interface a promising drug target for trypanosomiasis.
-
-
Q2: What is the basis for the selective inhibition of the Trypanosoma Pex5-Pex14 interaction over the human ortholog?
-
A2: While the overall binding mode of Pex5 to Pex14 is similar between Trypanosoma and humans, there are key differences in the amino acid sequences of the Pex5 binding pocket on Pex14. Specifically, amino acid differences in the hydrophobic pockets that accommodate the WxxxF/Y motif of Pex5 can be exploited to design inhibitors that selectively target T. brucei Pex14. For instance, residues such as Arg28, Asn31, Glu34, and Asp38 in T. brucei Pex14 differ from their counterparts (Leu28, Thr31, Lys34, and Asn38) in human Pex14, allowing for the development of species-specific inhibitors.
-
Assay Development and Troubleshooting
-
Q3: My AlphaScreen/HTRF assay shows a low signal-to-background ratio. What are the possible causes and solutions?
-
A3:
-
Protein Quality: Ensure that your recombinant Pex5 and Pex14 proteins are properly folded and active. Confirm their integrity using techniques like SDS-PAGE and circular dichroism.
-
Buffer Composition: The assay buffer is critical. It should be optimized for pH, salt concentration, and additives. For example, a common buffer is PBS supplemented with BSA and a non-ionic detergent like Tween-20 to prevent non-specific binding.
-
Concentration of Assay Components: The concentrations of the donor and acceptor beads, as well as the interacting proteins, need to be carefully titrated to find the optimal window for a robust signal.
-
Compound Interference: Some of your test compounds might interfere with the assay chemistry (e.g., by quenching the signal). It is advisable to run control experiments with the compounds in the absence of one of the interacting partners to identify such effects.
-
-
-
Q4: The IC50 values from my biochemical assays (e.g., AlphaScreen) do not correlate well with the trypanocidal activity (EC50) from my cell-based assays. Why could this be?
-
A4: Discrepancies between biochemical and cellular activity are common and can arise from several factors:
-
Cell Permeability: The inhibitor may have poor permeability across the Trypanosoma cell membrane.
-
Metabolic Instability: The compound might be rapidly metabolized by the parasite into an inactive form.
-
Off-Target Effects: The observed trypanocidal activity could be due to the compound acting on other targets within the parasite. It's important to confirm on-target engagement in a cellular context, for example, by demonstrating the mislocalization of glycosomal enzymes upon treatment.
-
Efflux Pumps: The inhibitor could be a substrate for efflux pumps in Trypanosoma, which actively remove it from the cell.
-
Plasma Protein Binding: In in vivo studies, high plasma protein binding can reduce the free concentration of the inhibitor available to act on the parasite.
-
-
-
Q5: I am having trouble expressing and purifying soluble recombinant Trypanosoma Pex14. What can I do?
-
A5: The N-terminal domain of Pex14 is the region that interacts with Pex5 and is a small helical fold. Expressing only this domain rather than the full-length protein, which contains a transmembrane region, will likely improve solubility. Using an E. coli expression system with a solubility-enhancing tag like GST or MBP, followed by cleavage of the tag, can also be beneficial. Optimization of expression conditions such as temperature, induction time, and the choice of bacterial strain is also recommended.
-
Inhibitor Optimization
-
Q6: How can I improve the selectivity of my Pex5-Pex14 inhibitors for Trypanosoma?
-
A6:
-
Structure-Based Design: Utilize the available high-resolution crystal and NMR structures of T. brucei and human Pex14 in complex with inhibitors to guide your medicinal chemistry efforts. Focus on exploiting the amino acid differences in the binding pockets.
-
Fragment-Based Screening: An NMR-based fragment screen can identify small chemical fragments that bind to Trypanosoma Pex14. These fragments can then be grown or linked to develop more potent and selective inhibitors.
-
Computational Approaches: Employ pharmacophore modeling and in silico screening to identify novel scaffolds that are predicted to bind selectively to the Trypanosoma Pex14.
-
-
-
Q7: My lead compound has good in vitro activity but poor in vivo efficacy. What are the next steps?
-
A7: Focus on optimizing the pharmacokinetic properties of your compound. This includes improving its solubility, metabolic stability, and cell permeability, while reducing plasma protein binding. Medicinal chemistry efforts can be directed towards modifying the compound's structure to enhance its drug-like properties without compromising its on-target activity.
-
Quantitative Data Summary
Table 1: In Vitro Activity of Pex5-Pex14 Inhibitors
| Compound | Target | Assay | IC50 / Ki / KD | Reference |
| Pyrazolo[4,3-c]pyridine derivative 1 | T. brucei Pex14 | NMR | KD: 163 µM | |
| T. brucei Pex14-Pex5 | AlphaScreen | EC50: 265 µM | ||
| T. cruzi Pex14-Pex5 | AlphaScreen | EC50: 539 µM | ||
| Optimized pyrazolo[4,3-c]pyridine derivative 5 | T. brucei Pex14-Pex5 | - | Ki: 207 nM | |
| Optimized pyrazolo[4,3-c]pyridine derivative | T. brucei | - | EC50: 0.19 µM | |
| T. cruzi | - | EC50: 0.57 µM | ||
| Dibenzo[b,f]oxazepin-11(10H)-one derivative | T. brucei Pex14-Pex5 | AlphaScreen | EC50: 95 µM |
Experimental Protocols
AlphaScreen Assay for Pex5-Pex14 Interaction
This protocol is adapted from Dawidowski et al., 2017.
-
Reagents:
-
N-terminally His-tagged T. brucei Pex14 (N-terminal domain)
-
Biotinylated Pex5-derived peptide (e.g., ALSENWAQEFLA)
-
Assay Buffer: PBS, 5 mg/mL BSA, 0.01% (v/v) Tween-20
-
Streptavidin-coated Donor beads and Ni-NTA-coated Acceptor beads
-
Test compounds dissolved in DMSO
-
-
Procedure:
-
In a 384-well plate, mix 3 nM of His-Pex14 with 10 nM of the biotinylated Pex5 peptide in the assay buffer.
-
Add the test compounds at various concentrations. Include DMSO-only wells as a negative control.
-
Incubate the plate at room temperature for 30 minutes.
-
Add the Donor and Acceptor beads.
-
Incubate the plate in the dark at room temperature for 1-2 hours.
-
Read the plate on an AlphaScreen-compatible plate reader.
-
-
Data Analysis:
-
Calculate the percentage of inhibition for each compound concentration relative to the DMSO control.
-
Plot the percentage of inhibition against the compound concentration and fit the data to a dose-response curve to determine the IC50 value.
-
Trypanocidal Activity Assay
-
Cell Culture:
-
Culture bloodstream form Trypanosoma brucei in a suitable medium (e.g., HMI-9) at 37°C with 5% CO2.
-
-
Procedure:
-
Seed the parasites into a 96-well plate at a density of approximately 1 x 10^4 cells/mL.
-
Add the test compounds at various concentrations.
-
Incubate the plate for 48-72 hours.
-
Add a viability dye (e.g., resazurin) and incubate for a further 4-6 hours.
-
Measure the fluorescence or absorbance on a plate reader.
-
-
Data Analysis:
-
Determine the EC50 value, which is the concentration of the compound that reduces parasite viability by 50%.
-
Visualizations
References
- 1. researchgate.net [researchgate.net]
- 2. Frontiers | A Small Molecule Inhibitor of Pex3–Pex19 Interaction Disrupts Glycosome Biogenesis and Causes Lethality in Trypanosoma brucei [frontiersin.org]
- 3. Inhibitors of glycosomal protein import provide new leads against trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. biorxiv.org [biorxiv.org]
- 5. Inhibitors of glycosomal protein import provide new leads against trypanosomiasis [microbialcell.com]
Validation & Comparative
Validating Target Engagement of Pex5-Pex14 Inhibitors in Cells: A Comparative Guide
For researchers, scientists, and drug development professionals, confirming that a novel inhibitor reaches and interacts with its intended target within a cell is a critical step in the drug discovery pipeline. This guide provides a comparative overview of established and emerging methods to validate the target engagement of inhibitors designed to disrupt the Pex5-Pex14 protein-protein interaction (PPI), a key step in peroxisomal protein import.
The interaction between the cytosolic receptor Pex5 and the peroxisomal membrane protein Pex14 is essential for the import of proteins containing a Peroxisomal Targeting Signal 1 (PTS1) into the peroxisome.[1] Inhibition of this interaction is a promising therapeutic strategy for various diseases, including certain parasitic infections where related organelles (glycosomes) are vital for parasite survival.[2][3] This guide details and compares key cellular assays for confirming that Pex5-Pex14 inhibitors effectively engage their target in a cellular context.
Comparison of Cellular Target Engagement Assays
A variety of techniques can be employed to measure the direct interaction of an inhibitor with the Pex5-Pex14 complex within cells. Each method offers distinct advantages and disadvantages in terms of throughput, sensitivity, and the specific question it answers.
| Assay | Principle | Output | Advantages | Disadvantages |
| Cellular Thermal Shift Assay (CETSA) | Ligand binding increases the thermal stability of the target protein. | Change in melting temperature (Tm) | Label-free; applicable to native proteins; can be adapted to a high-throughput format. | Indirect measure of binding; not all inhibitors cause a significant thermal shift; requires specific antibodies. |
| Bioluminescence Resonance Energy Transfer (BRET) | Energy transfer between a luciferase donor and a fluorescent acceptor fused to interacting proteins. | Decrease in BRET signal | Live-cell assay; ratiometric measurement reduces variability; high sensitivity. | Requires genetic engineering of cells; potential for steric hindrance from fusion tags. |
| Fluorescence Resonance Energy Transfer (FRET) | Energy transfer between two fluorophores fused to interacting proteins. | Decrease in FRET signal | Live-cell assay; provides spatial information with microscopy. | Requires genetic engineering; photobleaching and spectral overlap can be problematic. |
| Proximity Ligation Assay (PLA) | Antibody-based detection of close proximity between two proteins, resulting in a fluorescent signal. | Quantification of fluorescent spots | High specificity and sensitivity; can be used for endogenous proteins; provides spatial information. | Requires specific and high-quality antibody pairs; semi-quantitative. |
| Co-Immunoprecipitation (Co-IP) | Antibody-based pulldown of a target protein to identify interacting partners. | Reduction in co-precipitated partner protein | Can be used for endogenous proteins; widely established technique. | Prone to false positives/negatives; typically qualitative or semi-quantitative; performed on cell lysates. |
Quantitative Comparison of Pex5-Pex14 Inhibitors
The following table summarizes representative quantitative data for Pex5-Pex14 inhibitors from various studies. It is important to note that direct comparison of absolute values across different assays and research groups should be done with caution due to variations in experimental conditions.
| Inhibitor | Assay Type | Target Organism | EC50 / Kd (µM) | Reference |
| Compound 8c | In vitro cell viability | T. brucei brucei | 8.12 | [2] |
| Compound 11b | In vitro cell viability | T. brucei brucei | 7.70 | [2] |
| Compound 8d | In vitro cell viability | T. brucei brucei | 7.38 | |
| Pyrazolo[4,3-c]pyridine derivative | AlphaScreen | Trypanosoma | Varies (EC50) | |
| Dibenzo[b,f]oxazepin-11(10H)-one derivative | MST | T. brucei | Varies (Kd) |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the experimental approaches, the following diagrams illustrate the key pathways and workflows discussed in this guide.
Experimental Protocols
Detailed methodologies for the key experiments are provided below.
Cellular Thermal Shift Assay (CETSA)
-
Cell Culture and Treatment: Plate cells and culture overnight. Treat cells with the Pex5-Pex14 inhibitor or vehicle control for a specified time (e.g., 1-2 hours) at 37°C.
-
Heating: Aliquot cell suspensions into PCR tubes. Heat the samples in a thermocycler across a range of temperatures (e.g., 40-70°C) for 3 minutes. Include a non-heated control.
-
Lysis: Lyse the cells using freeze-thaw cycles or a suitable lysis buffer containing protease and phosphatase inhibitors.
-
Centrifugation: Pellet the aggregated proteins by centrifugation at high speed (e.g., 20,000 x g) for 20 minutes at 4°C.
-
Protein Quantification: Collect the supernatant (soluble fraction) and determine the protein concentration.
-
Western Blotting: Normalize protein concentrations, separate proteins by SDS-PAGE, and transfer to a membrane. Probe with primary antibodies against Pex14 and a loading control.
-
Data Analysis: Quantify the band intensities. Plot the normalized intensity of Pex14 against the temperature to generate melt curves. A shift in the melting curve to a higher temperature in the presence of the inhibitor indicates target engagement.
Bioluminescence/Fluorescence Resonance Energy Transfer (BRET/FRET) Assay
-
Plasmid Construction: Create expression vectors for Pex5 fused to a BRET/FRET donor (e.g., Renilla Luciferase or a fluorescent protein like CFP) and Pex14 fused to a BRET/FRET acceptor (e.g., a fluorescent protein like YFP).
-
Cell Transfection: Co-transfect cells with the donor and acceptor fusion constructs.
-
Inhibitor Treatment: Plate the transfected cells in a multi-well plate and treat with a range of inhibitor concentrations.
-
Signal Detection:
-
For BRET: Add the luciferase substrate (e.g., coelenterazine h) and measure the luminescence emission at the donor and acceptor wavelengths using a plate reader.
-
For FRET: Excite the donor fluorophore and measure the emission at both the donor and acceptor wavelengths using a fluorescence plate reader or microscope.
-
-
Data Analysis: Calculate the BRET or FRET ratio (acceptor emission / donor emission). A decrease in the ratio with increasing inhibitor concentration indicates disruption of the Pex5-Pex14 interaction. Plot the dose-response curve to determine the EC50 value of the inhibitor.
Proximity Ligation Assay (PLA)
-
Cell Preparation: Culture cells on coverslips, treat with the Pex5-Pex14 inhibitor or vehicle, and then fix and permeabilize the cells.
-
Primary Antibody Incubation: Incubate the cells with primary antibodies raised in different species, one specific for Pex5 and the other for Pex14.
-
PLA Probe Incubation: Incubate with secondary antibodies conjugated to oligonucleotides (PLA probes).
-
Ligation: If the proteins are in close proximity (<40 nm), the oligonucleotides are ligated to form a circular DNA template.
-
Amplification: A rolling-circle amplification reaction generates a long DNA product.
-
Detection: Fluorescently labeled oligonucleotides hybridize to the amplified DNA, creating a bright fluorescent spot.
-
Imaging and Analysis: Visualize the fluorescent spots using a fluorescence microscope. The number of spots per cell is quantified as a measure of the Pex5-Pex14 interaction. A decrease in the number of spots in inhibitor-treated cells indicates target engagement.
Functional Assay: Mislocalization of PTS1-Containing Proteins
-
Cell Culture and Treatment: Culture cells and treat with the Pex5-Pex14 inhibitor or vehicle control.
-
Immunofluorescence: Fix and permeabilize the cells. Incubate with a primary antibody against a known PTS1-containing protein (e.g., catalase) and a peroxisomal marker (e.g., PMP70).
-
Secondary Antibody Incubation: Incubate with fluorescently labeled secondary antibodies.
-
Imaging: Acquire images using a fluorescence or confocal microscope.
-
Analysis: In untreated cells, the PTS1 protein will show a punctate staining pattern, co-localizing with the peroxisomal marker. In inhibitor-treated cells, effective target engagement will lead to a diffuse cytosolic staining of the PTS1 protein, indicating a failure of peroxisomal import. The degree of mislocalization can be quantified by measuring the fluorescence intensity in the cytosol versus peroxisomes.
Conclusion
Validating the cellular target engagement of Pex5-Pex14 inhibitors is essential for their development as research tools and potential therapeutics. The choice of assay depends on the specific research question, available resources, and desired throughput. A multi-faceted approach, combining a direct binding assay (such as CETSA or BRET/FRET) with a functional readout (like the PTS1 protein import assay), provides the most robust validation of on-target activity. This guide serves as a starting point for researchers to select and implement the most appropriate methods for their Pex5-Pex14 inhibitor validation studies.
References
- 1. Peroxisome Targeting Signal Type 1 (PTS1) Receptor Is Involved in Import of Both PTS1 and PTS2: Studies with PEX5-Defective CHO Cell Mutants - PMC [pmc.ncbi.nlm.nih.gov]
- 2. iris.cnr.it [iris.cnr.it]
- 3. Inhibitors of glycosomal protein import provide new leads against trypanosomiasis [microbialcell.com]
comparing different scaffolds for Pex5-Pex14 inhibition
A new frontier in drug discovery is the targeting of the Pex5-Pex14 protein-protein interaction (PPI), a critical step in the import of proteins into peroxisomes. This pathway is essential for the viability of various organisms, including the parasitic protists of the Trypanosoma genus, which are responsible for debilitating diseases such as Chagas disease and African sleeping sickness. By disrupting this interaction, researchers aim to induce metabolic catastrophe within the parasite, leading to its death. This report provides a comparative guide to different scaffolds developed for the inhibition of the Pex5-Pex14 interaction, detailing their performance, the experimental protocols used for their evaluation, and the underlying biological pathways.
The Pex5-Pex14 Interaction: A Locus of Vulnerability
Peroxisomal protein import is a vital process in eukaryotic cells. It relies on the recognition of peroxisomal targeting signals (PTS) on cargo proteins by cytosolic receptors, followed by the docking of the receptor-cargo complex onto the peroxisomal membrane. The interaction between the Pex5 receptor, which recognizes PTS1-containing cargo, and the Pex14 docking protein is a pivotal event in this process.[1] In Trypanosoma, this machinery is localized to specialized peroxisomes called glycosomes, which are indispensable for the parasite's energy metabolism.[2] The essential nature of this pathway in these pathogens has made the Pex5-Pex14 PPI an attractive target for novel therapeutic interventions.[3][4]
Comparative Analysis of Pex5-Pex14 Inhibitor Scaffolds
Several small molecule scaffolds have been identified and optimized to inhibit the Pex5-Pex14 interaction. These inhibitors have been primarily developed to target the Trypanosoma Pex14 protein. Below is a summary of the key scaffolds and their reported activities.
| Scaffold Class | Representative Compound(s) | Target Organism | Inhibition Constant (Ki) | Trypanocidal Activity (EC50) | Reference |
| α-Helical Mimetics (Oxopiperazine-based) | Not specified in abstract | Trypanosoma brucei brucei | - | Displayed cellular activity | [5] |
| Dibenzo[b,f]oxazepin-11(10H)-one | HTS hit and derivatives | Trypanosoma | - | Showed trypanocidal activity in cell-based assays | |
| In silico hit derivatives | Compound 5 | Trypanosoma | 207 nM | Lower than Ki |
Experimental Protocols for Inhibitor Evaluation
The discovery and characterization of Pex5-Pex14 inhibitors have been facilitated by a range of biochemical and biophysical assays.
High-Throughput Screening (HTS) Assays
A key method for identifying initial hit compounds is the Homogeneous Time-Resolved Fluorescence (HTRF) assay. This assay is performed in a 384-well plate format and measures the interaction between tagged Pex5 and Pex14 proteins. A decrease in the HTRF signal in the presence of a test compound indicates inhibition of the PPI.
Binding Affinity and Kinetics Assays
-
Isothermal Titration Calorimetry (ITC): ITC is used to determine the binding affinity (dissociation constant, KD), stoichiometry, and thermodynamic parameters of the interaction between Pex14 and Pex5 or its inhibitory peptides.
-
Surface Plasmon Resonance (SPR): SPR is employed to measure the kinetics of binding and dissociation (kon and koff rates) and to determine the binding affinity between Pex5 fragments and Pex14.
Structural Biology Techniques
-
X-ray Crystallography and Nuclear Magnetic Resonance (NMR) Spectroscopy: These techniques have been instrumental in elucidating the three-dimensional structures of Pex14 in complex with Pex5-derived peptides and small molecule inhibitors. This structural information is crucial for understanding the molecular basis of the interaction and for guiding the structure-based design of more potent and selective inhibitors.
Cellular Assays
-
Trypanocidal Activity Assays: The ultimate test for the developed inhibitors is their ability to kill Trypanosoma parasites. These assays involve incubating the parasites with varying concentrations of the compounds and determining the half-maximal effective concentration (EC50) that leads to parasite death.
Visualizing the Pex5-Pex14 Inhibition Pathway
The following diagrams illustrate the peroxisomal protein import pathway and the mechanism of its inhibition by targeting the Pex5-Pex14 interaction.
Conclusion
The development of small molecule inhibitors targeting the Pex5-Pex14 protein-protein interaction represents a promising strategy for the development of novel therapeutics, particularly for trypanosomal diseases. The diverse chemical scaffolds identified to date, coupled with a robust toolkit of experimental methods for their evaluation and optimization, provide a solid foundation for future drug discovery efforts in this area. Further research focusing on improving the potency, selectivity, and pharmacokinetic properties of these inhibitors will be crucial for their translation into clinical candidates.
References
- 1. Peroxisomal Protein Targeting: A Step-by-Step Guide to PEX5, PEX7, and PEX19 - RBR Life Science [rbrlifescience.com]
- 2. Inhibitors of glycosomal protein import provide new leads against trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Inhibitors of PEX14 disrupt protein import into glycosomes and kill Trypanosoma parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. 5l87 - Targeting the PEX14-PEX5 interaction by small molecules provides novel therapeutic routes to treat trypanosomiases. - Summary - Protein Data Bank Japan [pdbj.org]
- 5. Development of novel PEX5-PEX14 protein-protein interaction (PPI) inhibitors based on an oxopiperazine template - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to Pyrazolo[4,3-c]pyridine Pex14 Inhibitors and Alternatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a detailed comparison of pyrazolo[4,3-c]pyridine-based inhibitors of the PEX14-PEX5 protein-protein interaction (PPI), a validated drug target in Trypanosoma parasites, the causative agents of devastating diseases like Human African Trypanosomiasis and Chagas disease.[1][2] The guide outlines the structure-activity relationship (SAR) of this scaffold, presents key experimental data, and compares its performance with alternative chemical series targeting the same interaction.
Introduction to PEX14 Inhibition
The biogenesis of glycosomes, peroxisome-related organelles essential for the metabolism of Trypanosoma parasites, relies on the import of matrix proteins from the cytosol.[3] This process is mediated by a cascade of PEX proteins. A crucial step is the docking of the cytosolic receptor PEX5, which carries the cargo proteins, to PEX14, a protein anchored on the glycosomal membrane.[4]
The disruption of the PEX14-PEX5 PPI leads to the mislocalization of glycosomal enzymes, triggering a metabolic catastrophe and ultimately, parasite death.[5] This makes the PEX14-PEX5 interface a prime target for the development of novel trypanocidal drugs. The pyrazolo[4,3-c]pyridine scaffold emerged from a structure-based drug discovery campaign as the first small-molecule inhibitor of this PPI.
Signaling Pathway and Experimental Workflow
The development and evaluation of PEX14 inhibitors involve a series of biochemical and cell-based assays to determine their potency and mechanism of action.
References
- 1. Structure-Activity Relationship in Pyrazolo[4,3- c]pyridines, First Inhibitors of PEX14-PEX5 Protein-Protein Interaction with Trypanocidal Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Protocol to analyze the transmigration efficiency of T. brucei using an in vitro model of the blood-cerebrospinal fluid barrier - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Discovery of Trypanosoma brucei inhibitors enabled by a unified synthesis of diverse sulfonyl fluorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. iris.cnr.it [iris.cnr.it]
A Comparative Guide to Pex5-Pex14 ppi-IN-2 and Other Trypanocidal Compounds
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the novel trypanocidal compound class, Pex5-Pex14 protein-protein interaction (PPI) inhibitors, with a focus on Pex5-pex14 ppi-IN-2, against established trypanocidal drugs. The information is supported by experimental data to aid in the evaluation of these compounds for further research and development.
Introduction
Trypanosomiasis, encompassing both Human African Trypanosomiasis (HAT) and Chagas disease, is caused by protozoan parasites of the genus Trypanosoma. Current therapeutic options are limited, often associated with significant toxicity, and face challenges with emerging drug resistance. This necessitates the exploration of novel drug targets and chemical entities. One such promising target is the protein-protein interaction between peroxin 5 (PEX5) and peroxin 14 (PEX14), which is crucial for the biogenesis of glycosomes, organelles essential for trypanosome metabolism. This compound belongs to a class of small molecule inhibitors designed to disrupt this interaction, leading to parasite death. This guide compares the performance of these inhibitors with standard-of-care trypanocidal agents.
Data Presentation: Comparative Efficacy and Cytotoxicity
The following table summarizes the in vitro activity of Pex5-Pex14 PPI inhibitors and standard trypanocidal drugs against Trypanosoma species, along with their cytotoxicity against various mammalian cell lines. The Selectivity Index (SI), a ratio of cytotoxicity to trypanocidal activity, is provided where data is available, offering a measure of the compound's therapeutic window.
| Compound | Target Organism | Assay | IC50/EC50 (µM) | Cytotoxicity Assay | Cell Line | CC50/LD50 (µM) | Selectivity Index (SI) |
| Pex5-Pex14 PPI Inhibitors | |||||||
| Optimized Inhibitor | T. cruzi | Amastigote | 0.57[1] | Not Specified | Human Cells | Low Toxicity[1] | >10[1] |
| Compound 8 (ppi-IN-1) | T. b. brucei | Bloodstream | 5[2] | Not Specified | Not Specified | Not Specified | Not Specified |
| Compound 12 | T. b. brucei | Bloodstream | Low Micromolar[2] | Not Specified | HepG2 | Not Specified | Selective |
| Standard Trypanocidal Drugs | |||||||
| Suramin | T. b. rhodesiense | Bloodstream | MIC: 0.02-0.2 µg/mL | MTT Assay | HepG2 | LD50: 45.04 | Not directly comparable |
| Pentamidine | T. b. gambiense | Bloodstream | IC50: 0.0053 | Viability Assay | HEK293T | CC50: < 0.4 | < 80 |
| Melarsoprol | T. b. brucei | Bloodstream | IC50: 0.0069 | Viability Assay | L6 | Not Specified | 800 |
| Eflornithine | T. b. gambiense | Bloodstream | IC50: 9.1 | Cell Viability | HFF-1 | > 500 µg/mL | High |
| Nifurtimox | T. cruzi | Amastigote | IC50: 2.62 | Cell Viability | Vero | CC50: > 45 | > 45 |
| Benznidazole | T. cruzi | Amastigote | IC50: 4.00 | Cell Viability | L929 | Not Specified | Not Specified |
Note: Direct comparison of IC50/EC50 and CC50/LD50 values should be made with caution due to variations in experimental conditions, parasite strains, and cell lines used across different studies. Specific data for this compound was not publicly available at the time of this guide's compilation; therefore, data for closely related and representative compounds from the same inhibitor class are presented.
Signaling Pathways and Mechanisms of Action
The following diagrams illustrate the mechanisms of action for Pex5-Pex14 PPI inhibitors and standard trypanocidal drugs.
Caption: Pex5-Pex14 PPI inhibitors block the essential interaction for glycosome biogenesis.
Caption: Diverse mechanisms of action of established trypanocidal drugs.
Experimental Protocols
Detailed methodologies for the key experiments cited in this guide are provided below to ensure reproducibility and aid in the design of future studies.
In Vitro Trypanocidal Activity Assays
1. Alamar Blue Assay for Trypanosoma brucei Viability
This assay quantitatively measures the proliferation of T. brucei bloodstream forms.
-
Cell Culture: T. brucei brucei bloodstream forms (e.g., strain 427) are cultured in HMI-9 medium supplemented with 10% heat-inactivated fetal bovine serum at 37°C in a 5% CO2 atmosphere.
-
Assay Procedure:
-
Dispense 50 µL of cell suspension (e.g., 2 x 10^4 cells/mL) into each well of a 96-well microtiter plate.
-
Add serial dilutions of the test compounds in a final volume of 50 µL per well. Include appropriate controls (cells with no drug and medium only).
-
Incubate the plates for 48 hours at 37°C in a 5% CO2 incubator.
-
Add 10 µL of Alamar Blue solution to each well.
-
Incubate for an additional 24 hours.
-
Measure fluorescence using a microplate reader with an excitation wavelength of 530-560 nm and an emission wavelength of 590 nm.
-
-
Data Analysis: The IC50 values are calculated by plotting the percentage of viable cells against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.
2. SYBR Green qPCR Assay for Trypanosoma cruzi Parasitemia
This method quantifies the parasite load in in vitro infected mammalian cells.
-
Cell Infection:
-
Seed mammalian cells (e.g., Vero or L6 cells) in 96-well plates and allow them to adhere overnight.
-
Infect the cells with tissue culture-derived trypomastigotes of T. cruzi at a specified multiplicity of infection (e.g., 10:1).
-
After 24 hours, wash the wells to remove non-internalized parasites.
-
Add fresh medium containing serial dilutions of the test compounds.
-
-
DNA Extraction and qPCR:
-
After a 72-hour incubation period, lyse the cells and extract total DNA using a commercial kit.
-
Perform qPCR using SYBR Green master mix and primers specific for T. cruzi satellite DNA.
-
A standard curve is generated using known concentrations of T. cruzi DNA to quantify the parasite load in each sample.
-
-
Data Analysis: The IC50 is determined by the concentration of the compound that reduces the parasite DNA amount by 50% compared to the untreated control.
Cytotoxicity Assay
MTT Assay for Mammalian Cell Viability
This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability.
-
Cell Culture: Mammalian cells (e.g., HepG2, L929, Vero) are cultured in appropriate medium and conditions.
-
Assay Procedure:
-
Seed cells in a 96-well plate at a density of approximately 1 x 10^4 cells/well and allow them to attach overnight.
-
Replace the medium with fresh medium containing serial dilutions of the test compounds.
-
Incubate for 72 hours.
-
Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 100 µL of DMSO to dissolve the formazan crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
-
Data Analysis: The CC50 (cytotoxic concentration 50%) is calculated as the compound concentration that reduces cell viability by 50% compared to untreated controls.
Protein-Protein Interaction Assay
AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) for Pex5-Pex14 Interaction
This bead-based immunoassay is used to quantify the interaction between Pex5 and Pex14.
-
Principle: Donor and acceptor beads are coated with molecules that bind to Pex5 and Pex14, respectively. When Pex5 and Pex14 interact, the beads are brought into close proximity. Upon excitation of the donor beads, a singlet oxygen is generated, which diffuses to the acceptor beads, triggering a chemiluminescent signal.
-
Assay Procedure:
-
Recombinant Pex5 and Pex14 proteins are used. One protein is biotinylated, and the other is tagged (e.g., with GST or His-tag).
-
In a 384-well plate, the proteins are incubated with streptavidin-coated donor beads and anti-tag antibody-conjugated acceptor beads in the presence of varying concentrations of the inhibitor.
-
After incubation, the plate is read on an Alpha-compatible reader.
-
-
Data Analysis: The IC50 value is the concentration of the inhibitor that reduces the AlphaLISA signal by 50%, indicating a 50% disruption of the Pex5-Pex14 interaction.
Conclusion
The inhibition of the Pex5-Pex14 protein-protein interaction represents a promising and novel strategy for the development of new trypanocidal drugs. The available data on Pex5-Pex14 PPI inhibitors indicate that this class of compounds exhibits potent and selective activity against Trypanosoma parasites, with efficacy comparable to or exceeding that of some standard drugs in vitro. Their unique mechanism of action, targeting the essential glycosome biogenesis pathway, suggests a low probability of cross-resistance with existing therapies.
However, further research is required to fully characterize the potential of this compound and other related inhibitors. This includes comprehensive in vivo efficacy and toxicity studies, pharmacokinetic profiling, and investigation against a broader range of clinical isolates. The detailed experimental protocols provided in this guide are intended to facilitate such future research, ultimately aiming to deliver safer and more effective treatments for trypanosomiasis.
References
Selectivity Profiling of Pex5-Pex14 Interaction Inhibitors Against Human Pex14
A Comparative Guide for Researchers and Drug Development Professionals
The interaction between the peroxisomal targeting signal 1 (PTS1) receptor, Pex5, and the peroxisomal membrane protein, Pex14, is a critical step in the import of matrix proteins into the peroxisome.[1][2] This protein-protein interaction (PPI) has emerged as a promising therapeutic target, particularly for trypanosomal infections, where the analogous organelle, the glycosome, is essential for parasite survival.[3][4][5] While the majority of inhibitor development has focused on targeting Trypanosoma Pex14, selectivity against the human ortholog is a crucial aspect of preclinical drug development. This guide provides a comparative overview of the selectivity profiles of known Pex5-Pex14 inhibitors, with a focus on available data for human Pex14.
Pex5-Pex14 Signaling Pathway
The import of peroxisomal matrix proteins is initiated in the cytosol where Pex5 recognizes and binds to cargo proteins featuring a PTS1 signal. The cargo-loaded Pex5 then docks onto the peroxisomal membrane by interacting with a complex of proteins, primarily Pex13 and Pex14. This interaction is essential for the translocation of the cargo into the peroxisomal matrix. Inhibitors of the Pex5-Pex14 interaction aim to disrupt this docking step, thereby preventing protein import and inducing a lethal metabolic catastrophe in target organisms like Trypanosoma.
References
A Comparative Analysis of Pex5 Binding Motifs to Pex14: A Guide for Researchers
For researchers, scientists, and drug development professionals, understanding the intricate protein-protein interactions within the peroxisomal import machinery is crucial for deciphering cellular function and developing targeted therapeutics. This guide provides a detailed comparative analysis of the known binding motifs of the peroxisomal targeting signal 1 (PTS1) receptor, Pex5, to its docking partner at the peroxisomal membrane, Pex14.
The import of peroxisomal matrix proteins is a vital cellular process, and the interaction between Pex5 and Pex14 is a critical checkpoint. This interaction is not mediated by a single binding event but rather by a series of distinct motifs on Pex5 that engage with different regions of Pex14. This guide will delve into the characteristics of these motifs, their binding affinities, and the experimental methodologies used to study them.
Overview of Pex5-Pex14 Binding Interactions
The interaction between Pex5 and Pex14 is multifaceted, involving at least three distinct types of binding motifs on Pex5 that interact with specific domains on Pex14. These interactions occur at both the N-terminal and C-terminal regions of both proteins, highlighting a complex regulatory mechanism for peroxisomal protein import.
The primary docking of the cargo-laden Pex5 receptor to the peroxisomal membrane is mediated by interactions between the N-terminal domain (NTD) of Pex5 and the N-terminal domain of Pex14.[1][2] This initial binding is facilitated by two main types of motifs within the Pex5 NTD: the canonical WxxxF/Y motifs and a non-canonical LVAEF motif .[3][4][5] Human Pex5 possesses multiple WxxxF/Y motifs (also referred to as WF motifs) and one LVAEF motif.
More recently, a novel interaction has been identified between the C-terminal tetratricopeptide repeat (TPR) domain of Pex5, which is responsible for cargo binding, and a conserved IPSWQI motif located in the C-terminal region of Pex14. This interaction is thought to play a role in later stages of the import process, potentially linking cargo release and receptor recycling.
Quantitative Comparison of Binding Affinities
The binding affinities of the different Pex5 motifs to Pex14 have been quantified using various biophysical techniques, primarily Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR). The dissociation constant (Kd) is a measure of the binding affinity, with a lower Kd value indicating a stronger interaction.
| Pex5 Motif | Pex5 Region | Pex14 Binding Domain | Method | Dissociation Constant (Kd) | Reference(s) |
| WxxxF/Y | N-Terminal Domain (NTD) | N-Terminal Domain (NTD) | ITC | 0.07 µM - 0.47 µM | |
| WxxxF/Y | N-Terminal Domain (NTD) | N-Terminal Domain (NTD) | ITC | 150 nM (in aqueous solution) | |
| WxxxF/Y | N-Terminal Domain (NTD) | N-Terminal Domain (NTD) | ITC | 250 nM (in presence of bicelles) | |
| LVAEF | N-Terminal Domain (NTD) | N-Terminal Domain (NTD) | ITC | 157 ± 9 nM | |
| IPSWQI (Pex14 motif) | C-Terminal TPR Domain | C-Terminal Region | NMR Titration | 250 µM (cargo-unloaded Pex5) |
Note: The affinity of the Pex14 IPSWQI motif for the Pex5 TPR domain is significantly lower than the NTD interactions, suggesting a more transient or regulatory role. Interestingly, the binding of the Pex14 IPSWQI peptide is strongly reduced when the Pex5 TPR domain is bound to a PTS1 cargo, indicating a preference for the cargo-free receptor.
Signaling Pathways and Logical Relationships
The sequential and differential binding of Pex5 motifs to Pex14 is thought to orchestrate the process of cargo translocation across the peroxisomal membrane.
Caption: Peroxisomal import pathway involving Pex5-Pex14 interactions.
Experimental Workflows
The characterization of Pex5-Pex14 binding motifs relies on a combination of in vitro and in vivo techniques. Below are simplified workflows for key experimental approaches.
Caption: Simplified workflows for key protein-protein interaction assays.
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are generalized protocols for the key techniques used to study Pex5-Pex14 interactions.
Yeast Two-Hybrid (Y2H) Assay
The Yeast Two-Hybrid system is a powerful genetic method to identify protein-protein interactions in vivo.
-
Vector Construction: The coding sequences for the Pex5 and Pex14 domains of interest are cloned into separate Y2H vectors. One protein is fused to a DNA-binding domain (BD; "bait"), and the other to a transcriptional activation domain (AD; "prey").
-
Yeast Transformation: A suitable yeast reporter strain is co-transformed with both the "bait" and "prey" plasmids.
-
Selection: Transformed yeast cells are plated on selective media lacking specific nutrients (e.g., histidine, adenine). If the bait and prey proteins interact, the BD and AD are brought into proximity, reconstituting a functional transcription factor that drives the expression of reporter genes, allowing the yeast to grow on the selective medium.
-
Reporter Gene Assay: The interaction is further confirmed by assaying for the activity of a second reporter gene, typically lacZ, which results in a blue color in the presence of X-gal.
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique used to determine the thermodynamic parameters of binding interactions in solution.
-
Sample Preparation: Highly purified and concentrated solutions of Pex5 and Pex14 fragments are prepared in the same dialysis buffer to minimize heats of dilution.
-
Instrument Setup: The sample cell of the calorimeter is filled with a solution of one protein (e.g., Pex14), and the injection syringe is filled with a solution of the binding partner (e.g., Pex5) at a higher concentration.
-
Titration: A series of small, precise injections of the syringe solution into the sample cell is performed.
-
Data Acquisition: The heat released or absorbed during each injection is measured.
-
Data Analysis: The resulting data is plotted as heat change per injection versus the molar ratio of the two proteins. This binding isotherm is then fitted to a suitable binding model to determine the dissociation constant (Kd), binding stoichiometry (n), and enthalpy of binding (ΔH).
Surface Plasmon Resonance (SPR)
SPR is a label-free optical technique for real-time monitoring of biomolecular interactions.
-
Sensor Chip Preparation: One of the interacting proteins (the "ligand," e.g., Pex14) is immobilized on the surface of a sensor chip.
-
Analyte Injection: A solution containing the other protein (the "analyte," e.g., Pex5) is flowed over the sensor surface.
-
Signal Detection: The binding of the analyte to the immobilized ligand causes a change in the refractive index at the sensor surface, which is detected as a change in the SPR signal (measured in resonance units, RU).
-
Data Analysis: The association (kon) and dissociation (koff) rate constants are determined by analyzing the sensorgram (a plot of RU versus time). The equilibrium dissociation constant (Kd) is calculated as the ratio of koff/kon.
Co-immunoprecipitation (Co-IP)
Co-IP is used to identify and validate protein-protein interactions in a cellular context.
-
Cell Lysis: Cells expressing the proteins of interest are lysed under non-denaturing conditions to preserve protein complexes.
-
Immunoprecipitation: An antibody specific to one of the proteins (the "bait," e.g., Pex14) is added to the cell lysate and allowed to bind.
-
Complex Pull-down: Protein A/G-conjugated beads are added to the lysate to capture the antibody-protein complex.
-
Washing: The beads are washed to remove non-specifically bound proteins.
-
Elution: The bound proteins are eluted from the beads.
-
Detection: The eluted proteins are separated by SDS-PAGE and analyzed by Western blotting using an antibody against the other protein of interest (the "prey," e.g., Pex5) to confirm the interaction.
This guide provides a foundational understanding of the diverse binding motifs governing the Pex5-Pex14 interaction. A thorough comprehension of these molecular details is paramount for researchers aiming to modulate the peroxisomal import pathway for therapeutic or research purposes.
References
- 1. bitesizebio.com [bitesizebio.com]
- 2. assaygenie.com [assaygenie.com]
- 3. Designing an Efficient Co‑immunoprecipitation (Co‑IP) Protocol | MtoZ Biolabs [mtoz-biolabs.com]
- 4. Principle and Protocol of Surface Plasmon Resonance (SPR) - Creative BioMart [creativebiomart.net]
- 5. Yeast Two-Hybrid Protocol for Protein–Protein Interaction - Creative Proteomics [creative-proteomics.com]
Pex5-Pex14 Interaction: A Validated Target for Chagas Disease Drug Discovery
A Comparative Guide for Researchers and Drug Development Professionals
Chagas disease, caused by the protozoan parasite Trypanosoma cruzi, remains a significant public health challenge, primarily in Latin America.[1] Current treatment options are limited and often associated with significant side effects, highlighting the urgent need for novel therapeutic strategies.[2][3] One promising avenue of research is the targeting of essential parasite-specific biological pathways. This guide provides a comprehensive comparison of the validation of the Pex5-Pex14 protein-protein interaction as a drug target in T. cruzi against other established and emerging targets.
The Pex5-Pex14 Interaction: A Critical Hub in Parasite Metabolism
In Trypanosoma species, many enzymes of the glycolytic pathway are compartmentalized within specialized peroxisome-like organelles called glycosomes.[4][5] This unique metabolic organization is essential for the parasite's survival. The import of these enzymes into the glycosome is mediated by the interaction between the cytosolic receptor Pex5 and the glycosomal membrane protein Pex14. Disrupting the Pex5-Pex14 interaction leads to the mislocalization of glycosomal enzymes, causing a metabolic catastrophe and ultimately, parasite death. This makes the Pex5-Pex14 interaction a compelling target for the development of novel trypanocidal drugs.
Comparative Efficacy of Pex5-Pex14 Inhibitors
Small molecule inhibitors targeting the Pex5-Pex14 interaction have shown potent activity against T. cruzi. The data presented below summarizes the in vitro efficacy of a representative Pex5-Pex14 inhibitor compared to inhibitors of other validated drug targets and the current standard of care, benznidazole.
| Drug Target | Compound/Drug | T. cruzi Form | EC50 (µM) | Selectivity Index (SI) | Reference |
| Pex5-Pex14 | Pex14 Inhibitor (Derivative 5) | Amastigotes | 0.57 | >175 | |
| Sterol 14α-demethylase (CYP51) | Posaconazole | Amastigotes | 0.003-0.03 | >3333 | |
| VNI | Amastigotes | 0.001-0.01 | >10000 | ||
| Trypanothione Reductase (TR) | Thioridazine | Trypomastigotes | ~5-10 | - | |
| Cruzain (Cysteine Protease) | Vinyl Sulfone Inhibitors | Amastigotes | 0.02-0.1 | >1000 | |
| Standard of Care | Benznidazole | Amastigotes | 1-5 | ~10-20 |
Note: EC50 (Half-maximal effective concentration) values can vary depending on the T. cruzi strain and experimental conditions. The Selectivity Index (SI) is calculated as the ratio of the cytotoxic concentration in a mammalian cell line to the effective concentration against the parasite, with higher values indicating greater selectivity.
Experimental Protocols for Target Validation
The validation of Pex5-Pex14 as a drug target has been supported by a range of robust experimental methodologies.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay) for Pex5-Pex14 Interaction
This in vitro assay is used to screen for and quantify the disruption of the Pex5-Pex14 protein-protein interaction by small molecules.
-
Principle: The assay utilizes donor and acceptor beads that are coated with streptavidin and anti-GST antibody, respectively. Biotinylated Pex5 and GST-tagged Pex14 are added to the reaction. When Pex5 and Pex14 interact, they bring the donor and acceptor beads into close proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 520-620 nm. Inhibitors of the Pex5-Pex14 interaction prevent this proximity, leading to a decrease in the luminescent signal.
-
Methodology:
-
Purified recombinant biotinylated Pex5 and GST-Pex14 proteins are incubated in a microplate well.
-
Test compounds at various concentrations are added to the wells.
-
Streptavidin-coated donor beads and anti-GST acceptor beads are added.
-
The plate is incubated in the dark to allow for bead-protein binding and interaction.
-
The luminescence is read using an AlphaScreen-capable plate reader.
-
The concentration of the compound that causes 50% inhibition of the signal (IC50) is determined.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy for Binding Assessment
NMR spectroscopy provides atomic-level information about the binding of inhibitors to Pex14.
-
Principle: Chemical Shift Perturbation (CSP) mapping is a common NMR technique used to identify the binding site of a small molecule on a protein. When an inhibitor binds to the protein, it causes changes in the chemical environment of the amino acid residues at the binding interface, leading to shifts in their corresponding signals in the NMR spectrum.
-
Methodology:
-
A solution of ¹⁵N-labeled Pex14 protein is prepared.
-
A two-dimensional ¹H-¹⁵N Heteronuclear Single Quantum Coherence (HSQC) spectrum of the protein is recorded. This spectrum provides a unique signal for each backbone amide proton-nitrogen pair.
-
The test compound is titrated into the protein solution at increasing concentrations.
-
An HSQC spectrum is recorded at each titration point.
-
The changes in the chemical shifts of the protein's signals are monitored. Residues with significant chemical shift perturbations are mapped onto the protein's structure to identify the binding site.
-
T. cruzi Amastigote Killing Assay
This cell-based assay assesses the ability of compounds to kill the intracellular, replicative form of the parasite (amastigotes).
-
Principle: Host cells are infected with T. cruzi trypomastigotes, which then differentiate into amastigotes and replicate within the host cell cytoplasm. The infected cells are treated with the test compounds, and the reduction in the number of viable intracellular amastigotes is quantified.
-
Methodology:
-
A monolayer of a suitable host cell line (e.g., Vero cells or primary cardiomyocytes) is seeded in a multi-well plate.
-
The cells are infected with tissue culture-derived trypomastigotes.
-
After allowing for parasite invasion, extracellular parasites are washed away.
-
The infected cells are incubated with various concentrations of the test compound for a defined period (e.g., 72-96 hours).
-
The cells are then fixed and stained (e.g., with Giemsa or a DNA-specific fluorescent dye).
-
The number of intracellular amastigotes is quantified by microscopy or high-content imaging.
-
The EC50 value, the concentration of the compound that reduces the number of amastigotes by 50%, is calculated.
-
Visualizing the Pathway and Experimental Workflow
To further clarify the concepts discussed, the following diagrams illustrate the Pex5-Pex14 pathway, the experimental workflow for its validation, and the logical framework of target validation.
Caption: The Pex5-Pex14 mediated glycosomal import pathway in T. cruzi.
Caption: Experimental workflow for the validation of Pex5-Pex14 inhibitors.
Caption: Logical framework for the validation of a drug target.
Conclusion
The validation of the Pex5-Pex14 interaction as a drug target for Chagas disease represents a significant advancement in the field. The essentiality of this interaction for parasite viability, coupled with the development of potent and selective small molecule inhibitors, underscores its potential. While other targets such as CYP51 and cruzain have also shown promise with highly potent inhibitors, the unique mechanism of action of Pex5-Pex14 inhibitors, which disrupts multiple metabolic pathways simultaneously by blocking glycosome biogenesis, offers a compelling therapeutic strategy. Further preclinical and clinical development of Pex5-Pex14 inhibitors is warranted to fully assess their potential as novel treatments for Chagas disease.
References
- 1. Relevance of Trypanothione Reductase Inhibitors on Trypanosoma cruzi Infection: A Systematic Review, Meta-Analysis, and In Silico Integrated Approach - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Benznidazole-resistance in Trypanosoma cruzi: Evidence that distinct mechanisms can act in concert - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Novel Cruzain Inhibitors for the Treatment of Chagas’ Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Inhibitors of glycosomal protein import provide new leads against trypanosomiasis [microbialcell.com]
- 5. Inhibitors of glycosomal protein import provide new leads against trypanosomiasis - PMC [pmc.ncbi.nlm.nih.gov]
Cross-Validation of Pex5-Pex14 Inhibitor Activity: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
The interaction between Peroxin-5 (Pex5) and Peroxin-14 (Pex14) is a critical step in the import of peroxisomal matrix proteins, making it an attractive target for therapeutic intervention in diseases such as trypanosomiasis.[1][2][3] The development of small molecule inhibitors that disrupt this protein-protein interaction (PPI) has shown promise, with several compounds demonstrating trypanocidal activity.[1][4] This guide provides a comparative overview of the various assays used to identify and validate the activity of Pex5-Pex14 inhibitors, supported by experimental data and detailed protocols.
Comparative Analysis of Inhibitor Activity
The efficacy of Pex5-Pex14 inhibitors is typically evaluated across a panel of biochemical and cell-based assays. Biochemical assays directly measure the binding affinity between the inhibitor and its target or its ability to disrupt the Pex5-Pex14 complex. Cell-based assays, on the other hand, assess the functional consequences of this inhibition within a biological system, such as the mislocalization of peroxisomal enzymes and parasite death.
A summary of the quantitative data for various Pex5-Pex14 inhibitors, including their activity in different assays, is presented below.
| Inhibitor Scaffold | Target Organism | AlphaScreen Assay (EC₅₀/Kᵢ, µM) | NMR Binding Assay (Kₐ, µM) | Isothermal Titration Calorimetry (ITC) (Kₐ, µM) | Trypanocidal Activity (EC₅₀, µM) | Cytotoxicity (HepG2) (EC₅₀, µM) | Reference |
| Pyrazolo[4,3-c]pyridine | Trypanosoma brucei | 265 (EC₅₀) | 163 (Kₐ) | - | - | >50 | |
| Pyrazolo[4,3-c]pyridine | Trypanosoma cruzi | 539 (EC₅₀) | - | - | - | >50 | |
| Dibenzo[b,f]oxazepin-11(10H)-one | Trypanosoma | - | - | - | Present | - | |
| Benzo[b]pyrido[3,2-f]thiazepin-5(6H)-one | Trypanosoma | HTS Hit | HTS Hit | - | - | - | |
| Dibenzo[b,f]thiazepin-11(10H)-one | Trypanosoma | HTS Hit | HTS Hit | - | - | - | |
| 2,3,4,5-Tetrahydrobenzo[f]oxazepines | Trypanosoma | - | Confirmed Binding | - | Low to high µM | - |
Experimental Protocols
Detailed methodologies for the key experiments cited in the validation of Pex5-Pex14 inhibitors are provided below.
AlphaScreen Assay
This proximity-based assay is a high-throughput method used to screen for inhibitors of the Pex5-Pex14 interaction.
Principle: The assay utilizes donor and acceptor beads that are brought into close proximity when the Pex5-Pex14 interaction occurs, generating a chemiluminescent signal. Inhibitors that disrupt this interaction cause a decrease in the signal.
Protocol:
-
Protein and Peptide Preparation: N-terminally His-tagged Pex14 and a biotinylated peptide derived from Pex5 (containing the WxxxF/Y motif) are used.
-
Reaction Mixture: 3 nM of His-Pex14 is mixed with 10 nM of the biotinylated Pex5 peptide in an appropriate assay buffer.
-
Inhibitor Addition: Test compounds are added to the reaction mixture at varying concentrations.
-
Bead Addition: Streptavidin-coated donor beads and Ni-NTA-coated acceptor beads are added.
-
Incubation: The mixture is incubated in the dark to allow for binding and signal generation.
-
Signal Detection: The chemiluminescent signal is read using an AlphaScreen-compatible plate reader.
-
Data Analysis: The half-maximal effective concentration (EC₅₀) values are calculated from the dose-response curves.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful biophysical technique used to confirm direct binding of an inhibitor to Pex14 and to determine the binding affinity.
Principle: The chemical environment of atomic nuclei within a protein is sensitive to ligand binding. Chemical shift perturbations (CSPs) in the protein's NMR spectrum upon addition of an inhibitor indicate binding.
Protocol:
-
Protein Preparation: ¹⁵N-labeled Pex14 N-terminal domain (NTD) is expressed and purified.
-
NMR Sample Preparation: A solution of ¹⁵N-labeled Pex14 NTD is prepared in a suitable NMR buffer.
-
Titration: A stock solution of the inhibitor is titrated into the protein solution in a stepwise manner.
-
Data Acquisition: A series of ¹H-¹⁵N HSQC spectra are recorded at each titration point.
-
Data Analysis: The observed chemical shift perturbations are plotted against the ligand concentration, and the dissociation constant (Kₐ) is determined by fitting the data to a binding isotherm.
Isothermal Titration Calorimetry (ITC)
ITC is a quantitative technique that measures the heat changes associated with a binding event, allowing for the determination of binding affinity (Kₐ), enthalpy (ΔH), and entropy (ΔS).
Principle: The binding of an inhibitor to Pex14 results in either the release or absorption of heat, which is measured by the ITC instrument.
Protocol:
-
Sample Preparation: Purified Pex14 is placed in the sample cell, and the inhibitor solution is loaded into the injection syringe.
-
Titration: The inhibitor is injected into the Pex14 solution in small, precise aliquots.
-
Heat Measurement: The heat change associated with each injection is measured.
-
Data Analysis: The integrated heat data is plotted against the molar ratio of inhibitor to protein. The resulting binding isotherm is fitted to a suitable binding model to determine the thermodynamic parameters of the interaction.
Trypanocidal Activity Assay
This cell-based assay evaluates the ability of the inhibitors to kill Trypanosoma parasites.
Principle: The viability of Trypanosoma cells is measured after treatment with the inhibitor.
Protocol:
-
Cell Culture: Trypanosoma parasites are cultured in a suitable medium.
-
Inhibitor Treatment: The parasites are incubated with various concentrations of the test compounds.
-
Viability Assessment: Cell viability is determined using a metabolic indicator dye (e.g., resazurin) or by direct cell counting.
-
Data Analysis: The half-maximal effective concentration (EC₅₀) is calculated from the dose-response curves.
Cytotoxicity Assay
This assay is crucial to assess the selectivity of the inhibitors by measuring their toxicity to a human cell line, such as HepG2.
Principle: The viability of human cells is measured after treatment with the inhibitor.
Protocol:
-
Cell Culture: HepG2 cells are cultured in a suitable medium.
-
Inhibitor Treatment: The cells are incubated with various concentrations of the test compounds.
-
Viability Assessment: Cell viability is determined using a standard method such as the MTT or resazurin assay.
-
Data Analysis: The half-maximal effective concentration (EC₅₀) is calculated to determine the compound's toxicity.
Visualizing the Process
To better understand the underlying biology and the experimental approaches, the following diagrams illustrate the Pex5-Pex14 signaling pathway and a typical workflow for inhibitor cross-validation.
References
Disrupting the Gatekeeper: A Comparative Guide to the Efficacy of Pex5-Pex14 Inhibitors
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the in vitro and in vivo efficacy of small molecule inhibitors targeting the Pex5-Pex14 protein-protein interaction (PPI), a critical gateway for peroxisomal protein import. This analysis is supported by experimental data and detailed methodologies to aid in the evaluation and selection of compounds for further investigation.
The interaction between the peroxisomal biogenesis factor 5 (Pex5) and peroxin 14 (Pex14) is a crucial step in the import of proteins into the peroxisome. In pathogenic trypanosomes, which cause devastating diseases like Chagas disease and African sleeping sickness, this process is essential for the function of specialized peroxisomes called glycosomes.[1][2] Inhibiting the Pex5-Pex14 interaction has emerged as a promising therapeutic strategy, leading to the mislocalization of glycosomal enzymes, metabolic collapse, and parasite death.[1][3]
Mechanism of Pex5-Pex14 Interaction
The import of proteins into the peroxisome is a highly regulated process. Cytosolic Pex5 acts as a receptor, recognizing and binding to proteins containing a Peroxisomal Targeting Signal 1 (PTS1).[4] The cargo-loaded Pex5 then docks onto the peroxisomal membrane via its interaction with Pex14. This docking is a critical prerequisite for the translocation of the cargo protein across the membrane. The interaction is primarily mediated by WxxxF/Y motifs within the N-terminal domain of Pex5 binding to a hydrophobic groove on the N-terminal domain of Pex14. Small molecules that competitively bind to this groove on Pex14 can effectively block the Pex5-Pex14 interaction, thereby inhibiting protein import.
In Vitro Efficacy of Pex5-Pex14 Inhibitors
A variety of small molecule scaffolds have been developed to target the Pex5-Pex14 interface, including oxopiperazine-based and dibenzo[b,f]oxazepin-11(10H)-one-based compounds. The in vitro efficacy of these inhibitors is typically assessed through biochemical and cellular assays. Biochemical assays, such as AlphaScreen and Nuclear Magnetic Resonance (NMR), measure the direct inhibition of the Pex5-Pex14 interaction, while cellular assays determine the trypanocidal activity of the compounds.
| Inhibitor Class/Compound | Target Organism | In Vitro Assay | Ki (nM) | EC50 (nM) | Reference |
| Pyrazolo[4,3-c]pyridine Derivative 5 | Trypanosoma brucei | Biochemical | 207 | 186 | |
| Pyrazolo[4,3-c]pyridine Derivative 6 | Trypanosoma brucei | Cellular | - | (not specified) | |
| Dibenzo[b,f]oxazepin-11(10H)-one Scaffold | Trypanosoma spp. | HTS | - | (varied) | |
| Oxopiperazine-based Scaffold | Trypanosoma brucei brucei | Cellular | - | (varied) |
Note: Ki represents the inhibition constant, indicating the concentration of inhibitor required to produce half-maximum inhibition. EC50 is the concentration of a drug that gives a half-maximal response.
In Vivo Efficacy of Pex5-Pex14 Inhibitors
The ultimate goal of developing Pex5-Pex14 inhibitors is their therapeutic application. In vivo studies, typically conducted in mouse models of trypanosomiasis, are crucial for evaluating the therapeutic potential of these compounds. A significant challenge in the translation of in vitro potency to in vivo efficacy is the pharmacokinetic properties of the inhibitors, such as plasma protein binding.
One study reported that an orally administered Pex5-Pex14 inhibitor derivative significantly reduced parasitemia levels in a T. brucei brucei animal model. This demonstrates that with appropriate optimization to improve properties like reduced plasma protein binding, these inhibitors can be effective in a living organism.
| Compound | Animal Model | Dosing Regimen | Outcome | Reference |
| Pyrazolo[4,3-c]pyridine Derivative 6 | T. brucei brucei infected mice | 100 mg/kg, twice daily for 5 days (oral) | Reduced or stalled parasitemia |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of experimental findings. Below are summaries of key experimental protocols used in the evaluation of Pex5-Pex14 inhibitors.
AlphaScreen (Amplified Luminescent Proximity Homogeneous Assay)
This bead-based assay is a high-throughput method for detecting biomolecular interactions.
-
Protein Preparation: Recombinant GST-tagged Pex14 and His-tagged Pex5 are expressed and purified.
-
Assay Setup: The assay is typically performed in a 384-well plate format.
-
Incubation: GST-Pex14, His-Pex5, and the test compound (inhibitor) are incubated together.
-
Bead Addition: Glutathione donor beads and Nickel Chelate acceptor beads are added.
-
Signal Detection: If Pex5 and Pex14 interact, the beads are brought into proximity. Upon excitation at 680 nm, the donor bead releases singlet oxygen, which excites the acceptor bead, resulting in light emission at 520-620 nm. An effective inhibitor will disrupt the protein interaction, leading to a decrease in the AlphaScreen signal.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful technique for validating the binding of small molecules to their protein target and for structure-based drug design.
-
Protein Labeling: ¹⁵N-labeled Pex14 is produced.
-
Titration: The test compound is titrated into the solution of ¹⁵N-Pex14.
-
Data Acquisition: ¹H-¹⁵N HSQC spectra are recorded at each titration point.
-
Analysis: Binding of the compound to Pex14 causes chemical shift perturbations in the protein's NMR spectrum, confirming a direct interaction. This information can also be used to map the binding site on the protein surface.
In Vivo Bioluminescence Imaging
This non-invasive technique allows for the real-time monitoring of parasite burden in live animals.
-
Infection: Mice are infected with a bioluminescent strain of Trypanosoma.
-
Treatment: Infected mice are treated with the Pex5-Pex14 inhibitor or a vehicle control.
-
Imaging: At various time points, mice are injected with a substrate (e.g., luciferin) and imaged using a sensitive camera that detects the light emitted by the parasites.
-
Quantification: The bioluminescent signal is quantified to determine the parasite load in different organs and to assess the efficacy of the treatment.
Conclusion
The inhibition of the Pex5-Pex14 interaction represents a validated and promising strategy for the development of novel therapeutics against trypanosomal diseases. The availability of robust in vitro screening assays and the demonstration of in vivo efficacy provide a strong foundation for further drug discovery efforts. Future work will likely focus on optimizing the pharmacokinetic and safety profiles of existing lead compounds to advance them into clinical development. The detailed experimental data and protocols presented in this guide offer a valuable resource for researchers dedicated to this important area of medicinal chemistry and parasitology.
References
- 1. Inhibitors of PEX14 disrupt protein import into glycosomes and kill Trypanosoma parasites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. 5l87 - Targeting the PEX14-PEX5 interaction by small molecules provides novel therapeutic routes to treat trypanosomiases. - Summary - Protein Data Bank Japan [pdbj.org]
- 3. researchgate.net [researchgate.net]
- 4. biorxiv.org [biorxiv.org]
Unraveling the Pex5-Pex14 Interaction: A Guide to Mutational Validation
A Comparative Analysis of Methodologies for Validating the Peroxisomal Import Receptor Binding Site
The intricate dance of protein import into peroxisomes hinges on the precise interaction between the cytosolic receptor Pex5 and the peroxisomal membrane protein Pex14. This crucial binding event, which docks the cargo-laden Pex5 to the peroxisomal membrane, has been a subject of intense research. Mutational analysis has emerged as a cornerstone technique to dissect and validate the specific amino acid residues governing this interaction. This guide provides a comparative overview of the experimental approaches used to validate the Pex5-Pex14 binding site, supported by experimental data and detailed protocols for researchers, scientists, and drug development professionals.
Data-Driven Insights into Pex5-Pex14 Binding Affinity
Mutational studies have been instrumental in quantifying the impact of specific amino acid substitutions on the binding affinity between Pex5 and Pex14. Techniques such as Isothermal Titration Calorimetry (ITC) and Surface Plasmon Resonance (SPR) have provided valuable quantitative data, summarized in the tables below.
Pex14 Mutational Analysis
The N-terminal domain (NTD) of Pex14 is the primary binding site for Pex5. Mutational analysis has identified key residues within this domain that are critical for the interaction.
| Pex14 Mutant | Method | Binding Partner | Dissociation Constant (K D ) | Fold Change vs. Wild-Type | Reference |
| Wild-Type Pex14(N) | ITC | Pex5 (116-124) peptide | 0.47 µM | - | [1] |
| Wild-Type Pex14(N) | ITC | Pex5 (113-127) peptide | 0.12 µM | - | [1] |
| Wild-Type Pex14(N) | ITC | Pex5 (108-127) peptide | 0.07 µM | - | [1] |
| K56E | In vitro binding assay | Pex5 | Reduced binding | - | [1] |
| Q52A | ITC | Pex5 (TPR domain + WxxxF/Y) | Not specified, but reduced affinity | - | [2] |
| N49A, Q52A | ITC | Pex5 (TPR domain + WxxxF/Y) | Not specified, but reduced affinity | - | |
| A48F | ITC | Pex5 (TPR domain + WxxxF/Y) | Not specified, but reduced affinity | - |
Pex5 Mutational Analysis
Pex5 possesses multiple motifs that interact with Pex14, primarily the diaromatic WxxxF/Y motifs and a more recently identified LVXEF motif. Mutations within these motifs significantly impact Pex14 binding.
| Pex5 Mutant | Method | Binding Partner | Dissociation Constant (K D ) | Fold Change vs. Wild-Type | Reference |
| Wild-Type Pex5 (1-110) | ITC | Pex14-NTD | 157 ± 9 nM | - | |
| Pex5 (1-113) LVAEF>AAAAA | SPR | GST-Pex14-NTD | No binding | - | |
| Wild-Type Pex5 TPR domain | Fluorescence Polarization | Pex14 IPSWQI peptide | 250 µM | - | |
| Pex5 TPR Q491A/L494A | Fluorescence Polarization | Pex14 IPSWQI peptide | Strongly reduced binding | - |
Experimental Protocols: A Closer Look
The validation of the Pex5-Pex14 binding site relies on a combination of in vitro and in vivo techniques. Here, we detail the methodologies for key experiments.
Site-Directed Mutagenesis
Objective: To introduce specific point mutations into the genes encoding Pex5 or Pex14.
Protocol:
-
Primer Design: Design oligonucleotide primers containing the desired mutation. The primers should be complementary to the template DNA and flank the mutation site.
-
PCR Amplification: Perform PCR using a high-fidelity DNA polymerase, the template plasmid DNA (containing the wild-type Pex5 or Pex14 gene), and the mutagenic primers.
-
Template Digestion: Digest the parental, methylated template DNA with a methylation-specific endonuclease (e.g., DpnI).
-
Transformation: Transform the mutated, nicked plasmid DNA into competent E. coli cells. The nicks will be repaired by the bacterial DNA repair machinery.
-
Verification: Isolate the plasmid DNA from the transformed bacteria and verify the presence of the desired mutation by DNA sequencing.
In Vitro Binding Assays (Pull-down)
Objective: To assess the direct interaction between purified Pex5 and Pex14 proteins (wild-type and mutants).
Protocol:
-
Protein Expression and Purification: Express and purify recombinant wild-type and mutant Pex5 and Pex14 proteins (or their respective binding domains) with affinity tags (e.g., GST, His-tag).
-
Immobilization: Immobilize one of the purified proteins (e.g., GST-Pex14) on an affinity resin (e.g., Glutathione-Sepharose beads).
-
Incubation: Incubate the immobilized protein with the other purified protein (e.g., His-Pex5) in a suitable binding buffer.
-
Washing: Wash the beads extensively to remove non-specific binders.
-
Elution: Elute the bound proteins from the beads.
-
Analysis: Analyze the eluted proteins by SDS-PAGE and Western blotting using antibodies specific to the tags or the proteins themselves to detect the interaction.
Isothermal Titration Calorimetry (ITC)
Objective: To quantitatively determine the binding affinity (K D ), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of the Pex5-Pex14 interaction.
Protocol:
-
Sample Preparation: Prepare purified Pex5 and Pex14 proteins in the same dialysis buffer to minimize heat of dilution effects.
-
ITC Experiment: Fill the ITC sample cell with one protein (e.g., Pex14) and the injection syringe with the other protein (e.g., a Pex5 peptide).
-
Titration: Perform a series of small, sequential injections of the protein from the syringe into the sample cell while monitoring the heat change.
-
Data Analysis: Integrate the heat change peaks and fit the data to a suitable binding model to determine the thermodynamic parameters of the interaction.
Visualizing the Workflow and Pathway
To better understand the experimental process and the biological context, the following diagrams illustrate the mutational analysis workflow and the Pex5-Pex14 signaling pathway.
References
Safety Operating Guide
Essential Guide to the Safe Disposal of Pex5-pex14 ppi-IN-2
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical compounds are paramount to ensuring a safe laboratory environment and regulatory compliance. This guide provides a detailed, step-by-step procedure for the safe disposal of Pex5-pex14 ppi-IN-2, a PEX14-PEX5 protein-protein interaction (PPI) inhibitor. In the absence of a specific Safety Data Sheet (SDS) for this compound, it is critical to treat it as a potentially hazardous chemical and follow established best practices for chemical waste management.
I. Pre-Disposal Safety and Handling
Before beginning any disposal procedure, ensure that all appropriate personal protective equipment (PPE) is worn. This includes, but is not limited to, safety goggles, a lab coat, and chemical-resistant gloves. All handling of this compound, including preparation for disposal, should be conducted in a well-ventilated area, preferably within a chemical fume hood.
II. Waste Characterization and Segregation
Step 1: Assume Hazardous Nature Unless explicitly determined to be non-hazardous by a qualified environmental health and safety (EHS) professional at your institution, treat all this compound waste as hazardous chemical waste.
Step 2: Segregate Waste Streams Proper segregation is essential to prevent dangerous chemical reactions and to ensure compliant disposal.[1][2][3]
-
Solid Waste: Collect unused or expired this compound powder, as well as any grossly contaminated items such as weighing boats or paper, in a dedicated, sealed container labeled for solid chemical waste.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and clearly labeled liquid waste container. Do not mix with other incompatible waste streams.
-
Sharps Waste: Any needles, syringes, or other sharps contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container for chemically contaminated sharps.[4]
-
Empty Containers: "Empty" containers that previously held this compound should be managed as hazardous waste unless they have been triple-rinsed. The rinsate from this cleaning process must be collected as hazardous liquid waste.[2]
III. Step-by-Step Disposal Protocol
1. Container Selection and Labeling:
-
Choose a waste container that is compatible with the chemical nature of this compound and any solvents used. For instance, use a high-density polyethylene (HDPE) container for liquid waste.
-
The container must be in good condition with a secure, leak-proof lid.
-
Label the waste container clearly with the words "Hazardous Waste," the full chemical name "this compound," and the approximate concentration and quantity. Also, include the accumulation start date.
2. Waste Accumulation:
-
Store the sealed waste container in a designated satellite accumulation area (SAA) within the laboratory.
-
The SAA must be at or near the point of generation and under the control of the laboratory personnel.
-
Ensure secondary containment, such as a tray, is used to capture any potential leaks.
3. Requesting Waste Pickup:
-
Once the waste container is nearly full or has been accumulating for a period defined by your institution's policy (typically not exceeding one year), arrange for its disposal through your institution's EHS department or equivalent hazardous waste management program.
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
4. Documentation:
-
Maintain accurate records of the waste generated, including the chemical name, quantity, and date of disposal request. This is crucial for regulatory compliance and laboratory safety audits.
IV. Quantitative Data Summary
While specific quantitative data for this compound disposal is not available, the following table summarizes general guidelines for laboratory chemical waste.
| Parameter | Guideline | Source |
| pH for Drain Disposal | Between 5.5 and 10.5 (for non-hazardous, water-soluble substances only) | |
| Satellite Accumulation Limit | Up to 55 gallons of hazardous waste or 1 quart of acutely hazardous waste | |
| Container Rinsing | Triple-rinse with a suitable solvent | |
| Waste Holding Time (SAA) | Generally not to exceed one year |
V. Logical Workflow for Disposal
The following diagram illustrates the decision-making process for the proper disposal of this compound.
Caption: Decision workflow for the disposal of this compound.
Disclaimer: This document provides general guidance. Always consult your institution's specific Chemical Hygiene Plan and your Environmental Health and Safety department for detailed procedures and regulatory requirements.
References
- 1. riskmanagement.sites.olt.ubc.ca [riskmanagement.sites.olt.ubc.ca]
- 2. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. usbioclean.com [usbioclean.com]
- 4. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
Safeguarding Your Research: A Guide to Handling Pex5-Pex14 ppi-IN-2
For researchers, scientists, and drug development professionals, ensuring laboratory safety is paramount. This guide provides essential, immediate safety and logistical information for handling the PEX14-PEX5 protein-protein interaction (PPI) inhibitor, Pex5-pex14 ppi-IN-2. While a specific Safety Data Sheet (SDS) for this novel compound is not publicly available, this document outlines best practices based on handling analogous research chemicals to ensure the well-being of laboratory personnel and the integrity of your experiments.
This compound is an inhibitor of the PEX14-PEX5 protein-protein interaction, with reported EC50 values of 5 and 17 µM in T. b. brucei and HepG2 cells, respectively[1]. Due to the limited information on its specific toxicity, it is crucial to handle this compound with a high degree of caution.
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound. These recommendations are based on standard protocols for handling potentially hazardous research compounds.
| PPE Category | Item | Specifications and Use |
| Eye Protection | Safety Glasses | Must have side shields to protect against splashes. |
| Chemical Goggles | To be worn when there is a significant risk of splashing. | |
| Hand Protection | Nitrile Gloves | Standard laboratory gloves. Ensure they are compatible with the solvents being used. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn at all times. |
| Respiratory Protection | Fume Hood | All handling of the solid compound and preparation of solutions should be conducted in a certified chemical fume hood to prevent inhalation. |
| Respirator | A NIOSH-approved respirator may be necessary if there is a risk of aerosolization outside of a fume hood. |
Operational and Disposal Plans
A systematic approach to the handling and disposal of this compound is critical for maintaining a safe laboratory environment.
Receiving and Storage:
-
Inspection: Upon receipt, visually inspect the packaging for any signs of damage or leakage.
-
Storage: The compound should be stored at room temperature in the continental US, though this may vary elsewhere[1][2]. Always refer to the Certificate of Analysis for specific storage conditions. Keep the container tightly sealed in a designated and well-ventilated area.
Handling and Preparation of Solutions:
-
Work Area: All manipulations of the solid compound and the preparation of stock solutions must be performed inside a certified chemical fume hood.
-
Weighing: Carefully weigh the required amount of the compound, avoiding the creation of dust.
-
Dissolving: Slowly add the solvent to the powder to minimize aerosolization. Gently mix until the compound is fully dissolved.
-
Labeling: Clearly label all solutions with the compound name, concentration, solvent, and date of preparation.
Disposal Plan:
All waste materials contaminated with this compound must be treated as hazardous waste.
-
Solid Waste: Collect all contaminated consumables, such as pipette tips, tubes, and gloves, in a designated and clearly labeled hazardous waste container.
-
Liquid Waste: Unused solutions and contaminated media should be collected in a separate, labeled hazardous waste container for liquids. Do not pour down the drain.
-
Decontamination: Decontaminate all work surfaces after handling the compound.
-
Waste Pickup: Arrange for the disposal of hazardous waste through your institution's environmental health and safety office.
Experimental Workflow
The following diagram illustrates the recommended workflow for handling this compound, from receipt of the compound to its final disposal.
Handling Workflow for this compound
This procedural guidance is intended to supplement, not replace, your institution's specific safety protocols. Always consult with your environmental health and safety department for detailed guidance on handling and disposing of novel chemical compounds. By adhering to these safety measures, you can foster a secure research environment while advancing your scientific discoveries.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
